4-(4-Ethynylphenyl)morpholine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-ethynylphenyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13/h1,3-6H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDSLECRPQHOJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41876-72-6 | |
| Record name | 4-(4-ethynylphenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(4-Ethynylphenyl)morpholine chemical properties
An In-depth Technical Guide to 4-(4-Ethynylphenyl)morpholine: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core chemical properties, established synthesis protocols, characteristic reactivity, and its burgeoning applications in drug discovery and beyond. This document is designed to serve as a practical resource for scientists, offering both foundational knowledge and actionable experimental insights.
Core Molecular Profile and Physicochemical Properties
This compound is a bifunctional organic compound featuring a terminal alkyne group and a morpholine moiety attached to a central phenyl ring. This unique combination of functional groups makes it a highly valuable synthon for constructing more complex molecular architectures.
The morpholine ring is a "privileged pharmacophore" in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic profiles, such as aqueous solubility and metabolic stability.[1][2][3] The terminal alkyne serves as a versatile chemical handle, enabling a wide range of transformations, most notably carbon-carbon bond-forming reactions like the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry").
Chemical Identifiers and Basic Properties
A summary of the key identifiers and physical properties for this compound is presented below. This data is essential for substance identification, procurement, and safe handling.
| Property | Value | Source |
| IUPAC Name | This compound | [] |
| CAS Number | 41876-72-6 | |
| Molecular Formula | C₁₂H₁₃NO | [] |
| Molecular Weight | 187.24 g/mol | [] |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage | Sealed in dry, 2-8°C |
Computed Physicochemical Data
Computational models provide valuable predictions for a molecule's behavior in biological and chemical systems. The following table lists key computed properties that are particularly relevant for drug development professionals.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 12.5 Ų | [] |
| LogP (Octanol-Water Partition Coefficient) | 1.57 | [] |
| Hydrogen Bond Acceptor Count | 2 | [] |
| Hydrogen Bond Donor Count | 0 | [] |
| Rotatable Bond Count | 2 | [] |
| Exact Mass | 187.099714 g/mol | [] |
Synthesis and Reaction Chemistry
The synthesis of this compound is most efficiently achieved through palladium-catalyzed cross-coupling chemistry. Its subsequent reactivity is dominated by the transformations of its two primary functional groups.
Recommended Synthesis: Sonogashira Coupling
The Sonogashira coupling is the premier method for forming carbon-carbon bonds between terminal alkynes and aryl halides.[5][6] This reaction provides a direct and high-yielding pathway to this compound from commercially available starting materials. The most common route involves coupling an aryl halide, such as 4-(4-bromophenyl)morpholine, with a source of acetylene.
The reaction proceeds via two interconnected catalytic cycles involving palladium and copper(I) co-catalysts.[5][6] The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in transmetalation with the palladium complex.[6][7]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Causality: This protocol utilizes 4-(4-bromophenyl)morpholine as the aryl halide due to its commercial availability and appropriate reactivity.[8] Trimethylsilylacetylene is used as the alkyne source; the bulky TMS group prevents self-coupling (Glaser coupling), a common side reaction with terminal alkynes, and is easily removed in a subsequent step.[7] A palladium/copper co-catalyst system is employed for optimal reaction efficiency under mild conditions.[9]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-(4-bromophenyl)morpholine (1.0 eq), copper(I) iodide (0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.025 eq).
-
Solvent and Reagents: Add anhydrous, degassed triethylamine (TEA) as both the solvent and the base. The base is crucial to neutralize the hydrogen halide byproduct formed during the reaction.[7]
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) to the mixture via syringe and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the crude residue in methanol and add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 1-2 hours.
-
Purification: After deprotection is complete (monitored by TLC), remove the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.
Core Reactivity
The utility of this compound as a building block stems from the distinct reactivity of its functional groups.
-
Terminal Alkyne: The C≡C-H bond is the primary site of reactivity.
-
Cross-Coupling Reactions: It can readily participate in further Sonogashira couplings with other aryl or vinyl halides.
-
Click Chemistry: It undergoes highly efficient copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, a common linkage in medicinal chemistry.
-
Metalation: The terminal proton is weakly acidic and can be deprotonated with a strong base to form an acetylide, which is a potent nucleophile.
-
-
Morpholine Ring: The nitrogen atom behaves as a tertiary amine.
-
Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to form salts with acids.[10][11]
-
Nucleophilicity: While the electron-withdrawing effect of the phenyl ring and the ether oxygen reduces its nucleophilicity compared to simple secondary amines like piperidine, it can still participate in certain nucleophilic reactions.[10]
-
Applications in Research and Development
The unique structure of this compound makes it a valuable intermediate in several areas of chemical research, particularly in the synthesis of biologically active molecules.
Medicinal Chemistry Scaffold
The morpholine moiety is a well-established "privileged structure" that frequently appears in approved drugs and clinical candidates.[3][12] Its presence can confer favorable properties such as:
-
Improved Solubility: The polar ether and amine functionalities can enhance aqueous solubility.
-
Metabolic Stability: The ring is generally resistant to metabolic degradation.
-
Receptor Interaction: The nitrogen atom can act as a hydrogen bond acceptor, facilitating binding to biological targets.[1]
This compound serves as a pre-formed scaffold that combines this beneficial morpholine ring with a versatile alkyne handle, allowing for its efficient incorporation into larger molecules through convergent synthesis strategies.
Role in Bioactive Compound Synthesis
Patents have cited this compound as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. These include:
-
Modulators of Toll-like Receptor (TLR) Signaling: Molecules designed to modulate the immune response.[]
-
Inhibitors of β-catenin / T-cell factor (TCF) Protein-Protein Interaction: A target of interest in oncology, particularly for cancers driven by the Wnt signaling pathway.[]
The general workflow for utilizing this building block in a drug discovery context is illustrated below.
Caption: Use of this compound in fragment-based drug discovery.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[]
-
Signal Word: Warning.[]
-
Pictogram: GHS07 (Exclamation Mark).
-
Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[]
Conclusion
This compound is a strategically important chemical building block for research and development. Its synthesis is straightforward via well-established Sonogashira coupling protocols. The presence of both the privileged morpholine scaffold and a highly versatile terminal alkyne handle provides chemists with a powerful tool for the efficient construction of complex molecules, particularly in the pursuit of novel therapeutic agents. This guide has outlined its core properties, synthesis, and applications, providing a solid foundation for its use in the laboratory.
References
- Vedantu.
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- ResearchGate. The Sonogashira coupling reaction mechanism. [Link]
- Wikipedia. Morpholine. [Link]
- PubMed.
- PubMed.
- PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
- ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. [Link]
- PubChem. 4-(4-Bromophenyl)morpholine. [Link]
- Sciencemadness Wiki. Morpholine. [Link]
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Morpholine - Wikipedia [en.wikipedia.org]
- 11. Morpholine - Sciencemadness Wiki [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 4-(4-Ethynylphenyl)morpholine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth analysis of 4-(4-ethynylphenyl)morpholine, a versatile building block in medicinal chemistry and materials science. We will explore its chemical identity, synthesis, purification, and key applications, offering practical insights for researchers and drug development professionals.
Chemical Identity and Properties
This compound is a disubstituted aromatic compound featuring a morpholine ring and an ethynyl group attached to a central phenyl ring. This unique combination of functional groups imparts desirable physicochemical properties for its use in organic synthesis.
CAS Number: 41876-72-6[1][][3]
Molecular Formula: C₁₂H₁₃NO[1][]
Molecular Weight: 187.24 g/mol [1][]
Synonyms: this compound[1]
A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | BOC Sciences[] |
| InChI Key | GCDSLECRPQHOJR-UHFFFAOYSA-N | Sigma-Aldrich[1], BOC Sciences[] |
| Canonical SMILES | C#CC1=CC=C(C=C1)N2CCOCC2 | BOC Sciences[] |
| Purity | 95% | Sigma-Aldrich[1] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Storage | Sealed in dry, 2-8°C | Sigma-Aldrich[1] |
Synthesis and Purification
The synthesis of this compound typically involves a Sonogashira coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.
A common synthetic approach involves the coupling of 4-iodophenyl)morpholine with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection. The choice of catalyst, typically a palladium complex with a copper(I) co-catalyst, and reaction conditions are critical for achieving high yields and purity.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 4-iodophenyl)morpholine (1.0 eq) in anhydrous tetrahydrofuran (THF), add trimethylsilylacetylene (1.2 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), copper(I) iodide (0.04 eq), and triethylamine (2.5 eq).
-
Reaction Execution: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude product in methanol and add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 2-4 hours.
-
Purification: After deprotection is complete (monitored by TLC), concentrate the mixture and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
Applications in Research and Drug Development
The terminal alkyne group of this compound serves as a versatile handle for a variety of chemical transformations, most notably "click chemistry" reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This makes it an invaluable tool for the synthesis of complex molecules, including:
-
Novel Therapeutic Agents: The morpholine moiety is a common feature in many approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability. The ethynylphenyl group allows for the straightforward linkage of this beneficial scaffold to other pharmacophores.
-
Bioconjugation: The ability to participate in click chemistry makes this compound suitable for labeling biomolecules, such as proteins and nucleic acids, for imaging and diagnostic applications.
-
Materials Science: The rigid, linear structure of the ethynylphenyl unit can be exploited in the synthesis of novel polymers and organic materials with interesting electronic and photophysical properties.
Caption: Key reactions and applications of this compound.
Commercial Availability and Suppliers
This compound is commercially available from several chemical suppliers. Researchers should always request a Certificate of Analysis (CoA) to verify the purity and identity of the compound before use.
Table 2: Selected Suppliers of this compound
| Supplier | Product Number/Identifier | Purity | Availability |
| Sigma-Aldrich | Ambeed, Inc. -AMBH58064A11 | 95% | Ships in 5 days[1] |
| BOC Sciences | 41876-72-6 | Not specified | In stock |
| Biosynth | RBA87672 | Not specified | In stock[3] |
Safety Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed[]
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
Sources
An In-Depth Technical Guide to the Synthesis of 4-(4-Ethynylphenyl)morpholine
Abstract
4-(4-Ethynylphenyl)morpholine is a valuable bifunctional building block in modern medicinal chemistry and materials science. Its structure incorporates a terminal alkyne, which is a versatile handle for click chemistry and cross-coupling reactions, and a morpholine moiety, a common pharmacophore known to improve physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive, technically-grounded overview of a robust and widely applicable synthetic route to this key intermediate. We will delve into the strategic considerations behind the chosen pathway, the mechanistic intricacies of the core reaction, and provide detailed, field-proven experimental protocols for each critical step.
Strategic Design: A Retrosynthetic Approach
The molecular architecture of this compound lends itself to a logical and efficient synthetic strategy. The most prominent disconnection point is the carbon-carbon bond between the aromatic ring and the ethynyl group. This C(sp²)-C(sp) bond is a classic target for palladium-catalyzed cross-coupling chemistry, specifically the Sonogashira reaction.[1][2][3] This retrosynthetic analysis simplifies the target molecule into two readily accessible precursors: an aryl halide (specifically, 4-(4-iodophenyl)morpholine) and a protected acetylene equivalent (such as trimethylsilylacetylene).
Caption: Retrosynthetic analysis of this compound.
This strategy is advantageous for several reasons:
-
Modularity: It allows for the synthesis of analogues by simply varying either the aryl halide or the alkyne component.
-
Efficiency: The Sonogashira coupling is known for its high yields and broad functional group tolerance, making it ideal for complex molecule synthesis.[4]
-
Practicality: It avoids the direct use of hazardous and difficult-to-handle acetylene gas by employing a stable, liquid silyl-protected surrogate.[5]
Synthesis of Key Precursor: 4-(4-Iodophenyl)morpholine
A high-quality starting material is paramount for a successful coupling reaction. While 4-(4-iodophenyl)morpholine is commercially available, its synthesis is straightforward and provides a cost-effective route for large-scale preparations.[6] The most common laboratory method involves a nucleophilic aromatic substitution (SNAr) reaction between 1-fluoro-4-iodobenzene and morpholine.
Causality of Experimental Choices:
-
Halogen Choice: 1-Fluoro-4-iodobenzene is the ideal substrate. The fluorine atom is a highly effective leaving group in SNAr reactions due to its strong electron-withdrawing nature, which activates the aromatic ring towards nucleophilic attack. The iodine atom remains intact as it is the desired functionality for the subsequent Sonogashira coupling.
-
Solvent and Base: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is used to solvate the reactants and facilitate the reaction. An excess of morpholine or a non-nucleophilic base like potassium carbonate is added to neutralize the hydrofluoric acid (HF) generated during the reaction.
Experimental Protocol: Synthesis of 4-(4-Iodophenyl)morpholine
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-fluoro-4-iodobenzene (1.0 eq.), morpholine (2.0 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove DMSO and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from ethanol or isopropanol to yield 4-(4-iodophenyl)morpholine as a white to off-white solid.
The Core Transformation: Sonogashira Cross-Coupling
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, catalyzed by a combination of palladium and copper salts.[2][7][8] It couples the previously synthesized 4-(4-iodophenyl)morpholine with a terminal alkyne. Here, we use trimethylsilylacetylene (TMSA) as a safe and convenient acetylene surrogate.
Mechanistic Deep Dive
The reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][9] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
-
Palladium Cycle (The Workhorse):
-
Pre-catalyst Activation: The supplied Pd(II) catalyst (e.g., Pd(PPh₃)₂Cl₂) is reduced in situ to the active Pd(0) species by the amine base or a phosphine ligand.[2]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-iodine bond of 4-(4-iodophenyl)morpholine. This is the reason for choosing an aryl iodide, as the C-I bond is weaker and more reactive than C-Br or C-Cl bonds, allowing for milder reaction conditions.[2] This step forms a square planar Pd(II) complex.
-
Transmetalation: This is the rate-determining step.[10] The copper acetylide (formed in the copper cycle) transfers its acetylide group to the palladium center, displacing the iodide.
-
Reductive Elimination: The aryl and alkynyl groups on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]
-
-
Copper Cycle (The Activator):
-
π-Complex Formation: Copper(I) iodide coordinates with the terminal alkyne (TMSA).
-
Deprotonation: The amine base deprotonates the alkyne. This process is facilitated by the copper, which increases the acidity of the terminal proton.[9]
-
Copper Acetylide Formation: This results in the formation of a copper(I) acetylide species, the key nucleophile that participates in the transmetalation step with the palladium complex.[2][10]
-
Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-(4-iodophenyl)morpholine (1.0 eq.), Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.02 eq.), and Copper(I) iodide (CuI, 0.04 eq.).
-
Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (TEA) in a 2:1 ratio. The amine serves as both the base and a co-solvent.
-
Aliquot Addition: Add trimethylsilylacetylene (1.2 eq.) dropwise via syringe.
-
Reaction Conditions: Stir the mixture at room temperature for 4-8 hours. The reaction is typically accompanied by the formation of a triethylammonium iodide precipitate. Monitor progress by TLC.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with THF or ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer to obtain the crude silyl-protected product, 4-(4-((trimethylsilyl)ethynyl)phenyl)morpholine, which can be carried forward to the next step, often without extensive purification.
Final Step: Silyl Group Deprotection
The final step is the removal of the trimethylsilyl (TMS) protecting group to unveil the terminal alkyne. This is a facile transformation accomplished under mild basic conditions that will not compromise the integrity of the product.[11][12]
Causality of Experimental Choices:
-
Reagent: Potassium carbonate (K₂CO₃) in methanol is a mild, inexpensive, and effective reagent for TMS deprotection.[12] The methoxide ion generated in situ is the active nucleophile that attacks the silicon atom.
-
Alternative: For more sterically hindered silyl groups (like TIPS) or acid-sensitive substrates, a fluoride source such as tetrabutylammonium fluoride (TBAF) is the reagent of choice due to the high affinity of fluoride for silicon.[11][13]
Experimental Protocol: Deprotection
-
Reaction Setup: Dissolve the crude 4-(4-((trimethylsilyl)ethynyl)phenyl)morpholine from the previous step in a mixture of methanol and THF (approx. 4:1).
-
Reagent Addition: Add anhydrous potassium carbonate (2.0 eq.) to the solution.
-
Reaction Conditions: Stir the suspension at room temperature for 1-3 hours. Monitor the complete removal of the TMS group by TLC.
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate or dichloromethane.
-
Purification & Characterization: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure solid.[] Confirm identity and purity via ¹H NMR, ¹³C NMR, and MS analysis.
Summary and Data
The described three-stage process provides a reliable and scalable route to high-purity this compound.
| Step | Reaction Type | Key Reagents | Solvent(s) | Typical Yield |
| 1 | SNAr | 1-Fluoro-4-iodobenzene, Morpholine, K₂CO₃ | DMSO | 85-95% |
| 2 | Sonogashira Coupling | TMSA, Pd(PPh₃)₂Cl₂, CuI | THF, TEA | 90-98% |
| 3 | Deprotection | K₂CO₃ | Methanol, THF | 95-99% |
Conclusion
This guide outlines a scientifically sound and practical synthetic pathway to this compound, grounded in the well-established principles of palladium-catalyzed cross-coupling chemistry. By understanding the rationale behind the choice of precursors, the mechanistic details of the Sonogashira reaction, and the specific protocols for each transformation, researchers can confidently and efficiently produce this versatile chemical building block. The modularity of this route further empowers chemists to adapt the synthesis for the creation of diverse molecular libraries essential for modern drug discovery and materials science programs.
References
- Sonogashira Coupling - Chemistry LibreTexts. (2024).
- Sonogashira coupling - Wikipedia. (n.d.).
- Terminal alkyne synthesis by C-C coupling - Organic Chemistry Portal. (n.d.).
- A Practical Preparation of Terminal Alkynes from Aldehydes - Organic Chemistry Portal. (n.d.).
- Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.).
- Sonogashira Coupling - BYJU'S. (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Wang, X., Song, Y., Qu, J., & Luo, Y. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1042–1048.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020).
- Further improvements of the synthesis of alkynes from aldehydes - ResearchGate. (n.d.).
- Synthesis of aromatic terminal allenes and aliphatic terminal alkynes from hydrazones using calcium carbide as an acetylene source - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- Martek, B. A., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9(1), 4801.
- View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (n.d.).
- A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. (2015). International Journal of Pharmaceutical Sciences and Research.
- Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH. (2017).
- Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.).
- Silanes as Protecting Groups for Terminal Alkyne - Technical Library - Gelest. (n.d.).
- Sonogashira Coupling - SynArchive. (n.d.).
- Morpholine synthesis - Organic Chemistry Portal. (n.d.).
- 4-(4-Nitrophenyl)morpholine - PMC - NIH. (2011).
- Sonogashira Cross-Coupling - J&K Scientific LLC. (2021).
- Desilylations - Organic Chemistry Portal. (n.d.).
- CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone - Google Patents. (n.d.).
- Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (2024).
- Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - MDPI. (2020).
- WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (n.d.).
- EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents. (n.d.).
- Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(4-碘苯基)吗啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. byjus.com [byjus.com]
- 8. mdpi.com [mdpi.com]
- 9. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 12. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 13. Alkane synthesis by deoxygenation [organic-chemistry.org]
An In-depth Technical Guide to the Crystal Structure of 4-(4-Ethynylphenyl)morpholine Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis, crystallization, and structural elucidation of 4-(4-ethynylphenyl)morpholine and its derivatives. We will explore the critical methodologies, from initial chemical synthesis to advanced crystallographic and computational analysis, offering field-proven insights into the causality behind key experimental choices. The objective is to equip researchers with a robust, self-validating system for understanding the solid-state architecture of this important class of molecules.
Introduction: The Morpholine Moiety in Modern Drug Discovery
The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1][2] Its unique combination of a weakly basic nitrogen atom and an opposing ether oxygen provides a favorable pKa and conformational flexibility.[2] This allows morpholine-containing compounds to engage in a variety of lipophilic and hydrophilic interactions, often enhancing critical pharmacokinetic properties such as aqueous solubility and blood-brain barrier permeability.[1][2]
The 4-aryl-morpholine pharmacophore, in particular, is a cornerstone for targeting various enzymes and receptors, including phosphatidylinositol 3-kinases (PI3K) and mTOR.[1] The addition of an ethynylphenyl group introduces a rigid, linear element that can probe deep into binding pockets, form specific hydrogen bonds via its terminal alkyne proton, and serve as a synthetic handle for further functionalization through reactions like Sonogashira coupling. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for structure-based drug design, polymorph screening, and formulation development.[3] This guide outlines the definitive workflow for achieving that understanding.
Part 1: Synthesis and Crystallization
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The choices made during these initial stages directly dictate the success of the final structural analysis.
Synthesis of this compound
A common and efficient route to synthesize N-aryl morpholine derivatives is through nucleophilic aromatic substitution (SNAr). This method is reliable and generally provides good yields.
Protocol: SNAr Synthesis
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-fluoronitrobenzene (1.0 eq), morpholine (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Selection: Suspend the reactants in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
-
Expert Insight: Acetonitrile is often preferred due to its sufficient polarity to dissolve the reactants and its relatively high boiling point for reaction kinetics, while being easier to remove under vacuum than DMF.
-
-
Reaction: Heat the mixture to reflux (approx. 85 °C for acetonitrile) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up & Purification:
-
After cooling to room temperature, add deionized water to dissolve the inorganic salts.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The resulting crude 4-(4-nitrophenyl)morpholine is then purified by column chromatography on silica gel.
-
-
Subsequent Modification: The nitro group is then reduced to an amine, diazotized, and subsequently converted to the ethynyl group through a series of well-established organometallic reactions (e.g., Sonogashira coupling with a protected acetylene source followed by deprotection). For the purpose of this guide, we will assume the target compound, this compound, is obtained with a purity of >95%.[4]
Growing Single Crystals
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[5] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice rather than as an amorphous powder.
Protocol: Slow Evaporation Method
-
Purity is Paramount: Ensure the starting material is of the highest possible purity (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.
-
Solvent Screening: Dissolve a small amount of this compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) to find one in which it is sparingly soluble. A good starting point is a binary solvent system.
-
Expert Insight: A common strategy is to dissolve the compound in a "good" solvent (e.g., dichloromethane) and add a "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly turbid. A few drops of the "good" solvent are then added back to clarify the solution.
-
-
Crystallization Setup:
-
Transfer the prepared solution to a small, clean vial.
-
Cover the vial with a cap, or use paraffin film, and pierce it with a needle. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
-
Patience and Observation: Allow the solvent to evaporate over several days to weeks. Monitor the vial for the formation of small, well-defined crystals with sharp edges and clear faces.
Part 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][5] The workflow involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
The SCXRD Workflow
The process from crystal to structure is a well-defined pathway, illustrated below.
Sources
The Solubility Profile of 4-(4-Ethynylphenyl)morpholine: A Technical Guide for Pharmaceutical and Materials Science Researchers
Abstract
4-(4-ethynylphenyl)morpholine is a versatile heterocyclic compound with significant potential in drug discovery and materials science, primarily owing to its reactive ethynyl group and the favorable physicochemical properties conferred by the morpholine moiety. A thorough understanding of its solubility in various organic solvents is paramount for its effective application in synthesis, purification, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive publicly available experimental data, this document synthesizes information from foundational chemical principles, data on analogous structures, and predicted physicochemical properties to offer a robust framework for researchers. Detailed, field-proven experimental protocols for determining solubility are also provided to empower scientists to generate the precise data required for their specific applications.
Introduction to this compound
This compound is a disubstituted aromatic compound featuring a morpholine ring and an ethynyl (acetylene) group attached to a central benzene ring. The morpholine heterocycle is a common feature in many approved drugs, often incorporated to enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets.[1][2] The ethynyl group is a highly versatile functional group in organic synthesis, readily participating in a variety of coupling reactions (e.g., Sonogashira, click chemistry) and serving as a precursor for other functionalities. This dual functionality makes this compound a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents and in materials science for the creation of advanced polymers and functional materials.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 41876-72-6 | [4] |
| Molecular Formula | C₁₂H₁₃NO | [4] |
| Molecular Weight | 187.24 g/mol | [4] |
| Physical Form | Solid | [4] |
| Predicted LogP | 1.9 ± 0.4 | (Consensus Prediction) |
| Predicted Melting Point | 95 - 115 °C | (Structural Analogy) |
Note: Predicted values are derived from computational models and comparison with structurally similar compounds, such as 4-(4-bromophenyl)morpholine (m.p. 114-118 °C) and 4-(4-formylphenyl)morpholine (m.p. 63-68 °C), and should be confirmed experimentally.[5]
Theoretical Framework for Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like." This adage is a simplified representation of the complex interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For a solute to dissolve, the energy required to break the solute's crystal lattice and disrupt the solvent's intermolecular forces must be compensated by the energy released upon the formation of new solute-solvent interactions.
The structure of this compound presents a molecule of intermediate polarity.
-
Polar Characteristics : The morpholine ring, with its ether oxygen and tertiary amine nitrogen, is a polar functional group capable of acting as a hydrogen bond acceptor. This component enhances solubility in polar solvents.[2]
-
Nonpolar Characteristics : The ethynylphenyl group is predominantly nonpolar and hydrophobic, contributing to solubility in less polar organic solvents.
The overall solubility will therefore be a balance of these competing characteristics.
Predicted and Inferred Solubility in Organic Solvents
-
High Solubility Expected in:
-
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , and Acetonitrile (ACN) are anticipated to be excellent solvents. Their high polarity and ability to accept hydrogen bonds would effectively solvate the morpholine ring.
-
Chlorinated Solvents: Dichloromethane (DCM) and Chloroform (CHCl₃) are likely to be very effective due to their ability to dissolve a wide range of organic compounds of intermediate polarity.
-
-
Moderate to Good Solubility Expected in:
-
Alcohols: Methanol (MeOH) and Ethanol (EtOH) should be effective solvents. The morpholine moiety will interact favorably with the hydroxyl group of the alcohol. Solubility is expected to decrease with increasing alcohol chain length (e.g., in isopropanol or butanol) as the solvent becomes less polar.
-
Ethers: Tetrahydrofuran (THF) is expected to be a good solvent. Its cyclic ether structure is compatible with the morpholine ring. Diethyl ether may be a less effective solvent due to its lower polarity.
-
Ketones: Acetone and Methyl Ethyl Ketone (MEK) , being polar aprotic solvents, should readily dissolve the compound.
-
Esters: Ethyl Acetate (EtOAc) is likely a good solvent, often used in the purification of such compounds via column chromatography.
-
-
Low to Sparingly Soluble Expected in:
-
Aromatic Hydrocarbons: Toluene and Xylene may exhibit some solvating power due to interactions with the phenyl ring, but are likely less effective than more polar options.
-
Aliphatic Hydrocarbons: Hexanes , Heptane , and Cyclohexane are expected to be poor solvents. The nonpolar nature of these solvents will not sufficiently overcome the crystal lattice energy of the polar morpholine-containing solid. These are excellent candidates for use as anti-solvents during recrystallization.
-
This qualitative assessment is a critical starting point for solvent screening in any experimental workflow.
Caption: Logical workflow for initial solvent screening based on polarity.
Experimental Protocols for Solubility Determination
To obtain precise, quantitative solubility data, standardized experimental methods must be employed. The following protocols describe the gold-standard shake-flask method for thermodynamic solubility and a rapid method for kinetic solubility assessment.
Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
This method determines the equilibrium solubility of a compound, which is the maximum amount of solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium.
Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a defined temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected organic solvent (HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE for organic solvents)
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. An excess is critical to ensure a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. A longer time (48-72 hours) may be necessary and should be validated.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. This step is crucial to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Protocol.
Factors Influencing Solubility
Several factors can significantly impact the measured solubility of this compound. It is critical to control these variables for reproducible results.
-
Temperature: The solubility of most solid organic compounds increases with temperature.[6] Therefore, all solubility measurements must be performed under strict temperature control. Any application, such as recrystallization, will depend heavily on the temperature-solubility gradient.
-
Solvent Polarity: As discussed, the polarity of the solvent is the primary determinant of solubility for a molecule with both polar and nonpolar regions.
-
Solid-State Form (Polymorphism): Organic molecules can often crystallize in multiple forms, known as polymorphs, which can have different crystal lattice energies and, consequently, different solubilities.[7] It is essential to characterize the solid form used in solubility studies to ensure consistency.
-
Presence of Impurities: Impurities in either the solute or the solvent can alter the measured solubility. Using highly pure materials is essential for obtaining accurate thermodynamic data.
Conclusion and Future Directions
This compound is a compound of significant interest with a predicted solubility profile that makes it amenable to a wide range of organic solvents. Based on theoretical principles, it is expected to be highly soluble in polar aprotic and chlorinated solvents, with moderate to good solubility in alcohols and ketones, and poor solubility in nonpolar hydrocarbons. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to confidently work with this compound. The most critical next step for the scientific community is the experimental determination and publication of quantitative solubility data in a standard set of organic solvents. This information will greatly accelerate the development of novel pharmaceuticals and materials derived from this versatile chemical building block.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromobenzyl)morpholine.
- PubChem. (n.d.). 4-(4-Ethenylphenyl)morpholine.
- Palmer, D. S., & Mitchell, J. B. (2014). Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central.
- Google Patents. (n.d.). CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
- Google Patents. (n.d.). EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one.
- ResearchGate. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Bergström, C. A., Wassvik, C. M., Norinder, U., Luthman, K., & Artursson, P. (2007). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. National Institutes of Health.
- Google Patents. (n.d.). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
- Obaidullah, A. J., & Mahdi, W. A. (2025).
- MDPI. (2021). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe.
- Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
- ResearchGate. (2020). Substances yield after recrystallization from different solvents.
- Google Patents. (n.d.). CN109651286B - High-selectivity synthesis method of 4-(4-aminophenyl) morpholine-3-one.
- Wikipedia. (n.d.). Morpholine.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- Tetko, I. V., et al. (2016). Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches. Journal of Inorganic Biochemistry.
- Helmholtz Zentrum München. (2016). Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches.
- E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
- PubChem. (n.d.). Morpholine.
- ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
- Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - PubMed Central.
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. This compound | 41876-72-6 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Computational intelligence analysis on drug solubility using thermodynamics and interaction mechanism via models comparison and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
The Emergence of Ethynylphenyl Morpholine Scaffolds in Kinase Inhibition: A Technical Guide to a Privileged Structural Motif
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the convergence of specific pharmacophoric elements can give rise to novel molecular architectures with significant therapeutic potential. This technical guide explores the burgeoning interest in compounds featuring the ethynylphenyl and morpholine moieties, a combination increasingly recognized for its potent and selective inhibition of key protein kinases implicated in oncology and other disease areas. We will delve into the medicinal chemistry rationale, structure-activity relationships (SAR), and key biological targets of this promising scaffold, with a particular focus on the phosphatidylinositol 3-kinase (PI3K) and epidermal growth factor receptor (EGFR) signaling pathways. This guide will further provide detailed experimental protocols for the synthesis and biological evaluation of these compounds, offering a comprehensive resource for researchers in the field of drug discovery.
Introduction: The Strategic Combination of Two Potent Pharmacophores
The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery. Within this endeavor, the ethynylphenyl and morpholine moieties have independently emerged as "privileged structures"—scaffolds that are recurrently found in successful therapeutic agents.[1][2] Their combination within a single molecular entity presents a compelling strategy for the development of next-generation kinase inhibitors.
The ethynylphenyl group , exemplified by its presence in the approved EGFR inhibitor erlotinib, is a key structural feature that can form crucial interactions within the ATP-binding pocket of kinases.[3][4] The terminal alkyne can act as a hydrogen bond acceptor and its linear geometry allows for precise directional interactions, often with hinge region residues of the kinase.[3]
The morpholine ring is a versatile heterocyclic motif widely employed in medicinal chemistry to enhance the physicochemical and pharmacokinetic properties of drug candidates.[5] Its oxygen atom can serve as a critical hydrogen bond acceptor, an interaction well-documented in a multitude of PI3K inhibitors where it interacts with the backbone amide of Val851 in the kinase hinge region.[6][7] Furthermore, the morpholine ring can improve aqueous solubility and metabolic stability, desirable properties for any drug candidate.[1]
This guide will explore the synergistic potential of combining these two powerful pharmacophores, focusing on their application in the design of inhibitors targeting the PI3K/AKT/mTOR and EGFR signaling pathways, both of which are frequently dysregulated in human cancers.[7][8]
Key Biological Targets and Mechanisms of Action
The ethynylphenyl morpholine scaffold is particularly well-suited for targeting the ATP-binding sites of various protein kinases. The specific kinase targeted is largely determined by the central heterocyclic core to which these moieties are attached.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[9] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[10]
Numerous PI3K inhibitors utilize a morpholine ring to achieve potent and selective inhibition.[10] The morpholine oxygen's ability to form a hydrogen bond with the hinge region of the kinase is a key determinant of activity. While direct examples of ethynylphenyl morpholine compounds as PI3K inhibitors are still emerging, the combination of the morpholine's hinge-binding capability with the ethynylphenyl's potential to occupy other regions of the ATP-binding site presents a rational design strategy for novel PI3K inhibitors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 4. mdpi.com [mdpi.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Versatile Alkyne: A Technical Guide to the Applications of 4-(4-Ethynylphenyl)morpholine in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold for Chemical Innovation
In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutics. Among these, 4-(4-Ethynylphenyl)morpholine emerges as a compound of significant interest. Its unique architecture, combining the well-established morpholine heterocycle with a reactive terminal alkyne, positions it as a versatile scaffold for the synthesis of a diverse array of complex molecules. The morpholine moiety is a recognized "privileged structure" in drug design, known for conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[1][2] The terminal alkyne, on the other hand, is a gateway to a host of powerful and efficient chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and the Sonogashira cross-coupling reaction.[3][4]
This technical guide provides an in-depth exploration of the applications of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the core synthetic methodologies where this compound serves as a key reactant, present detailed experimental protocols, and discuss the biological significance of the resulting molecular entities, substantiated by data from analogous systems.
Core Synthetic Applications: A Gateway to Bioactive Molecules
The true utility of this compound lies in the reactivity of its terminal alkyne. This functional group allows for its facile incorporation into more complex molecular architectures through robust and high-yielding reactions.
Click Chemistry: The Formation of Bioactive 1,2,3-Triazoles
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of modern synthetic chemistry, allowing for the regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[5] This reaction is renowned for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it an ideal tool for drug discovery.[6] The resulting triazole ring is not merely a linker; it is a bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions with biological targets.[1]
Derivatives of 1,2,3-triazoles are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][7][8] Given this, the reaction of this compound with a variety of organic azides presents a straightforward strategy for the synthesis of novel drug candidates.
Conceptual Workflow for Triazole Synthesis via Click Chemistry
Caption: Workflow for the synthesis and evaluation of triazole derivatives.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the CuAAC reaction and should be optimized for specific substrates.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (1 equivalent) in a suitable solvent (e.g., a mixture of tert-butanol and water).
-
Prepare a stock solution of the desired organic azide (1 equivalent) in the same solvent system.
-
Prepare a fresh stock solution of sodium ascorbate (0.1 equivalents) in water.
-
Prepare a stock solution of copper(II) sulfate pentahydrate (0.01 equivalents) in water.
-
-
Reaction Setup:
-
To a reaction vessel, add the solution of this compound and the organic azide.
-
Stir the mixture at room temperature.
-
Add the sodium ascorbate solution to the mixture.
-
Add the copper(II) sulfate solution to initiate the reaction.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole derivative.
-
Biological Evaluation of Morpholine-Containing Triazoles
While specific data for derivatives of this compound is not yet prevalent in the literature, studies on structurally analogous compounds provide compelling evidence for their potential bioactivity. For instance, a series of 1,2,3-triazole-bound-1,2,4-triazoles containing an N-phenylmorpholine structure have been synthesized and evaluated for their biological activities.[9]
| Compound Type | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) | AChE Inhibition (%) |
| Morpholine-Triazole Hybrid 1 | >1000 | 125-1000 | 15.34 |
| Morpholine-Triazole Hybrid 2 | 250-1000 | 125-500 | 25.17 |
| Morpholine-Triazole Hybrid 3 | 125-500 | 62.5-250 | 35.88 |
Data is illustrative and based on findings for analogous N-phenylmorpholine-triazole structures.[9]
These findings suggest that the combination of the morpholine and triazole moieties can lead to compounds with a range of biological effects, including antimicrobial and enzyme inhibitory activities.
Sonogashira Coupling: Forging Carbon-Carbon Bonds for Novel Scaffolds
The Sonogashira cross-coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, provides a direct route to substituted alkynes, which are valuable intermediates in organic synthesis and can also be found in the core structures of many biologically active molecules.[3][4]
The use of this compound in Sonogashira coupling reactions allows for the synthesis of a variety of diarylacetylene derivatives and other complex structures. These products can serve as scaffolds for the development of kinase inhibitors, among other therapeutic agents.
Conceptual Workflow for Sonogashira Coupling
Caption: Workflow for the synthesis of coupled products via Sonogashira reaction.
Experimental Protocol: Sonogashira Cross-Coupling Reaction
This is a general protocol and may require optimization based on the specific substrates used.
-
Reagent and Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh3)4, 0.02 equivalents), and a copper(I) co-catalyst (e.g., CuI, 0.04 equivalents).
-
Add a suitable anhydrous solvent (e.g., tetrahydrofuran or N,N-dimethylformamide).
-
Add an amine base (e.g., triethylamine, 2 equivalents).
-
Finally, add this compound (1.2 equivalents).
-
-
Reaction Conditions and Monitoring:
-
Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the halide.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalysts.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to yield the desired coupled product.
-
Potential Applications in Kinase Inhibition
Many kinase inhibitors feature a diarylacetylene or a related heterocyclic core that can be synthesized via Sonogashira coupling. The morpholine group is also a common feature in many kinase inhibitors, where it often enhances potency and improves pharmacokinetic properties. For example, a series of 4-morpholino-2-phenylquinazolines and related derivatives have been evaluated as inhibitors of PI3 kinase p110alpha, with some compounds showing potent activity.[11] The synthesis of such molecules could potentially be adapted to incorporate the this compound scaffold.
Bioconjugation: Tagging Biomolecules for Research and Diagnostics
The bioorthogonal nature of the click reaction makes this compound a potential tool for bioconjugation.[12] By incorporating this molecule into a larger biomolecule (e.g., a protein or a nucleic acid), the terminal alkyne can be used as a handle for the attachment of probes, such as fluorescent dyes or affinity tags, via a subsequent click reaction with an azide-functionalized probe. This allows for the specific labeling and tracking of biomolecules in complex biological systems.
Conclusion and Future Perspectives
This compound is a highly versatile and valuable building block for modern drug discovery and chemical biology. Its combination of a privileged morpholine scaffold and a reactive terminal alkyne opens up a vast chemical space for the synthesis of novel bioactive molecules. The primary applications of this compound lie in the efficient construction of 1,2,3-triazoles via click chemistry and the formation of carbon-carbon bonds through Sonogashira coupling.
While direct biological data on the immediate derivatives of this compound are still emerging, the extensive literature on the biological activities of morpholine-containing compounds and triazoles strongly suggests that this is a fruitful area for further investigation. The development of novel kinase inhibitors, antimicrobial agents, and other therapeutics based on this scaffold represents a promising avenue for future research. Furthermore, its potential in bioconjugation applications warrants exploration for the development of new research tools and diagnostic agents. As the demand for efficient and modular synthetic strategies in drug discovery continues to grow, the utility of well-designed building blocks like this compound will undoubtedly increase.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5325726, 4-(4-Ethenylphenyl)morpholine.
- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
- Click chemistry inspired synthesis of morpholine-fused triazoles. (2014). The Journal of Organic Chemistry, 79(12), 5752–5762.
- Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Deriv
- Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (2013). Letters in Drug Design & Discovery, 10(9), 814-823.
- Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). Bioorganic & Medicinal Chemistry, 14(20), 6847–6858.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (2024). Bioorganic Chemistry, 143, 107069.
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). Medicinal Research Reviews, 39(5), 1772-1813.
- Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(5), 1663–1667.
- Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE-inhibition analysis. (2025). Arkivoc, 2025(5), 124-140.
- Sonogashira Cross-Coupling. (2021). J&K Scientific LLC.
- The Sonogashira reaction. (n.d.). Wikipedia.
- 4-(4-Nitrophenyl)morpholine. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1235.
- Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim.
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). Current Protocols in Chemical Biology, 3, 153-162.
- A review on pharmacological profile of Morpholine derivatives. (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51.
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry, 65(13), 1-8.
- Synthesis of 1-aryl 4-phenyl 1,2,3-triazols and Investigating Anti-Fungal and Anti-Bacterial Activity in In Vitro Conditions. (2020).
- Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). Current Medicinal Chemistry, 32(1).
- Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Social Pharmacy in Health Care, 10(2), 79-91.
- Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Deriv
- Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. (2020). Molecules, 25(21), 5006.
- Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2021). Bioorganic Chemistry, 114, 105129.
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2020). The Journal of Organic Chemistry, 85(15), 9784–9795.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(7), 4487–4506.
- Sonogashira Coupling. (n.d.). Chemistry LibreTexts.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols, 5(1), 102871.
- ChemInform Abstract: Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles. (2012). ChemInform, 43(33).
- EP1087966B1 - Chemical synthesis of morpholine derivatives. (2004).
- US6297376B1 - Chemical synthesis of morpholine derivatives. (2001).
- CN109651286B - High-selectivity synthesis method of 4- (4-aminophenyl) morpholine-3-one. (2021).
- EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one. (2013).
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules, 28(7), 3021.
- Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. (1995). Journal of Medicinal Chemistry, 38(18), 3482–3493.
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2020). ACS Omega, 5(2), 1165–1172.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. chemmethod.com [chemmethod.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. jenabioscience.com [jenabioscience.com]
Safety and handling of 4-(4-Ethynylphenyl)morpholine
Starting Data Search
I've initiated a thorough search for crucial safety data concerning 4-(4-Ethynylphenyl)morpholine. Specifically, I'm prioritizing the safety data sheet (SDS) and toxicological details. Simultaneously, I'm seeking established protocols and best practices for handling terminal alkynes and aromatic amines to inform appropriate laboratory procedures.
Analyzing Safety Procedures
I'm currently focused on extracting crucial safety and handling details for this compound. I'm prioritizing the SDS and toxicological information. I'm concurrently searching for established laboratory protocols for handling terminal alkynes and aromatic amines. I'm also delving into potential reactivity and stability concerns. My aim is to define a clear structure for the technical guide, beginning with an introduction and hazard identification, which will then lead into creating safe handling and storage procedures. I will eventually look to include PPE recommendations.
Expanding Information Gathering
I'm now expanding my search for information, prioritizing the SDS and any available toxicological and handling data for this compound. I'm also looking at established protocols for handling terminal alkynes and aromatic amines to guide safe procedures. I'm investigating known reactivity, stability, and incompatibility concerns. In parallel, I'm exploring documented applications or syntheses involving the compound to understand its uses and potential hazards. I'm aiming for a comprehensive overview before structuring the technical guide.
Analyzing Initial Findings
I've just started to delve into the preliminary research. I found some generic information, but nothing overly specific. There's a Sigma-Aldrich product page for this compound. It has basic safety data, mentioning hazards like H302, H315, H319, H335 and precautionary measures (P statements).
Gathering Contextual Data
My research has branched out beyond the initial product page. I've uncovered broader safety data on aromatic amines and morpholine, which is proving to be a highly useful piece of the puzzle. I'm now understanding how this compound's risks are likely a blend of the two, while also having to deal with terminal alkynes' inherent reactivity and hazards.
Assessing Compound Risks
I'm now diving deeper into the specifics, aiming to bridge the information gap. While the initial data provides a helpful safety overview and context on the parent functional groups, a specific Safety Data Sheet for the compound is still missing. I've noted that it's important to keep an eye out for toxicity data and physical hazard characteristics such as flash point and autoignition temperature. Since the desired SDS remains elusive, I'm prepared to construct a safety guide using functional group analogy, provided I include appropriate disclaimers.
Gathering Hazard Insights
Synthesizing Safety Data
I've moved on from the initial search failures. While a direct SDS remained unavailable, I've now gathered enough material to build a good safety profile for the target compound, using data from functional group analogs. I can combine details on aromatic amines, morpholine, and terminal alkynes to estimate the potential risks. My next step will be creating a guide, structuring it around the compound, the functional groups, and their associated hazards.
Analyzing Related Data
I've hit a productive stride. While the target's direct SDS eludes me, related data is plentiful. I found safety data for a close analog, confirming skin and eye irritation as concerns. Furthermore, the search unearthed detailed data on morpholine (flammability, corrosivity, toxicity, and reproductive toxicity) and the aromatic amine and terminal alkyne groups. I'm now crafting a safety guide, structured around the compound itself, the functional groups, and their associated hazards, detailing handling, storage, and emergency procedures, with tables and diagrams. I'm ready to synthesize the available information.
A-Z Guide to 4-(4-Ethynylphenyl)morpholine: From Synthesis to Application in Targeted Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 4-(4-ethynylphenyl)morpholine, a privileged fragment in modern drug discovery. We dissect its fundamental physicochemical properties, provide validated synthetic protocols, and explore its strategic application in the development of targeted therapeutics, particularly kinase inhibitors. This document serves as a comprehensive resource for medicinal chemists and drug development professionals, detailing the rationale behind the fragment's utility, from initial screening cascades to its role in bioorthogonal chemistry for target identification. Case studies on Bruton's Tyrosine Kinase (BTK) and Heat Shock Protein 90 (Hsp90) inhibitors illustrate its practical application and potential.
Introduction: The Power of the Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying high-quality lead compounds.[1][2] Unlike high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD screens low molecular weight compounds (typically <300 Da) that bind to biological targets with high ligand efficiency.[1] The core principle is that these small, weakly binding fragments can be optimized into potent, selective, and drug-like candidates through structure-guided elaboration.[3]
Within the vast chemical space of fragments, certain scaffolds have emerged as particularly valuable. This compound is one such "privileged" fragment, combining three key features that make it exceptionally useful for drug discovery researchers:
-
The Morpholine Ring: A six-membered saturated heterocycle widely employed in medicinal chemistry.[4][5] Its presence often confers favorable properties such as metabolic stability, improved aqueous solubility, and the ability to form crucial hydrogen bond interactions with protein targets.[4][6][7]
-
The Phenyl Linker: A rigid aromatic scaffold that properly orients the other two components, providing a vector for synthetic elaboration and contributing to binding through hydrophobic or pi-stacking interactions.
-
The Terminal Ethynyl Group: A highly versatile chemical handle. This terminal alkyne is relatively inert in biological systems but can participate in a range of powerful and specific chemical reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[8][9][10] This bioorthogonal reactivity is invaluable for linking fragments, building potency, and for target identification studies.[10]
This guide will systematically explore each facet of this powerful fragment, providing the technical details and field-proven insights necessary for its successful application.
Physicochemical Profile and 'Rule of Three' Compliance
A fragment's success is predicated on its physicochemical properties. Adherence to the "Rule of Three" is a common guideline for selecting high-quality fragments. This compound aligns well with these principles, making it an excellent starting point for an FBDD campaign.
| Property | Value | "Rule of Three" Guideline | Significance in FBDD |
| Molecular Weight | 187.24 g/mol [] | < 300 Da | Ensures the fragment is small enough to explore diverse chemical space upon elaboration without becoming excessively large or losing drug-like properties. |
| cLogP | 1.57[] | ≤ 3 | A moderate lipophilicity ensures sufficient solubility for screening while retaining the potential for membrane permeability. |
| Hydrogen Bond Donors | 0[] | ≤ 3 | Minimizes potential for off-target interactions and maintains synthetic tractability. |
| Hydrogen Bond Acceptors | 2 (N and O in morpholine)[] | ≤ 3 | The morpholine oxygen and nitrogen provide key interaction points for target binding.[4] |
| Rotatable Bonds | 2[] | ≤ 3 | Low conformational flexibility reduces the entropic penalty upon binding, leading to higher ligand efficiency. |
| Topological Polar Surface Area (TPSA) | 12.5 Ų[] | ≤ 60 Ų | Contributes to good cell permeability and oral bioavailability prospects. |
Synthesis and Characterization: A Validated Protocol
The reliable and scalable synthesis of a fragment is paramount for its utility. This compound is most commonly prepared via a Sonogashira coupling reaction, a robust and versatile method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.[12][13]
Workflow for Sonogashira Coupling Synthesis
Below is a diagram illustrating the typical workflow for the synthesis of the title compound.
Sources
- 1. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-Based Drug Discovery Enters the Mainstream | Technology Networks [technologynetworks.com]
- 3. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
Theoretical Calculations on the Conformational Landscape of 4-(4-Ethynylphenyl)morpholine
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The three-dimensional conformation of a molecule is a critical determinant of its physicochemical properties, biological activity, and function. For drug candidates and molecular materials, understanding the accessible conformational states and the energy barriers between them is paramount for rational design. This guide provides a comprehensive, in-depth protocol for the theoretical investigation of the conformational preferences of 4-(4-Ethynylphenyl)morpholine, a versatile building block in medicinal chemistry.[][2] We will leverage Density Functional Theory (DFT) to construct a high-fidelity potential energy surface, offering a narrative that not only details the procedural steps but also elucidates the fundamental reasoning behind key methodological choices.
Part 1: Introduction and Strategic Overview
The molecule this compound incorporates a rigid phenyl-ethynyl unit and a flexible morpholine ring. The rotational freedom around the C-N bond connecting these two moieties dictates the molecule's overall shape. This rotation is not free; it is governed by an energy potential influenced by steric hindrance and subtle electronic effects. A low rotational barrier implies a flexible molecule, while a high barrier suggests a more rigid structure with well-defined, preferred orientations. This conformational profile directly impacts how the molecule fits into a protein's binding pocket or self-assembles in a material.
Our primary objective is to quantify the energetic cost of rotating the morpholine ring relative to the phenyl ring. To achieve this, we will employ a computational strategy known as a relaxed potential energy surface (PES) scan . This method involves systematically changing a specific geometric parameter—in our case, the dihedral angle defining the ring orientation—while allowing all other parts of the molecule to geometrically relax at each step. This approach provides a more realistic energy profile compared to a "rigid" scan where the rest of the molecular geometry is frozen.[3]
The Computational Workflow
The entire process can be visualized as a logical sequence of steps, each building upon the last to ensure the final data is both accurate and reliable.
Caption: A flowchart of the complete computational workflow.
Part 2: Theoretical Foundations: Selecting the Right Tools
The accuracy of any quantum chemical calculation is fundamentally determined by the chosen level of theory and basis set. These choices represent a trade-off between computational cost and precision.
Pillar 1: Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for medium-to-large molecules because it provides a favorable balance of accuracy and computational efficiency.[4][5] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density.[6] In practice, we use approximations for the exchange-correlation functional, which describes the complex quantum mechanical interactions between electrons.
-
Choice of Functional: ωB97X-D For this study, we recommend the ωB97X-D functional. This choice is deliberate:
-
Long-Range Correction (ω): It improves the description of charge-transfer and excited states, which can be relevant in conjugated systems.
-
Dispersion Correction (-D): It includes an empirical correction for van der Waals forces. While intramolecular dispersion may be a minor effect here, using a dispersion-corrected functional is a modern best practice and critical if studying intermolecular interactions. An excellent alternative is the well-established B3LYP functional, though it lacks a built-in dispersion correction.[7]
-
Pillar 2: The Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals. The larger and more flexible the basis set, the more accurately the orbitals can be described, at a higher computational cost.
-
Choice of Basis Set: 6-311+G(d,p) We will use the Pople-style 6-311+G(d,p) basis set. Let's deconstruct this choice:
-
6-311: This is a "triple-zeta" basis set, meaning it uses three functions to describe each valence orbital, offering a high degree of flexibility and accuracy.[8] Using a triple-zeta basis set is highly recommended for obtaining reliable energy profiles.[9]
-
+: The plus sign indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These are large, broad functions that are essential for accurately describing the electron density far from the nucleus, such as in lone pairs (on the morpholine's N and O atoms) and π-systems (the phenyl ring).[10]
-
(d,p): This indicates the addition of polarization functions . 'd' functions are added to heavy atoms and 'p' functions are added to hydrogen atoms. These functions allow orbitals to change shape and "polarize," which is crucial for describing chemical bonds and bond angles accurately.[9]
-
Caption: The relationship between computational choices and the desired outcome.
Part 3: The Protocol: From Structure to Surface
This section provides the detailed, step-by-step methodology using the Gaussian 16 software package as an example.[11][12] The same principles apply to other quantum chemistry software like ORCA.
Step 1: Initial Structure Generation
Construct the 3D coordinates for this compound. This can be done using any molecular editor, such as GaussView, Avogadro, or ChemDraw.[13] Ensure the morpholine ring is in a reasonable chair conformation.[14] The initial dihedral angle is not critical as the optimization will find the nearest local minimum.
Step 2: Geometry Optimization and Frequency Verification
Before scanning the surface, we must find a stable, minimum-energy structure. This is a crucial self-validation step.
Protocol:
-
Save the initial structure as a Gaussian input file (e.g., epm_opt.gjf).
-
Use the following keywords in the route section:
-
Explanation of Keywords:
-
#p: Prints additional output.
-
opt: Requests a geometry optimization.
-
freq: Requests a frequency calculation to be performed on the optimized geometry.
-
wB97XD/6-311+G(d,p): Specifies the chosen level of theory and basis set.
-
scrf=(solvent=chloroform): Optionally includes a solvent model (Polarizable Continuum Model) to simulate the environment. Chloroform is a common solvent for such molecules.
-
-
Run the calculation using Gaussian.
-
Verification: After the job completes, open the output file (.log or .out). Confirm that the optimization finished successfully ("Optimization completed.") and, critically, that the frequency calculation reports zero imaginary frequencies . This confirms the structure is a true energy minimum.
Step 3: Performing the Relaxed PES Scan
Now, we will rotate the morpholine ring around the C(phenyl)-N(morpholine) bond. We need to identify four atoms that define this dihedral angle. Let's label them: C1 (ethynyl), C2 (phenyl, attached to ethynyl), C3 (phenyl, attached to Nitrogen), and N4 (morpholine). The dihedral angle is thus defined by C2-C3-N4-C5 (where C5 is a carbon in the morpholine ring).
Protocol:
-
Use the optimized coordinates from Step 2 as the starting geometry.
-
Create a new Gaussian input file (e.g., epm_scan.gjf).
-
Modify the route section and add a modredundant coordinate definition at the end of the file.
Gaussian Input File (epm_scan.gjf):
-
Explanation of Input:
-
opt=modredundant: Specifies a geometry optimization where specific internal coordinates are modified. This is the keyword for a relaxed scan.[15]
-
nosymm: Prevents the calculation from enforcing symmetry, which is important as the symmetry will change during the rotation.
-
D A1 A2 A3 A4 S 36 10.0: This is the modredundant command.
-
D: Specifies a Dihedral angle.
-
A1 A2 A3 A4: Replace these with the actual atom numbers from your coordinate list that define the dihedral angle (e.g., 6 5 8 9). You can find these numbers in GaussView or by inspecting the coordinate file.
-
S: Indicates a Scan.
-
36: The number of steps in the scan.
-
10.0: The step size in degrees. This will scan the full 360° rotation in 10° increments.
-
-
Part 4: Analysis and Visualization of Results
After the scan calculation completes, the output file contains the energy for each point along the rotational coordinate.
Data Extraction and Tabulation
The final energies for each scan step are summarized near the end of the Gaussian output file. Search for "Summary of the potential surface scan".
Protocol:
-
Extract the angle and the corresponding energy (in Hartrees) for each step.
-
Convert the absolute energies into relative energies. Set the lowest energy value as the zero point (E_relative = E_i - E_min).
-
Convert the relative energies from Hartrees to a more intuitive unit like kcal/mol (1 Hartree = 627.509 kcal/mol) or kJ/mol (1 Hartree = 2625.5 kJ/mol).
-
Summarize the data in a table.
Table 1: Potential Energy Surface Scan Data for C-N Bond Rotation
| Scan Step | Dihedral Angle (°) | Absolute Energy (Hartree) | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) |
|---|---|---|---|---|
| 1 | 0.0 | -594.XXXXXX | X.XX | X.XX |
| 2 | 10.0 | -594.XXXXXX | X.XX | X.XX |
| ... | ... | ... | ... | ... |
| N | X.X | -594.YYYYYY | 0.00 | 0.00 |
| ... | ... | ... | ... | ... |
| 37 | 360.0 | -594.XXXXXX | X.XX | X.XX |
(Note: X.XX and Y.YY are placeholders for actual calculated values.)
Visualization and Interpretation
Plotting the relative energy against the dihedral angle provides a clear visual representation of the conformational landscape.
-
Energy Minima: The valleys in the plot correspond to stable, low-energy conformers. The global minimum is the most stable conformation of the molecule.
-
Energy Maxima: The peaks in the plot represent transition states, or the energy barriers that must be overcome to rotate from one conformer to another.
The height of the energy barrier (E_max - E_min) is a direct measure of the molecule's rotational flexibility. A low barrier (< 5 kcal/mol) suggests the molecule is highly flexible at room temperature, while a high barrier (> 15 kcal/mol) indicates that rotation is significantly hindered. This information is invaluable for understanding how the molecule might behave in a dynamic biological environment or during crystal packing. Visualization of the molecular structures at the minima and maxima using software like VMD or PyMOL can provide further insight into the steric or electronic interactions causing the energy differences.[16][17]
Conclusion
This guide has outlined a robust and scientifically sound methodology for the theoretical conformational analysis of this compound. By carefully selecting a high-level DFT functional and a flexible, well-appointed basis set, we can generate a reliable potential energy surface. The detailed, step-by-step protocol provides a practical framework for researchers to not only perform these calculations but also to understand the critical reasoning behind each choice. The resulting data on stable conformers and rotational energy barriers provides fundamental insights that are directly applicable to the fields of drug discovery, materials science, and chemical research, enabling a more rational approach to molecular design.
References
- Fiveable.
- Parulek, J., & Viola, I. (2014).
- TalTech HPC User Guides.
- CONFLEX Corporation. Optimization and conformation search using Gaussian program. [Link]
- Kozlíková, B., et al. (2016). Visualization of Molecular Structure: The State of the Art. SciSpace by Typeset. [Link]
- Gaussian, Inc. (2022). New Chemistry with Gaussian 16 & GaussView 6. [Link]
- RITME.
- Gaussian, Inc. (2023). Conformational Search and Computing Boltzmann-Average Properties. YouTube. [Link]
- Williams, D. (2019). How to Scan a Dihedral in Gaussian. YouTube. [Link]
- Jensen, F., et al. (2017). A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. Royal Society of Chemistry. [Link]
- Wikipedia.
- ACS Publications. (2021). Understanding Conformational Entropy in Small Molecules.
- Graphviz. Official Graphviz Website. [Link]
- ORCA Manual. (2023). 4.2. Surface Scans. [Link]
- YouTube. (2023). Graphviz workflow 1. [Link]
- YouTube. (2021). Graphviz tutorial. [Link]
- ResearchGate. (2017). How do I perform a Rigid Scan of Dihedral Angle in Gaussian 03?. [Link]
- Graphviz.
- ResearchGate. (2021).
- AIP Publishing. (2021). Too big, too small, or just right? A benchmark assessment of density functional theory for predicting the spatial extent of the electron density of small chemical systems. [Link]
- Gaussian, Inc. (2017). About Gaussian 16. [Link]
- University of Zurich. Scanning Potential Energy Surfaces. [Link]
- YouTube. (2025). ES114 Graphviz. [Link]
- RSC Publishing. (2025).
- Fiveable.
- NIH National Library of Medicine. (2022). Applications of density functional theory in COVID-19 drug modeling. [Link]
- University of California, Davis.
- ResearchGate. (2021).
- arXiv.org. (2021). Integral-direct Hartree-Fock and Møller-Plesset Perturbation Theory for Periodic Systems with Density Fitting. [Link]
- ACS Publications. (2010). Efficient Diffuse Basis Sets for Density Functional Theory. [Link]
- YouTube. (2023). Conformational Search and Computing Boltzmann-Average Properties. [Link]
- Wiley Online Library. (2011).
- ACS Publications. (2002). Conceptual Density Functional Theory. Chemical Reviews. [Link]
- Taylor & Francis Online. (2018).
- YouTube. (2024).
- Organic Chemistry Portal. Morpholine synthesis. [Link]
- NIH National Library of Medicine. (2008). 4-(4-Nitrophenyl)morpholine. [Link]
- E3S Web of Conferences. (2024).
- ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]
- MDPI. (2020). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
Sources
- 2. This compound | 41876-72-6 | RBA87672 [biosynth.com]
- 3. Dihedral–torsion model potentials that include angle-damping factors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08960J [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ritme.com [ritme.com]
- 12. gaussian.com [gaussian.com]
- 13. Chemistry Visualization - TalTech HPC User Guides [docs.hpc.taltech.ee]
- 14. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scanning potential energy surfaces [cmschem.skku.edu]
- 16. fiveable.me [fiveable.me]
- 17. scispace.com [scispace.com]
The Morpholine Moiety: A Privileged Scaffold in the Discovery of Novel Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutics, earning them the designation of "privileged structures." The morpholine ring—a six-membered saturated heterocycle containing both an amine and an ether functional group—is a quintessential example of such a scaffold.[1][2] Its prevalence in a vast array of FDA-approved drugs and clinical candidates is not coincidental but is rooted in a unique combination of advantageous physicochemical and metabolic properties.[3][4]
The morpholine moiety offers a masterful balance of features crucial for drug efficacy. Its typical pKa of around 8.5 to 8.7 allows for protonation under physiological pH, which can significantly enhance aqueous solubility and facilitate critical ionic interactions with biological targets.[4][5] The embedded oxygen atom acts as a potent hydrogen bond acceptor, further strengthening target binding affinity.[6][7] From a pharmacokinetic perspective, the morpholine ring is generally associated with improved metabolic stability, reduced clearance, and enhanced bioavailability, making it an invaluable tool for transforming a promising lead compound into a viable drug candidate.[1][2] This guide provides a comprehensive exploration of the strategies, methodologies, and critical insights involved in the discovery and development of novel, morpholine-containing bioactive molecules.
Part 1: Modern Discovery Strategies & Screening Paradigms
The identification of novel morpholine-containing drug candidates requires a multi-pronged approach, leveraging both traditional and cutting-edge screening methodologies. The choice of strategy is intrinsically linked to the nature of the biological target and the available chemical matter.
High-Throughput Screening (HTS)
HTS remains a primary engine for lead discovery. Large, diverse compound libraries are screened against a specific biological target to identify "hits."
-
Causality in Library Design: The inclusion of morpholine-containing subsets within HTS libraries is a deliberate choice. This is based on historical data demonstrating the scaffold's success and its ability to impart favorable drug-like properties.[1] These focused libraries increase the probability of identifying hits with inherently better starting points for properties like solubility and metabolic stability.
Fragment-Based Drug Discovery (FBDD)
FBDD has emerged as a powerful, resource-efficient alternative to HTS. It involves screening low-molecular-weight fragments (typically <300 Da) to identify weak but highly efficient binders.
-
The Morpholine Advantage in FBDD: Morpholine itself, or simple substituted morpholines, can serve as ideal fragments. Their low complexity and well-defined interaction points (H-bond accepting oxygen, substitutable nitrogen) allow for the identification of key binding interactions within a target's active site. These initial fragment hits can then be elaborated or linked to build more potent molecules.
Structure-Based Drug Design (SBDD)
When the three-dimensional structure of a target protein is known, SBDD becomes the strategy of choice. This rational approach involves designing molecules that fit precisely into the target's binding site.
-
In Silico to Bench: Computational docking studies can predict how different morpholine-substituted compounds will interact with a target. For instance, in kinase inhibitor design, the morpholine ring is often used as a "solvent-front" moiety, where its oxygen atom forms a crucial hydrogen bond with the hinge region of the kinase, while the rest of the molecule extends into other pockets.[8] This rational placement significantly enhances binding affinity and selectivity.[1]
The interplay of these discovery strategies can be visualized as a funneling process, starting broad and progressively refining the chemical matter.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Introduction to morpholine scaffolds in medicinal chemistry
An In-depth Technical Guide to Morpholine Scaffolds in Medicinal Chemistry
Authored by a Senior Application Scientist
Abstract
The morpholine scaffold, a six-membered heterocyclic saturated ring containing both an ether and a secondary amine functional group, represents one of the most versatile and privileged structures in modern medicinal chemistry. Its unique physicochemical properties, including high polarity, aqueous solubility, and metabolic stability, coupled with its ability to engage in a wide range of biological interactions, have cemented its role as a cornerstone in the design of novel therapeutics. This guide provides a comprehensive overview of the morpholine scaffold, from its fundamental properties and synthesis to its profound impact on drug discovery across multiple therapeutic areas. We will delve into the strategic incorporation of this moiety to optimize drug-like properties, explore its role in key approved drugs, and provide detailed protocols for its synthesis and integration into lead compounds.
The Morpholine Moiety: A Profile of a Privileged Scaffold
The enduring prevalence of the morpholine ring in drug design is not coincidental; it stems from a unique combination of structural and physicochemical attributes that are highly advantageous for developing effective and safe therapeutics.
Physicochemical Properties and Their Therapeutic Implications
The morpholine ring's structure, featuring an oxygen atom opposite a nitrogen atom, imparts a desirable set of properties. The oxygen atom can act as a hydrogen bond acceptor, while the secondary amine is a hydrogen bond donor and can be protonated at physiological pH, enhancing aqueous solubility. This dual nature allows for fine-tuning of a molecule's solubility and lipophilicity, which are critical parameters for optimizing pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).
The saturated nature of the ring provides metabolic stability, as it is less susceptible to oxidative metabolism compared to aromatic systems. Furthermore, the chair conformation of the morpholine ring allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets.
| Property | Implication in Drug Design |
| High Polarity/Aqueous Solubility | Improves bioavailability and formulation options. |
| Metabolic Stability | Increases in vivo half-life and reduces potential for toxic metabolites. |
| Hydrogen Bonding Capacity | Enhances binding affinity and selectivity to biological targets. |
| Low Basicity (pKa ~8.5) | Allows for protonation at physiological pH, aiding solubility without excessive basicity. |
| Synthetic Tractability | Readily incorporated into molecules using a variety of established chemical reactions. |
The Morpholine Scaffold in Approved Drugs
The successful application of the morpholine scaffold is evident in the numerous FDA-approved drugs across a wide spectrum of diseases. These examples underscore the scaffold's versatility and its contribution to therapeutic efficacy.
-
Gefitinib (Iressa®): An epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer. The morpholine group enhances the drug's solubility and pharmacokinetic properties.
-
Linezolid (Zyvox®): An oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. The morpholine moiety is crucial for its antibacterial activity and favorable safety profile.
-
Aprepitant (Emend®): A neurokinin-1 (NK1) receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting. The morpholine group contributes to the molecule's overall ADME profile.
-
Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor used as an antidepressant. The two morpholine rings are integral to its pharmacological activity.
Synthesis of Morpholine-Containing Compounds
The incorporation of a morpholine scaffold into a target molecule can be achieved through several reliable synthetic strategies. The choice of method often depends on the desired substitution pattern and the overall complexity of the target molecule.
Key Synthetic Strategies
-
Reductive Amination: A common and efficient method involving the reaction of a morpholine with a ketone or aldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride.
-
Nucleophilic Substitution: Morpholine, acting as a nucleophile, can displace a leaving group (e.g., a halide) on an alkyl or aryl substrate. This is a widely used method for forming C-N bonds.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between morpholine and aryl halides or triflates, allowing for the synthesis of N-arylmorpholines.
Detailed Experimental Protocol: Synthesis of N-Aryl-morpholine via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of an aryl bromide with morpholine.
Materials:
-
Aryl bromide (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Anhydrous toluene (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene via syringe, followed by the morpholine.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-morpholine.
Workflow for N-Aryl-morpholine Synthesis
Caption: Inhibition of the EGFR signaling pathway by Gefitinib.
Future Directions and Conclusion
The morpholine scaffold continues to be a valuable asset in the medicinal chemist's toolbox. Its favorable physicochemical properties and synthetic accessibility ensure its continued use in the development of new chemical entities. Future applications are likely to focus on its incorporation into novel drug modalities, such as proteolysis-targeting chimeras (PROTACs), where its ability to modulate solubility and cell permeability will be highly advantageous.
References
- The role of morpholine in medicinal chemistry.
- Morpholine, a versatile building block in drug discovery. (Source: Royal Society of Chemistry, URL: [Link])
- A Review on Recent Advances in the Synthesis of Morpholine Deriv
- Linezolid: a review of its properties, function, and use in critical care.
- Aprepitant. (Source: DrugBank, URL: [Link])
- Buchwald-Hartwig Amination. (Source: Organic Chemistry Portal, URL: [Link])
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-(4-Ethynylphenyl)morpholine
Introduction: The Power of Click Chemistry in Modern Drug Discovery
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001.[1] This reaction paradigm emphasizes processes that are high-yielding, broad in scope, stereospecific, and simple to perform, often in benign solvents.[1] The CuAAC reaction, in particular, has revolutionized molecular assembly across various scientific disciplines, including drug discovery, bioconjugation, and materials science, due to its exceptional reliability and bio-orthogonality.[2][3][4] It facilitates the formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne with remarkable efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted regioisomer.[1][5]
4-(4-Ethynylphenyl)morpholine is a valuable building block in medicinal chemistry. The morpholine moiety is a privileged scaffold, frequently incorporated into drug candidates to enhance aqueous solubility, metabolic stability, and target binding.[6] The terminal alkyne functionality provides a reactive handle for facile and efficient conjugation to azide-containing molecules via the CuAAC reaction. This application note provides a detailed protocol for the CuAAC reaction utilizing this compound, offering insights into the reaction mechanism, experimental setup, and best practices for achieving high yields and purity.
Reaction Mechanism and the Role of Copper(I)
The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[1][5] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ and ensures the specific formation of the 1,4-disubstituted triazole.[1]
The catalytic cycle, as elucidated by extensive mechanistic studies and DFT calculations, involves the following key steps:
-
Formation of a Copper-Acetylide Complex: The catalytically active Cu(I) species coordinates with the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a copper(I) acetylide intermediate.[5][7][8]
-
Coordination of the Azide: The organic azide then coordinates to the copper acetylide complex.[5]
-
Cycloaddition and Formation of a Metallacycle: A six-membered copper metallacycle intermediate is formed.[1]
-
Rearrangement and Product Release: This intermediate undergoes rearrangement and subsequent protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst.
The active Cu(I) catalyst can be introduced directly as a salt (e.g., CuI, CuBr) or, more conveniently, generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent such as sodium ascorbate.[1][9][10] The latter approach is often preferred as it mitigates the instability of Cu(I), which can readily oxidize to the inactive Cu(II) state.[9][11]
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol
This protocol outlines a general procedure for the CuAAC reaction between this compound and a generic organic azide. The reaction is performed at room temperature in a mixture of t-butanol and water.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥95% | e.g., Sigma-Aldrich | Store at 2-8°C, sealed in dry conditions.[12] |
| Organic Azide | ≥95% | Varies | Ensure purity and handle with appropriate safety precautions. |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS Reagent | Varies | |
| Sodium Ascorbate | ≥98% | Varies | Prepare a fresh solution for each reaction. |
| tert-Butanol | Anhydrous | Varies | |
| Deionized Water | |||
| Diethyl Ether | Anhydrous | Varies | For extraction. |
| Brine | Saturated NaCl solution. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Varies | For drying. |
Safety Precautions
-
Organic Azides: Low molecular weight organic azides can be explosive and should be handled with extreme care.[5] It is crucial to be aware of the carbon-to-nitrogen ratio; azides with a C/N ratio of less than 3 may be particularly hazardous.[13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid heating and grinding organic azides.
-
Copper Salts: Copper salts are toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
Step-by-Step Procedure
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the organic azide (1.0 - 1.2 eq) in a 1:1 mixture of tert-butanol and water to achieve a final concentration of approximately 0.1 M.
-
Catalyst Preparation: In a separate vial, prepare a fresh 1 M aqueous solution of sodium ascorbate. In another vial, prepare a fresh 0.1 M aqueous solution of CuSO₄·5H₂O.
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (0.2-0.3 eq), followed by the CuSO₄·5H₂O solution (0.05-0.1 eq). A color change or the formation of a slight precipitate is often observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with deionized water.
-
Extract the product with diethyl ether or another suitable organic solvent (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted 1,2,3-triazole. For some applications, if the reaction goes to completion with high purity, purification may be as simple as filtration.[1]
Caption: A streamlined workflow for the CuAAC reaction.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (Cu(II) formation) | Use freshly prepared solutions of sodium ascorbate and CuSO₄. Ensure an excess of sodium ascorbate is used.[1] Consider degassing the solvent to minimize oxygen. |
| Poor quality of reagents | Verify the purity of the alkyne and azide. | |
| Copper sequestration by other functional groups | If the substrate contains thiols or other strong copper-binding groups, consider using a stabilizing ligand like TBTA or THPTA.[9][14][15] | |
| Formation of Side Products | Oxidative homocoupling of the alkyne | Ensure sufficient reducing agent (sodium ascorbate) is present.[5] Performing the reaction under an inert atmosphere can also help. |
| Difficulty in Purification | Residual copper in the product | Wash the organic extract with an aqueous solution of EDTA to chelate and remove copper ions.[16] |
The Role of Ligands
While the protocol described above is often effective, the addition of a copper-stabilizing ligand can significantly enhance the reaction rate and prevent catalyst deactivation, especially in complex systems or bioconjugation applications.[2][14] Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) protect the Cu(I) oxidation state and increase the solubility of the copper catalyst.[9][14]
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition is a robust and versatile tool for the synthesis of 1,4-disubstituted 1,2,3-triazoles. By utilizing this compound as a key building block, researchers can readily access a diverse range of molecules with potential applications in drug discovery and development. The protocol provided herein offers a reliable and straightforward method for performing this powerful transformation, with considerations for optimization and troubleshooting to ensure successful outcomes.
References
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- MDPI. (2025). Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction.
- National Institutes of Health. (n.d.). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study.
- AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs.
- National Institutes of Health. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
- ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.
- National Institutes of Health. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
- ACS Publications. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega.
- Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology.
- SciSpace. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.
- ChemRxiv. (n.d.). Investigation of Base-free Copper-Catalysed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media.
- ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?
- MDPI. (n.d.). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media.
- RSC Publishing. (2023). Copper(I)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-D-glucopyranosyltriazoles.
- Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12.
- ResearchGate. (2014). What is a sensible safety protocol for 'click' reactions with aliphatic organic azides?
- National Institutes of Health. (n.d.). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
- ACS Publications. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega.
- Frontiers. (n.d.). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water.
- Google Patents. (n.d.). Purification of triazoles.
- MDPI. (n.d.). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC).
- SciELO Brasil. (n.d.). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- National Institutes of Health. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.
- ChemRxiv. (n.d.). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre.
- National Institutes of Health. (n.d.). 4-(4-Nitrophenyl)morpholine.
- E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update.
- ResearchGate. (n.d.). CuI Coordination Polymer‐Catalyzed Azide–Alkyne Cycloaddition Click Reaction at Room Temperature.
- MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
- RSC Publishing. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 41876-72-6 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. axispharm.com [axispharm.com]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4-(4-Ethynylphenyl)morpholine via Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Ethynylphenyl-Morpholine Scaffold
The 4-(4-ethynylphenyl)morpholine moiety is a significant pharmacophore in medicinal chemistry and a valuable building block in materials science.[1] The terminal alkyne provides a versatile handle for further chemical modifications, most notably through "click" chemistry, while the morpholine group often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability. The Sonogashira coupling reaction stands as the premier method for the construction of the core aryl-alkyne bond, offering a direct and efficient route to this valuable intermediate.[2][3]
This document provides a comprehensive guide to the synthesis of this compound, detailing the underlying principles of the Sonogashira coupling, step-by-step experimental protocols, and critical insights for reaction optimization and troubleshooting. The synthesis is approached via a robust two-step sequence: the palladium- and copper-catalyzed cross-coupling of a 4-halophenylmorpholine with a protected alkyne, followed by the removal of the protecting group to unveil the terminal alkyne.
Part 1: The Sonogashira Coupling - Mechanism and Rationale
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4]
The Catalytic Cycles:
The mechanism of the Sonogashira coupling is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6]
Figure 1: Simplified mechanism of the Sonogashira coupling, illustrating the interconnected palladium and copper catalytic cycles.
Rationale for Reagent Selection:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Common precursors include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, which are reduced in situ to Pd(0).[7] The choice of phosphine ligands can significantly impact catalyst activity and stability.
-
Copper(I) Co-catalyst: Copper(I) salts, typically CuI, act as a co-catalyst to facilitate the reaction. The copper(I) ion reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive towards transmetalation with the palladium complex.[2][8]
-
Base: A base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide byproduct formed during the reaction and to facilitate the formation of the copper acetylide.[2]
-
Solvent: A variety of solvents can be used, with tetrahydrofuran (THF), acetonitrile (MeCN), and N,N-dimethylformamide (DMF) being common choices. The solvent must be able to dissolve all reactants and catalysts.[9]
-
Alkyne Protecting Group: To prevent self-coupling of the terminal alkyne (Glaser coupling), a protecting group is often employed. The trimethylsilyl (TMS) group is a common choice as it is robust under the coupling conditions and can be readily removed.[7]
Part 2: Experimental Protocols
This synthesis is presented as a two-step process:
-
Step 1: Sonogashira Coupling of 4-(4-Iodophenyl)morpholine with (Trimethylsilyl)acetylene.
-
Step 2: Deprotection of the Trimethylsilyl Group.
Figure 2: Workflow for the synthesis of this compound.
Step 1: Synthesis of 4-(4-((Trimethylsilyl)ethynyl)phenyl)morpholine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier Suggestion |
| 4-(4-Iodophenyl)morpholine | 303.14 | 34099-77-5 | Sigma-Aldrich, etc. |
| (Trimethylsilyl)acetylene | 98.22 | 1066-54-2 | Sigma-Aldrich, etc. |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 13965-03-2 | Sigma-Aldrich, etc. |
| Copper(I) iodide (CuI) | 190.45 | 7681-65-4 | Sigma-Aldrich, etc. |
| Triethylamine (TEA), distilled | 101.19 | 121-44-8 | Sigma-Aldrich, etc. |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 109-99-9 | Sigma-Aldrich, etc. |
Protocol:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-(4-iodophenyl)morpholine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.2 M with respect to the 4-(4-iodophenyl)morpholine. Add triethylamine (3.0 eq) followed by (trimethylsilyl)acetylene (1.2 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalysts.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(4-((trimethylsilyl)ethynyl)phenyl)morpholine as a solid.
Step 2: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier Suggestion |
| 4-(4-((Trimethylsilyl)ethynyl)phenyl)morpholine | 259.42 | 1583305-71-8 | BLDpharm, etc.[10] |
| Potassium carbonate (K₂CO₃) | 138.21 | 584-08-7 | Sigma-Aldrich, etc. |
| Methanol (MeOH) | 32.04 | 67-56-1 | Sigma-Aldrich, etc. |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Sigma-Aldrich, etc. |
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(4-((trimethylsilyl)ethynyl)phenyl)morpholine (1.0 eq) in a mixture of methanol and dichloromethane (e.g., 2:1 v/v).
-
Base Addition: Add potassium carbonate (2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield this compound as a pure solid.
Part 3: Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient base, poor quality of reagents or solvents. | Ensure anhydrous and oxygen-free conditions. Use freshly distilled solvents and triethylamine. Consider using a more active palladium catalyst or ligand. |
| Formation of Homocoupled Alkyne (Glaser Coupling) | Presence of oxygen, insufficient palladium catalyst activity. | Thoroughly degas the reaction mixture. Increase the loading of the palladium catalyst or consider a copper-free Sonogashira protocol.[5] |
| Incomplete Deprotection | Insufficient base or reaction time. | Increase the amount of potassium carbonate or extend the reaction time. Alternatively, a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF can be used. |
| Difficult Purification | Formation of byproducts. | Optimize reaction conditions to minimize side reactions. Employ careful column chromatography with a shallow solvent gradient for better separation. |
Part 4: Data and Characterization
Expected Product Characteristics:
| Compound | Appearance | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Solid | C₁₂H₁₃NO | 187.24 |
Analytical Data:
-
¹H NMR (CDCl₃): Spectra should show characteristic peaks for the aromatic protons, the morpholine protons, and a singlet for the acetylenic proton.
-
¹³C NMR (CDCl₃): Spectra should confirm the presence of all 12 carbons, including the two sp-hybridized carbons of the alkyne.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass should be observed.
Conclusion
The Sonogashira coupling provides a reliable and efficient method for the synthesis of this compound. By carefully selecting reagents and maintaining appropriate reaction conditions, researchers can achieve high yields of this valuable compound. The protocols and insights provided in this guide are intended to facilitate the successful application of this important synthetic transformation in both academic and industrial research settings.
References
- Wikipedia. Sonogashira coupling. [Link]
- Vedantu.
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Gelest. Cross-Coupling of Alkynylsilanes. [Link]
- Google Patents. Synthesis method of substituted N-phenyl morpholine compound.
- Google Patents. Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
- Google Patents. Process for preparing 4-(4-aminophenyl)morpholin-3-one.
- Google Patents. Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
- Google Patents. High-selectivity synthesis method of 4-(4-aminophenyl) morpholine-3-one.
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. [Link]
- Panda, G. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
- Wang, X., et al. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
- ResearchGate.
- Lasányi, D., & Mészáros, Á. Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. SciSpace. [Link]
- Chinchilla, R., & Nájera, C. Recent advances in Sonogashira reactions.
- Crystal structure of ({4-[(4-bromophenyl)ethynyl]-3,5-diethylphenyl}ethynyl)triisopropylsilane. [Link]
- ResearchGate. Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. [Link]
- Fleming, I. Some Aspects of the Chemistry of Alkynylsilanes. PMC. [Link]
- SciELO México.
- Organic Chemistry Portal. Morpholine synthesis. [Link]
- ResearchGate. Background on morpholine synthesis and our approach. [Link]
- ChemRxiv.
- Jain, A., & Sahu, S. K.
- Google P
Sources
- 1. Morpholine synthesis [organic-chemistry.org]
- 2. scielo.org.mx [scielo.org.mx]
- 3. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 4. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 7. tdcommons.org [tdcommons.org]
- 8. CN109651286B - High-selectivity synthesis method of 4- (4-aminophenyl) morpholine-3-one - Google Patents [patents.google.com]
- 9. 1583305-71-8|4-(4-((Trimethylsilyl)ethynyl)phenyl)morpholine|BLD Pharm [bldpharm.com]
- 10. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-(4-Ethynylphenyl)morpholine for Bioorthogonal Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction
Bioorthogonal chemistry has revolutionized our ability to study complex biological systems by enabling chemical reactions to proceed within living environments without interfering with native biochemical processes.[1] At the forefront of this field is the concept of "click chemistry," a set of reactions prized for their high efficiency, selectivity, and mild reaction conditions.[2] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the archetypal click reaction, forming a stable triazole linkage between a terminal alkyne and an azide.[3]
This guide focuses on the application of 4-(4-Ethynylphenyl)morpholine , a versatile and synthetically accessible terminal alkyne, as a probe for bioorthogonal labeling experiments. The molecule's design is twofold: the terminal ethynyl group serves as the reactive handle for CuAAC, while the morpholine scaffold is a well-recognized pharmacophore in medicinal chemistry, known to influence properties such as solubility and pharmacokinetic profiles.[4][5] These application notes provide an in-depth understanding of the underlying scientific principles and deliver robust, field-proven protocols for researchers, scientists, and drug development professionals aiming to employ this reagent for labeling biomolecules in vitro and ex vivo.
Scientific Principles
The Reagent: this compound
This compound is a small molecule uniquely suited for bioorthogonal applications. Its utility stems from the distinct roles of its two key structural components.
-
The Terminal Alkyne: The ethynyl group (-C≡CH) is the bioorthogonal reactive handle. While the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide can occur thermally, it requires high temperatures and often yields a mixture of regioisomers.[3] The terminal alkyne in this compound is specifically designed for the copper-catalyzed variant, which proceeds rapidly at room temperature and exclusively produces the 1,4-disubstituted triazole product.[3][6]
-
The Morpholine Scaffold: Morpholine is a heterocyclic amine widely incorporated into therapeutic agents due to its favorable physicochemical properties.[4][7] Its presence can enhance aqueous solubility and metabolic stability, making this compound an attractive building block for creating labeled probes, tracers, or drug conjugates with potentially improved biological characteristics.[8][9]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO | |
| Molecular Weight | 187.24 g/mol | |
| Physical Form | Solid | |
| Synonym | This compound | |
| Storage | 2-8°C, Sealed in dry conditions |
The Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a powerful bioconjugation tool that covalently links an alkyne-containing molecule with an azide-containing partner.[6] Its success in complex biological milieux is due to the exceptional inertness of both the alkyne and azide functional groups toward naturally occurring biomolecules like proteins and nucleic acids.[2]
Causality of Key Components:
-
Copper(I) Catalyst: The reaction's efficiency hinges on the Cu(I) catalyst, which dramatically accelerates the rate of cycloaddition by orders of magnitude (10⁷ to 10⁸-fold) compared to the uncatalyzed reaction.[3] It is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent.[10]
-
Reducing Agent (Sodium Ascorbate): Sodium ascorbate is the most common reducing agent used to continuously regenerate the active Cu(I) catalyst from the inactive Cu(II) state, which can form via oxidation.[6][11]
-
Stabilizing Ligand (THPTA): The use of a water-soluble Cu(I)-stabilizing ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is critical. The ligand serves two primary functions: it enhances the reaction rate and protects the Cu(I) catalyst from oxidation.[10] Crucially, in bioconjugation, the ligand also chelates the copper ion, preventing it from causing oxidative damage to sensitive biomolecules like proteins and antibodies.[6][11]
Experimental Design & Considerations
General Bioorthogonal Labeling Workflow
The fundamental principle involves two steps: first, a biomolecule of interest is functionalized with one of the reactive partners (an azide or a terminal alkyne). Second, this modified biomolecule is reacted with its complementary partner, which carries a reporter tag (e.g., this compound) or another molecule of interest.
In Vitro vs. Live-Cell Applications: A Critical Distinction
The primary limitation of CuAAC is the inherent cytotoxicity of copper, which restricts its use in living organisms.[12] Therefore, CuAAC is the method of choice for in vitro applications , such as:
-
Labeling purified proteins, antibodies, or nucleic acids.
-
Modifying biomolecules in cell lysates.
-
Attaching molecules to fixed cells.
For live-cell or in-vivo labeling, a copper-free alternative is required. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) serves this purpose.[13][] It is crucial to understand that SPAAC requires a strained cyclooctyne (e.g., DBCO, DIFO) instead of a terminal alkyne like this compound.[15][16] The reaction is driven by the release of ring strain and does not need a metal catalyst.[13]
Reagent Preparation and Storage
Proper preparation and storage of reagents are paramount for reproducible results. Always use high-purity reagents and solvents.[6]
| Reagent | Stock Concentration | Solvent | Storage Conditions |
| This compound | 10-50 mM | DMSO or DMF | -20°C, desiccated, protected from light |
| Azide-modified Biomolecule | 1-10 mg/mL (or ~100 µM) | Aqueous Buffer (e.g., PBS) | 4°C or -80°C as per biomolecule stability |
| Copper(II) Sulfate (CuSO₄) | 10-100 mM | Deionized Water | Room Temperature |
| Ligand (e.g., THPTA) | 50-200 mM | Deionized Water | -20°C |
| Sodium Ascorbate | 100-500 mM | Deionized Water | Prepare fresh before each use. |
Detailed Protocols
Protocol: Labeling an Azide-Modified Antibody with this compound
This protocol describes the labeling of a purified antibody (e.g., 150 kDa) that has been previously functionalized with azide groups.
Materials:
-
Azide-modified antibody (~7 µM or 1 mg/mL in PBS, pH 7.4)
-
This compound stock solution (10 mM in DMSO)
-
CuSO₄ stock solution (20 mM in water)
-
THPTA stock solution (100 mM in water)
-
Sodium Ascorbate stock solution (100 mM in water, freshly prepared )
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column (e.g., PD-10) for purification
Methodology:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the reagents in the following order. This sequence is important to prevent premature reaction or precipitation.
-
To 100 µL of the azide-antibody solution, add this compound stock solution to achieve a final concentration of 140-700 µM (a 20- to 100-fold molar excess over the antibody). Mix gently.
-
Rationale: A molar excess of the small molecule probe drives the reaction to completion.
-
-
Prepare the Catalyst Premix: In a separate tube, prepare the Cu(I)-ligand complex.
-
Initiate the Reaction:
-
Add the 2 µL of the catalyst premix to the antibody-alkyne mixture. The final concentration will be ~200 µM CuSO₄ and 1 mM THPTA.
-
Add 4 µL of freshly prepared 100 mM sodium ascorbate to initiate the conjugation. The final concentration will be ~4 mM.[10]
-
Rationale: The addition of sodium ascorbate reduces Cu(II) to the active Cu(I) state, starting the catalytic cycle.
-
-
Incubation:
-
Purification:
-
Remove the excess unreacted this compound and catalyst components by purifying the labeled antibody using a desalting column equilibrated with PBS, following the manufacturer's instructions.
-
-
Characterization:
-
Confirm successful conjugation via Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) by observing the expected mass increase corresponding to the addition of the morpholine probe.
-
Analyze the purity and integrity of the antibody using SDS-PAGE.
-
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Labeling Efficiency | Oxidized Cu(I) Catalyst: Sodium ascorbate solution was not fresh; exposure to air. | Always prepare sodium ascorbate solution immediately before use. Keep reaction tubes closed. |
| Insufficient Reactant Concentration: Reaction is too dilute. | Increase the concentration of the limiting reagent (typically the biomolecule). Reduce the final reaction volume if possible. | |
| Steric Hindrance: The azide or alkyne is in a sterically crowded environment. | Increase reaction time (up to 4 hours) or slightly increase the temperature (to 37°C). Increase the excess of the labeling probe. | |
| Biomolecule Degradation or Precipitation | Oxidative Damage: Insufficient ligand-to-copper ratio. | Increase the ligand-to-copper ratio to 5:1 or even 10:1.[6] Keep reaction times as short as possible. |
| Precipitation of Catalyst: Reagents added in the wrong order. | Always add the catalyst premix to the biomolecule solution before adding the sodium ascorbate. | |
| High DMSO Concentration: The final concentration of the organic solvent is too high for the biomolecule. | Ensure the final DMSO/DMF concentration remains below 10% (v/v), ideally <5%. |
Conclusion
This compound is a potent and valuable tool for bioorthogonal labeling when used within the framework of the Copper-Catalyzed Azide-Alkyne Cycloaddition reaction. Its terminal alkyne provides a specific and highly reactive handle for efficient conjugation, while the morpholine moiety offers favorable chemical properties often sought in drug discovery. By following the detailed protocols and understanding the critical role of each reagent, researchers can reliably implement this strategy for a wide range of in vitro and ex vivo applications, from creating antibody-drug conjugates to labeling proteins for downstream analysis. The key to success lies in meticulous experimental execution and a clear understanding of the reaction's strengths and its limitations regarding live-cell systems.
References
- Benchchem. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Application Notes and Protocols for Researchers. BenchChem.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org.
- Miller, M. S., et al. (2014). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Bioconjugate Chemistry.
- Benchchem. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. BenchChem.
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
- Organic Chemistry Portal. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition. Organic-chemistry.org.
- Hong, V., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- Benchchem. (n.d.). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). BenchChem.
- Singh, I., et al. (2010). Strain-promoted "click" chemistry for terminal labeling of DNA. Nucleic Acids Research.
- BOC Sciences. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). BOC Sciences.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- PubChem. (n.d.). 4-(4-Ethenylphenyl)morpholine. National Center for Biotechnology Information.
- Biosynth. (n.d.). This compound. Biosynth.
- E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
- ChemicalBook. (2019). Applications of Morpholine in Chemical Industry. ChemicalBook.
- BroadPharm. (n.d.). Click Chemistry Reagents. BroadPharm.
- TCI AMERICA. (n.d.). Topics (Click Chemistry). TCI AMERICA.
- Journal of Pharmaceutical Negative Results. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. Journal of Pharmaceutical Negative Results.
- Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. Angewandte Chemie International Edition.
- van der Wal, S., et al. (2018). Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells. Bioconjugate Chemistry.
- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.
- ChemicalBook. (2023). Morpholine: Application, synthesis and toxicity. ChemicalBook.
Sources
- 1. Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]
- 9. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 10. broadpharm.com [broadpharm.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 16. Strain-promoted “click” chemistry for terminal labeling of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
Application Note: Synthesis and Application of a Lysosome-Targeting Fluorescent Probe via Click Chemistry Using 4-(4-Ethynylphenyl)morpholine
Introduction: The Convergence of Structure and Function
Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of specific analytes, organelles, and physiological processes within living systems.[1][2] The design of an effective probe hinges on the rational assembly of key molecular components: a fluorophore for signal generation, a recognition element for targeting, and a linker to connect them. This guide details the synthesis of a novel fluorescent probe leveraging the unique properties of the 4-(4-Ethynylphenyl)morpholine building block.
The morpholine moiety is a particularly valuable functional group in probe design. Its tertiary amine can be protonated in acidic environments, a property that has been widely exploited to create probes that selectively accumulate in lysosomes (pH ≈ 4.5-5.0).[3][4][5] This targeted accumulation is crucial for studying lysosomal function and its role in pathologies like neurodegenerative diseases and cancer.[4] Furthermore, the electronic properties of the morpholine group can influence the photophysical behavior of the attached fluorophore, often through mechanisms like Photoinduced Electron Transfer (PET), leading to "turn-on" fluorescence in response to pH changes.[6][7][8]
The 4-(4-ethynylphenyl) portion of the core building block provides a terminal alkyne, a perfect handle for modern bioconjugation. The alkyne group is bioorthogonal, meaning it does not react with functional groups typically found in biological systems.[9][10] This allows for its specific and efficient reaction with an azide-functionalized molecule via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "Click Chemistry".[9][11][12] This reaction is prized for its high yield, mild aqueous reaction conditions, and exceptional selectivity, making it an ideal strategy for covalently linking our targeting moiety to a fluorophore.[9][13]
This document provides a detailed protocol for the synthesis, characterization, and application of a lysosome-targeting probe, created by "clicking" this compound to an azide-modified coumarin fluorophore.
Principle of Synthesis: The CuAAC "Click" Reaction
The synthetic strategy relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable, covalent 1,2,3-triazole ring by joining a terminal alkyne and an azide.[11][13] The reaction is not spontaneous and requires a copper(I) catalyst. In practice, the active Cu(I) catalyst is generated in situ from a stable copper(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[11][14][15]
To enhance reaction efficiency and protect biological molecules from potential copper-mediated damage, a stabilizing ligand is often employed.[14][15] Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are particularly effective as they chelate the Cu(I) ion, preventing its oxidation and improving catalytic turnover in aqueous media.[13]
The overall workflow involves two key stages:
-
Synthesis of an Azide-Functionalized Fluorophore: A suitable fluorophore (e.g., 7-hydroxycoumarin) is modified to introduce an azide group.
-
CuAAC Reaction: The azide-fluorophore is reacted with this compound in the presence of the Cu(I) catalyst system to yield the final probe.
Figure 1: Synthetic workflow for the fluorescent probe via CuAAC.
Part I: Synthesis and Characterization
Materials and Reagents
-
This compound
-
7-Hydroxycoumarin
-
3-Bromopropan-1-ol
-
Sodium azide (NaN₃)
-
Potassium carbonate (K₂CO₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
tert-Butyl methyl ether (TBME)
-
Deionized water (DI H₂O)
-
Silica gel for column chromatography
Protocol 1: Synthesis of 3-azidopropyl-7-hydroxycoumarin (Azide-Coumarin)
Causality: This initial two-step protocol creates the azide-functionalized fluorophore partner required for the click reaction. First, an alkyl bromide linker is attached to the coumarin, which is then converted to an azide via nucleophilic substitution.
-
Alkylation: To a solution of 7-hydroxycoumarin (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq) and 3-bromopropan-1-ol (1.2 eq). Stir the mixture at 60°C for 12 hours under a nitrogen atmosphere.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water. Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield 7-(3-hydroxypropoxy)-2H-chromen-2-one.
-
Azidation: Dissolve the intermediate from the previous step in DMF. Add sodium azide (1.5 eq). Stir the reaction at 80°C for 6 hours.
-
Purification: Cool the mixture, dilute with water, and extract with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure Azide-Coumarin.
Protocol 2: CuAAC "Click" Reaction
Causality: This is the core conjugation step where the alkyne and azide components are joined. The use of a pre-mixed catalyst solution and sequential addition of reagents ensures the efficient in situ generation of the active Cu(I) species.[13][15]
-
Prepare Reactants: In a vial, dissolve this compound (1.0 eq) and Azide-Coumarin (1.05 eq) in a 1:1 mixture of DI H₂O and TBME.
-
Prepare Catalyst Stock Solutions:
-
Copper Solution: 20 mM CuSO₄ in DI H₂O.
-
Ligand Solution: 100 mM THPTA in DI H₂O.
-
Reductant Solution: 100 mM Sodium Ascorbate in DI H₂O (prepare fresh).
-
-
Reaction Initiation: To the reactant solution, add the THPTA solution (0.5 eq) and the CuSO₄ solution (0.1 eq). Vortex briefly.
-
Catalysis: Add the freshly prepared sodium ascorbate solution (2.0 eq) to initiate the reaction. The solution may change color.
-
Incubation: Protect the reaction from light by wrapping the vial in aluminum foil. Stir at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Purification: Upon completion, dilute the mixture with water and extract with DCM. Dry the combined organic layers over Na₂SO₄ and concentrate. Purify the crude product via silica gel column chromatography using a DCM/MeOH gradient to yield the final fluorescent probe.
Characterization and Expected Results
The purified probe should be characterized by standard analytical methods (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and purity. The key validation, however, comes from its photophysical properties.
Table 1: Photophysical Properties of Synthesized Probe in PBS (pH 7.4)
| Parameter | Expected Value | Method |
|---|---|---|
| Absorption Max (λₐₑₛ) | ~330 nm | UV-Vis Spectrophotometry |
| Emission Max (λₑₘ) | ~450 nm | Fluorescence Spectroscopy |
| Stokes Shift | ~120 nm | Calculated (λₑₘ - λₐₑₛ) |
| Quantum Yield (Φ) | 0.1 - 0.3 | Comparative method (e.g., vs. Quinine Sulfate) |
| Molar Extinction Coeff. (ε) | 15,000 - 25,000 M⁻¹cm⁻¹ | Beer-Lambert Law Analysis |
Note: These values are representative for a coumarin-based fluorophore and may vary. The probe is expected to show low fluorescence at neutral pH and significantly enhanced fluorescence at acidic pH (e.g., pH 5.0), characteristic of a PET-based lysosomotropic probe.[6]
Part II: Application in Live Cell Imaging
Principle of Application
The synthesized probe is designed for lysosomal imaging. The morpholine nitrogen atom, with a pKa in the acidic range, becomes protonated within the low-pH environment of the lysosome.[6] This protonation can inhibit the PET process that quenches the fluorophore's excitement in the neutral pH of the cytoplasm, leading to a significant "turn-on" of fluorescence upon accumulation in the target organelle.[6][7] This mechanism provides high contrast imaging of lysosomes against a dark cytoplasmic background.
Protocol 3: Staining and Imaging of Lysosomes in Live Cells
Causality: This protocol outlines the steps to load the probe into live cells, allow for its selective accumulation in lysosomes, and visualize the resulting fluorescence signal using microscopy.
-
Cell Culture: Plate HeLa cells (or another suitable cell line) on glass-bottomed imaging dishes. Culture overnight in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator until they reach 60-70% confluency.
-
Probe Preparation: Prepare a 10 mM stock solution of the purified probe in DMSO. Immediately before use, dilute this stock solution to a final working concentration of 5-10 µM in serum-free cell culture medium.
-
Cell Staining: Remove the culture medium from the cells and wash once with warm phosphate-buffered saline (PBS). Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the CO₂ incubator.
-
Wash: Remove the probe-containing medium and wash the cells twice with warm PBS to remove any non-internalized probe.
-
Imaging: Add fresh, phenol red-free imaging medium to the cells. Immediately visualize the cells using a fluorescence microscope equipped with a DAPI or similar filter set (e.g., Excitation: ~350 nm, Emission: ~460 nm). Lysosomes should appear as bright, distinct puncta within the cytoplasm.
Figure 2: Experimental workflow for live-cell lysosomal imaging.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the synthesis of fluorescent probes using this compound. By employing the robust and efficient CuAAC click chemistry reaction, this building block can be readily conjugated to a wide variety of azide-functionalized fluorophores. The resulting probes are powerful tools for biological imaging, particularly for targeting and visualizing acidic organelles like lysosomes. The protocols described herein are designed to be reproducible and serve as a foundational method for researchers developing novel chemical tools for cell biology and diagnostics.
References
- Li, Y., et al. (2015). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. ACS Sensors.
- Fukumoto, Y., et al. (2022). Acid responsiveness of emissive morpholinyl aminoquinolines and their use for cell fluorescence imaging. Organic & Biomolecular Chemistry.
- Zhang, X., et al. (2017). Morpholine Derivative-Functionalized Carbon Dots-Based Fluorescent Probe for Highly Selective Lysosomal Imaging in Living Cells. ACS Applied Materials & Interfaces.
- Li, Y., et al. (2015). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. ResearchGate.
- Interchim (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Lumiprobe.
- Bertozzi, C. R., et al. (2012). Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. Molecules.
- Jena Bioscience (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology.
- Zhang, X., et al. (2017). Morpholine Derivative-Functionalized Carbon Dots-Based Fluorescent Probe for Highly Selective Lysosomal Imaging in Living Cells. Request PDF on ResearchGate.
- Li, Y., et al. (2015). Unusual Fluorescent Responses of Morpholine-Functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. ACS Sensors.
- Fokin, V. V., et al. (2011). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.
- Michalska, M., et al. (2021). Pro-fluorescent probe with morpholine moiety and its reactivity towards selected biological oxidants. Redox Biology.
- Di Corato, R. (2011). Design, Synthesis and Evaluation of Fluorescent Probes for Biological Applications. Doctoral Thesis.
- Wang, B., et al. (2022). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. International Journal of Molecular Sciences.
- Pal, S., et al. (2021). Synthesis and characterizations of lysosome-targeting morpholine-porphyrin fluorescent probes. Request PDF on ResearchGate.
- Nagano, T., et al. (2006). Development of fluorescent probes for bioimaging applications. Journal of the Royal Society Interface.
- MDPI (n.d.). Special Issue: Synthesis and Applications of Fluorescent Probes. Molecules.
- Dong, Y., et al. (2022). AIE fluorescent probe based on tetraphenylethylene and morpholine-thiourea structures for detection of HClO. Analytica Chimica Acta.
- Bertozzi, C. R., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid responsiveness of emissive morpholinyl aminoquinolines and their use for cell fluorescence imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Morpholine Derivative-Functionalized Carbon Dots-Based Fluorescent Probe for Highly Selective Lysosomal Imaging in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY’s HOMO and LUMO Energy Orbitals for Intracellular pH Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. interchim.fr [interchim.fr]
- 10. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abpbio.com [abpbio.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
Application Note: 4-(4-Ethynylphenyl)morpholine as a Versatile Building Block for the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small-molecule kinase inhibitors remains a cornerstone of modern drug discovery. This guide details the application of 4-(4-ethynylphenyl)morpholine, a strategic building block that combines two powerful pharmacophoric elements: the privileged morpholine scaffold and a versatile terminal alkyne. We provide an in-depth analysis of the morpholine moiety's role in target engagement and pharmacokinetic modulation, alongside detailed, field-proven protocols for the synthesis and biological evaluation of kinase inhibitors derived from this building block. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to accelerate their kinase inhibitor discovery programs.
The Strategic Importance of the Morpholine Scaffold in Kinase Inhibition
The morpholine ring is a six-membered saturated heterocycle that is considered a "privileged" structure in medicinal chemistry, appearing in over 20 FDA-approved drugs.[2][3][4] Its value extends beyond that of a simple solvent-exposed solubilizing group; it actively contributes to the molecular interactions and physicochemical properties that define a successful drug candidate.
-
Target Engagement and Potency: The oxygen atom of the morpholine ring is an excellent hydrogen bond acceptor. In many kinase inhibitors, this oxygen forms a critical hydrogen bond with the backbone NH of a conserved residue (often a valine) in the "hinge" region of the kinase ATP-binding site.[5][6] This interaction is a cornerstone of binding for numerous Type I and Type II inhibitors, anchoring the molecule in the active site and significantly contributing to potency.
-
Modulation of Physicochemical Properties: The inclusion of a morpholine group can advantageously alter key pharmacokinetic properties.[3][7] It often improves aqueous solubility and polarity compared to more lipophilic analogues, which is crucial for achieving favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. While often stable, the morpholine moiety can be metabolically labile, a property that can be exploited or engineered through bioisosteric replacement if necessary.[2][3]
-
Structural Rigidity and Vectorial Orientation: The chair-like conformation of the morpholine ring provides a rigid, three-dimensional scaffold.[7] This pre-organizes the molecule and directs its substituents into a defined vector space, which can be critical for optimizing interactions with other pockets of the kinase active site.
Caption: Generic interaction between a morpholine oxygen and the kinase hinge region.
Physicochemical Properties of this compound
This building block is a solid at room temperature and is commercially available from multiple suppliers.[8][9][10] Its key reactive handle is the terminal alkyne, which is ideal for palladium-catalyzed cross-coupling reactions.
| Property | Value | Reference(s) |
| CAS Number | 41876-72-6 | [8][10][] |
| Molecular Formula | C₁₂H₁₃NO | [8][] |
| Molecular Weight | 187.24 g/mol | [8][] |
| IUPAC Name | This compound | [] |
| Canonical SMILES | C#CC1=CC=C(C=C1)N2CCOCC2 | [] |
| Physical Form | Solid | [8] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [8] |
Synthetic Utility and Protocols
The primary utility of this compound in drug discovery is its application in carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling.[12] This reaction allows for the efficient and modular installation of the 4-morpholinophenyl moiety onto a diverse range of heterocyclic scaffolds common in kinase inhibitors (e.g., pyrimidines, quinazolines, pyrazoles).[12][13][14]
Caption: Workflow for a typical Sonogashira cross-coupling reaction.
Protocol 3.1: Synthesis of a Model Kinase Inhibitor via Sonogashira Coupling
This protocol describes a general procedure for coupling this compound with a hypothetical 4-chloro-5-iodopyrimidin-2-amine, a common kinase inhibitor scaffold.[12]
Materials:
-
4-Chloro-5-iodopyrimidin-2-amine (1.0 eq)
-
This compound (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
TLC plates, silica gel for column chromatography
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-chloro-5-iodopyrimidin-2-amine (1.0 eq), this compound (1.1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Solvent and Base Addition: Add anhydrous THF (or DMF) to create a solution with a concentration of approximately 0.1 M with respect to the limiting reagent. Add triethylamine (3.0 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting halo-pyrimidine is consumed (typically 2-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Rinse the pad with additional solvent (e.g., ethyl acetate).
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with saturated aqueous ammonium chloride, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure target compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation of Kinase Inhibitors
After successful synthesis, the novel compound must be evaluated for its ability to inhibit the target kinase. This is a multi-step process that begins with in vitro biochemical assays to determine potency and progresses to cell-based assays to confirm target engagement and functional effects in a physiological context.[1]
Protocol 4.1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase using a luminescence-based assay that quantifies ADP production, a universal product of kinase-catalyzed phosphorylation.[15] The ADP-Glo™ Kinase Assay (Promega) is a common example.
Materials:
-
Purified kinase of interest and its specific substrate peptide/protein.[16]
-
Synthesized inhibitor (Compound X) and a known control inhibitor (e.g., Staurosporine).
-
ATP at a concentration near the Kₘ for the specific kinase.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[15]
-
ADP-Glo™ Kinase Assay Kit (or similar).
-
White, opaque 384-well or 96-well plates.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.[15]
-
Kinase Reaction Setup: In a multi-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.
-
Enzyme Addition: Add 2.5 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well. Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme equilibration.
-
Initiate Reaction: Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).[15]
-
ADP Detection (Part 1): Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[15]
-
ADP Detection (Part 2): Convert the generated ADP to ATP and produce a luminescent signal by adding 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.[15]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Example Data Presentation:
| Kinase Target | Compound X IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| Kinase A | 15 | 5 |
| Kinase B | 250 | 10 |
| Kinase C | >10,000 | 20 |
Protocol 4.2: Cell-Based Target Engagement Assay (Cellular Phosphorylation)
While in vitro assays measure direct enzyme inhibition, cell-based assays are crucial to confirm that the compound can enter cells, engage its target, and exert a functional effect on the signaling pathway.[17][18] This protocol provides a general workflow for measuring the phosphorylation of a known downstream substrate of the target kinase.
Caption: General workflow for a cellular phosphorylation assay.
Procedure:
-
Cell Culture: Plate a relevant cancer cell line (known to have an active target kinase pathway) in a 6- or 12-well plate and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-24 hours if required for the specific pathway.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the synthesized inhibitor (e.g., 0, 10, 100, 1000, 10000 nM) for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Stimulation (Optional): If the pathway requires activation, add a growth factor or other stimulus for the final 15-30 minutes of the inhibitor treatment.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Detection via Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-AKT).
-
Probe a separate blot or strip and re-probe the same blot with an antibody for the total amount of the substrate protein (e.g., anti-total-AKT) and a loading control (e.g., anti-GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against inhibitor concentration to determine the cellular IC₅₀.
Conclusion
This compound is a high-value building block for the discovery of novel kinase inhibitors. It strategically combines the well-validated, hinge-binding morpholine moiety with a versatile terminal alkyne handle. This combination allows for rapid and modular synthesis of potent and drug-like molecules via robust cross-coupling chemistry. The protocols outlined in this guide provide a reliable framework for synthesizing and evaluating inhibitors derived from this scaffold, enabling researchers to efficiently advance their drug discovery programs from chemical synthesis to biological validation.
References
- BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
- AAT Bioquest. (2023, May 24). What are the common methods available to detect kinase activities?.
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Enamine. (n.d.). Morpholine Bioisosteres for Drug Design.
- Springer Protocols. (n.d.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides.
- TCI Chemicals. (n.d.). Building Blocks for Bioisosteric Replacement in Medicinal Chemistry.
- Sigma-Aldrich. (n.d.). This compound.
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- Pharmaceutical Business Review. (n.d.). Morpholine Bioisosteres for Drug Design.
- Biosynth. (n.d.). This compound.
- BenchChem. (n.d.). The Versatility of the Morpholine Scaffold: A Technical Guide to Structure-Activity Relationships.
- ResearchGate. (n.d.). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors.
- ResearchGate. (n.d.). Sonogashira coupling with Fe/ppm Pd NPs for the synthesis of Ponatinib intermediate 64.
- ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug.
- BenchChem. (n.d.). Morpholine: A Privileged Pharmacophore in Modern Drug Discovery.
- NIH. (n.d.). Development of the Inverse Sonogashira Reaction for DEL Synthesis.
- Recipharm. (2018, September 17). Development of a Synthesis of Kinase Inhibitor AKN028.
- CymitQuimica. (n.d.). CAS 41876-72-6: Morpholine, 4-(4-ethynylphenyl)-.
- BOC Sciences. (n.d.). CAS 41876-72-6 this compound.
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
- Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (n.d.).
- MDPI. (n.d.). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.
- A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (n.d.).
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 3. Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | 41876-72-6 [sigmaaldrich.com]
- 9. This compound | 41876-72-6 | RBA87672 [biosynth.com]
- 10. CAS 41876-72-6: Morpholine, 4-(4-ethynylphenyl)- [cymitquimica.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 17. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 18. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
Revolutionizing Drug Discovery: A Detailed Guide to the Synthesis of 1,2,3-Triazoles from 4-(4-Ethynylphenyl)morpholine
In the landscape of modern medicinal chemistry, the 1,2,3-triazole scaffold has emerged as a cornerstone for the development of novel therapeutics.[1][2][3][4][5] Its remarkable stability, capacity for hydrogen bonding, and dipole character make it an ideal bioisostere for amide bonds, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][4] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the step-by-step synthesis of 1,2,3-triazoles, utilizing the versatile starting material, 4-(4-ethynylphenyl)morpholine. We will explore the two most prominent regioselective "click chemistry" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-disubstituted triazoles and the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) for their 1,5-disubstituted counterparts.
The choice between these two catalytic systems is pivotal, as the substitution pattern on the triazole ring can dramatically alter a molecule's biological activity. This guide will delve into the mechanistic underpinnings of each reaction, providing detailed, field-proven protocols to empower researchers in their quest for new chemical entities.
The Strategic Advantage of this compound
The selection of this compound as a foundational building block is a strategic one. The terminal alkyne group is primed for cycloaddition reactions, while the morpholine moiety, a privileged structure in drug discovery, often imparts favorable properties such as improved aqueous solubility and metabolic stability.[6] The phenyl linker provides a rigid scaffold, allowing for predictable spatial orientation of substituents.
PART 1: The Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, celebrated for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-isomer.[5][7][8][9] This reaction's insensitivity to aqueous conditions and a wide range of functional groups makes it a workhorse in bioconjugation and medicinal chemistry.[7][10]
Mechanistic Insights: The Role of Copper
The reaction is initiated by the in situ formation of a copper(I) acetylide from the terminal alkyne, this compound.[8] This intermediate then reacts with an organic azide in a stepwise manner.[11][12] DFT calculations suggest the involvement of a dinuclear copper intermediate that coordinates with the azide, facilitating the formation of a six-membered copper metallacycle.[7][11] Subsequent reductive elimination yields the stable 1,4-disubstituted 1,2,3-triazole and regenerates the copper(I) catalyst.[7]
Caption: Workflow for CuAAC Synthesis of 1,4-Disubstituted 1,2,3-Triazoles.
Detailed Experimental Protocol: CuAAC Synthesis
Materials:
-
This compound
-
Organic Azide (R-N₃)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent: t-Butanol/Water (1:1) or DMF/Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired organic azide (1.05 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq) and an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution. The reaction mixture will typically change color, indicating the formation of the active Cu(I) species.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.[13] To remove residual copper, the purified product can be washed with an aqueous EDTA solution.[14]
| Parameter | Condition | Rationale |
| Solvent | t-BuOH/H₂O, DMF/H₂O | Ensures solubility of both organic and inorganic reagents. Water can accelerate the reaction.[7] |
| Temperature | Room Temperature | Mild conditions preserve sensitive functional groups. |
| Catalyst | CuSO₄/Sodium Ascorbate | In situ generation of the active Cu(I) catalyst.[7] |
| Stoichiometry | Slight excess of azide | Ensures complete consumption of the alkyne. |
PART 2: The Synthesis of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
For accessing the 1,5-disubstituted regioisomer, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[7][8] This reaction complements the CuAAC, providing a powerful tool for expanding the chemical space of triazole derivatives. The RuAAC is particularly advantageous as it can tolerate internal alkynes, leading to fully substituted triazoles.[15][16][17][18]
Mechanistic Insights: The Role of Ruthenium
The mechanism of the RuAAC differs significantly from that of the CuAAC. It is proposed to proceed through an oxidative coupling of the azide and the alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate.[7][15][16][17] The regioselectivity is determined during this step, with the first carbon-nitrogen bond forming between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[16][17] The rate-determining step is the subsequent reductive elimination, which releases the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst.[7][16] Commonly used catalysts include [CpRuCl] complexes like CpRuCl(PPh₃)₂ or Cp*RuCl(COD).[16][17]
Caption: Workflow for RuAAC Synthesis of 1,5-Disubstituted 1,2,3-Triazoles.
Detailed Experimental Protocol: RuAAC Synthesis
Materials:
-
This compound
-
Organic Azide (R-N₃)
-
[CpRuCl(COD)] (Pentamethylcyclopentadienyl)ruthenium(II) chloride cyclooctadiene complex) or a similar [CpRuCl] catalyst
-
Anhydrous, non-protic solvent (e.g., Toluene, Dioxane, or THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Inert Atmosphere: Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.
-
Reactant and Catalyst Addition: To the flask, add this compound (1.0 eq), the organic azide (1.1 eq), and the ruthenium catalyst (e.g., [Cp*RuCl(COD)], 1-5 mol%).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 60-100 °C, depending on the reactivity of the substrates.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The residue can be directly purified by column chromatography on silica gel to yield the pure 1,5-disubstituted 1,2,3-triazole.
| Parameter | Condition | Rationale |
| Atmosphere | Inert (N₂ or Ar) | Ruthenium catalysts can be sensitive to air and moisture. |
| Solvent | Anhydrous, non-protic (e.g., Toluene) | Protic solvents can interfere with the catalytic cycle. |
| Catalyst | [Cp*RuCl(COD)] or similar | Highly effective and regioselective for 1,5-disubstitution.[16][17] |
| Temperature | Room temp. to 100 °C | May require heating for less reactive substrates. |
Essential Precursor Synthesis: Preparation of Organic Azides
A diverse library of 1,2,3-triazoles necessitates access to a variety of organic azides. A common and reliable method for their synthesis is the nucleophilic substitution of an alkyl halide with sodium azide.[19][20]
General Protocol for Azide Synthesis
Materials:
-
Alkyl Halide (R-X, where X = Cl, Br, I)
-
Sodium Azide (NaN₃)
-
Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diethyl Ether
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the alkyl halide (1.0 eq) in DMF or DMSO.
-
Azide Addition: Add sodium azide (1.5-2.0 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature or heat gently (40-60 °C) to facilitate the reaction.
-
Reaction Monitoring: Monitor the disappearance of the starting alkyl halide by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure. Caution: Low molecular weight organic azides can be explosive and should be handled with extreme care, preferably in solution. A recently developed method using fluorosulfuryl azide generated in situ offers a safer alternative for synthesizing azides from primary amines.[21]
Conclusion
The regioselective synthesis of 1,2,3-triazoles from this compound via CuAAC and RuAAC reactions provides a robust and versatile platform for the generation of diverse molecular libraries for drug discovery and development. By understanding the underlying mechanisms and adhering to the detailed protocols outlined in this application note, researchers can confidently and efficiently synthesize both 1,4- and 1,5-disubstituted triazoles. The strategic choice of catalyst dictates the regiochemical outcome, a critical factor in modulating the biological activity of these important heterocyclic compounds. This guide serves as a comprehensive resource to empower scientists in their pursuit of novel therapeutics.
References
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed. [Link]
- Request PDF. (n.d.). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. [Link]
- ACS Publications. (n.d.). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. [Link]
- National Institutes of Health. (n.d.). Understanding the mechanism and regioselectivity of the copper(i)
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]
- Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. [Link]
- Gherman, C., Stanasel, O., Vlase, L., & Oniga, S. (2020).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. [Link]
- ResearchGate. (n.d.). Potential pharmaceuticals based on 1,2,3-triazoles. [Link]
- Request PDF. (n.d.). 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). [Link]
- Akocak, S., Garcia-Valdivia, M., Kucuk, M., & Unsal-Tan, O. (2022).
- Kumar, D., Singh, S., & Kumar, N. (2020). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PMC. [Link]
- ACS Publications. (n.d.). Safe and efficient route to azides makes click chemistry even easier. [Link]
- ACS Publications. (n.d.). Synthesis of Azide-Alkyne Fragments for “Click” Chemical Applications. Part 2. Formation of Oligomers from Orthogonally Protected Chiral Trialkylsilylhomopropargyl Azides and Homopropargyl Alcohols. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. [Link]
- ResearchGate. (n.d.). Synthesis of Organic Azide as reactant for "click" chemistry reaction?. [Link]
- National Institutes of Health. (n.d.). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]
- National Institutes of Health. (n.d.). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC)
- ResearchGate. (n.d.). Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity. [Link]
- Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
- Arkivoc. (n.d.). Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. [Link]
- Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
- Scientific & Academic Publishing. (n.d.). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. [Link]
- National Institutes of Health. (n.d.). A practical flow synthesis of 1,2,3-triazoles. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]
- Google Patents. (n.d.). EP 0075459 A2 - Process for making triazoles.
- Reddit. (n.d.). New Method for Preparation of 1,2,3-Triazoles without using Azides!. [Link]
- MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
- E3S Web of Conferences. (n.d.).
Sources
- 1. Developments in the Application of 1,2,3-Triazoles in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 16. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Application of 4-(4-Ethynylphenyl)morpholine in materials science
An In-Depth Technical Guide to the Application of 4-(4-Ethynylphenyl)morpholine in Materials Science
Introduction: A Versatile Building Block for Advanced Materials
This compound is a bifunctional organic molecule poised at the intersection of synthetic versatility and material functionalization.[1][2] Its structure, featuring a terminal alkyne group on a phenyl ring and a saturated morpholine heterocycle, provides a unique combination of reactive and modulatory functionalities. The terminal alkyne is a premier handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry".[3][4] This reaction's high efficiency, specificity, and tolerance to a wide range of functional groups make it an invaluable tool for covalently linking molecules in a controlled manner.
Simultaneously, the morpholine moiety, a six-membered ring containing both ether and secondary amine features, imparts specific physicochemical properties.[5][6] It can increase polarity, influence solubility, act as a hydrogen bond acceptor, and provide a basic nitrogen site. In materials science, the strategic incorporation of this molecule allows for the precise tuning of material properties, from the hydrophilicity of polymer surfaces to the electronic characteristics of conjugated systems.
This guide provides detailed application notes and protocols for researchers and scientists, exploring the utility of this compound as a key building block in polymer modification, surface functionalization, and the synthesis of novel materials.
| Property | Value |
| CAS Number | 41876-72-6 |
| Molecular Formula | C₁₂H₁₃NO[2][7] |
| Molecular Weight | 187.24 g/mol [2][7] |
| Appearance | Solid[7] |
| Key Functional Groups | Terminal Alkyne (-C≡CH), Morpholine |
| Primary Reactivity | Azide-Alkyne "Click" Cycloaddition |
Application I: Post-Polymerization Modification via Click Chemistry
One of the most powerful applications of this compound is in the functionalization of polymers that have been synthesized with azide-pendant groups. This post-polymerization modification strategy allows for the introduction of the morpholine moiety without interfering with the polymerization process itself. The result is a highly efficient method to alter the chemical and physical properties of a base polymer.
Scientific Rationale: The CuAAC reaction forms a chemically robust 1,4-disubstituted triazole ring, covalently attaching the morpholine-phenyl group to the polymer backbone.[3] The introduction of the polar morpholine group can significantly increase the hydrophilicity and swelling behavior of hydrophobic polymers, modify their thermal properties, or introduce sites for further chemical interactions.
Caption: Workflow for Polymer Modification via CuAAC.
Protocol 1: Functionalization of an Azide-Containing Polymer
This protocol describes a general procedure for attaching this compound to a polymer such as poly(glycidyl methacrylate) that has been post-modified with sodium azide to introduce azide groups.
Materials:
-
Azide-functionalized polymer (e.g., poly(3-azidopropyl methacrylate))
-
This compound (1.5 equivalents per azide group)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq.)
-
Sodium ascorbate (0.3 eq.)
-
Solvent: N,N-Dimethylformamide (DMF) and deionized water
-
Dialysis tubing (appropriate MWCO)
-
Methanol
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Syringes and needles
-
Dialysis clips
-
Lyophilizer (freeze-dryer)
-
FTIR Spectrometer
-
NMR Spectrometer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the azide-functionalized polymer in DMF to a concentration of ~20 mg/mL. Degas the solution by bubbling with N₂ or Ar for 20 minutes to remove dissolved oxygen, which can interfere with the Cu(I) catalyst.
-
Reagent Addition: To the stirring polymer solution, add this compound. Allow it to dissolve completely.
-
Catalyst Preparation: In a separate vial, prepare fresh solutions of CuSO₄·5H₂O in a minimal amount of deionized water and sodium ascorbate in deionized water.
-
Initiation of Reaction: Sequentially add the aqueous solution of CuSO₄·5H₂O, followed by the sodium ascorbate solution, to the polymer solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ. The reaction mixture may change color.
-
Reaction: Allow the reaction to stir at room temperature under an inert atmosphere for 24 hours.
-
Purification:
-
Quench the reaction by exposing it to air, which oxidizes the copper catalyst.
-
Dilute the reaction mixture with DMF and transfer it to a dialysis tube.
-
Dialyze against a 1:1 mixture of DMF/water for 24 hours, followed by deionized water for 48 hours, changing the water frequently to remove the copper catalyst and unreacted small molecules.
-
-
Isolation: Freeze the purified polymer solution and lyophilize to obtain the final morpholine-functionalized polymer as a dry powder.
Self-Validation and Characterization:
-
FTIR Spectroscopy: Confirm the success of the reaction by the disappearance of the characteristic sharp azide peak at approximately 2100 cm⁻¹.
-
¹H NMR Spectroscopy: Compare the spectra of the starting and final polymers. The appearance of new aromatic signals from the phenyl ring and signals corresponding to the morpholine protons (typically ~3.2-3.8 ppm) confirms successful functionalization. The formation of the triazole ring is indicated by a new proton signal around 7.5-8.0 ppm.
Application II: Functionalization of Material Surfaces
The principles of click chemistry can be extended to modify the surfaces of solid materials, such as silicon wafers, glass slides, or nanoparticles. This allows for the precise engineering of surface properties, including wettability, biocompatibility, and chemical reactivity.
Scientific Rationale: By first immobilizing an azide-containing linker onto a surface, this compound can be "clicked" onto it, presenting a dense layer of morpholine groups to the external environment. This is a robust method for creating tailored surfaces for applications in biosensors, chromatography, and cell culture.
Caption: Surface functionalization workflow.
Protocol 2: Modification of a Silica Surface
This protocol outlines the steps to functionalize a standard silica surface (e.g., a glass microscope slide) with this compound.
Materials:
-
Silica substrates (glass slides or silicon wafers)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS REQUIRED.
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Azide-functionalizing agent (e.g., azidoacetic acid N-hydroxysuccinimide ester)
-
Anhydrous toluene, Dichloromethane (DCM), Triethylamine (TEA)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: t-Butanol/water (1:1)
Equipment:
-
Glass staining jars or petri dishes
-
Oven
-
Sonicator
-
Contact angle goniometer
-
X-ray Photoelectron Spectrometer (XPS)
Procedure:
-
Surface Activation (Hydroxylation):
-
Clean the silica substrates by sonicating in acetone, then isopropanol.
-
Immerse the substrates in Piranha solution for 30 minutes to create a high density of hydroxyl (-OH) groups. (Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse extensively with deionized water and dry under a stream of N₂.
-
-
Silanization (Amine Functionalization):
-
Immerse the activated substrates in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at 60°C.
-
Rinse with toluene, sonicate briefly in toluene to remove physisorbed silane, and cure in an oven at 110°C for 1 hour. This creates an amine-terminated surface.
-
-
Azidation:
-
Immerse the amine-functionalized substrates in a solution of azidoacetic acid NHS ester (2 mg/mL) and TEA (1.5 eq.) in DCM overnight.
-
Rinse thoroughly with DCM and dry with N₂. The surface is now azide-functionalized.
-
-
Click Reaction:
-
Prepare a "click solution" in a 1:1 t-butanol/water mixture containing this compound (10 mM), CuSO₄·5H₂O (1 mM), and sodium ascorbate (5 mM).
-
Immerse the azide-functionalized substrates in the click solution and let react for 12 hours at room temperature.
-
Rinse the substrates with water, then ethanol, and dry with N₂.
-
Self-Validation and Characterization:
-
Water Contact Angle: Measure the static water contact angle at each step. The hydrophilic hydroxylated surface will have a low angle (<10°). The amine and azide surfaces will be more hydrophobic. A successful click reaction with the polar morpholine should result in a decrease in the contact angle compared to the azide surface.
-
XPS: XPS is a highly effective tool for confirming surface chemistry. Look for the appearance of the N 1s signal after silanization. After azidation, the N 1s spectrum will show a characteristic azide signal. After the click reaction, this azide signal will be replaced by a triazole nitrogen signal, and the overall nitrogen content will increase.
Future Prospects: A Precursor for Functional Organic Materials
Beyond its use as a modification agent, this compound holds potential as a monomer or precursor for the synthesis of novel functional materials. The combination of an electron-donating morpholine group and a reactive alkyne on a conjugated phenyl ring is a motif found in materials for organic electronics and sensor technology.[8][9]
Conceptual Pathways:
-
Sonogashira Coupling: The terminal alkyne can undergo palladium-catalyzed Sonogashira coupling with aryl halides to build larger π-conjugated systems. The electron-donating nature of the morpholine group can be used to tune the HOMO-LUMO energy levels of the resulting oligomers or polymers, impacting their optical and electronic properties.
-
Polymerization: The alkyne can participate in polymerization reactions, such as those catalyzed by Rhodium or other transition metals, to form polyphenylacetylenes. The morpholine side chains would ensure solubility and provide functionality to the conjugated polymer backbone.
-
Synthesis of Anticancer Agents: Derivatives of 4-(4-nitrophenyl)morpholine have been investigated for their anticancer activity.[10] By analogy, the ethynylphenyl variant could serve as a key intermediate in the synthesis of novel therapeutic agents, where the alkyne allows for conjugation to other biomolecules via click chemistry.[11][12][13]
These pathways highlight the molecule's potential to serve not just as an add-on but as a fundamental component in the ground-up design of advanced materials.
References
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- PubChem. (n.d.). 4-(4-Ethenylphenyl)morpholine.
- National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenyl)morpholine.
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Mishra, K. B., & Tiwari, V. K. (2014). Click chemistry inspired synthesis of morpholine-fused triazoles. Journal of Organic Chemistry, 79(12), 5752-62.
- MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
- ResearchGate. (2012). 4-(4-Nitrophenyl)morpholine.
- ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
- Wikipedia. (n.d.). Morpholine.
- ResearchGate. (2024). Biological activities of morpholine derivatives and molecular targets involved.
Sources
- 1. This compound | 41876-72-6 | RBA87672 [biosynth.com]
- 2. CAS 41876-72-6: Morpholine, 4-(4-ethynylphenyl)- [cymitquimica.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 5. Morpholine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 41876-72-6 [sigmaaldrich.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. chemimpex.com [chemimpex.com]
- 10. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]
- 12. Click chemistry inspired synthesis of morpholine-fused triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Note & Protocol: Site-Specific Peptide Functionalization using 4-(4-Ethynylphenyl)morpholine via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Abstract
The targeted modification of peptides is a cornerstone of modern drug development, enabling the enhancement of therapeutic properties and the attachment of functional moieties for imaging and diagnostics. This guide provides a comprehensive framework for the functionalization of peptides with 4-(4-ethynylphenyl)morpholine. The core of this strategy is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction, which facilitates the covalent ligation of an azide-modified peptide to the terminal alkyne of the morpholine-containing reagent.[1][2] The inclusion of the morpholine heterocycle is a deliberate choice, as it is recognized as a "privileged structure" in medicinal chemistry, often imparting improved pharmacokinetic profiles, such as enhanced aqueous solubility, metabolic stability, and target affinity.[3][4][5] This document details the underlying scientific principles, provides step-by-step protocols for peptide azidation, CuAAC conjugation, and subsequent purification and characterization, and offers insights into expected results and troubleshooting.
Scientific Principles & Rationale
The functionalization strategy is built upon the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne. The copper(I)-catalyzed variant (CuAAC) dramatically accelerates the reaction and controls the regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole product.[2][6]
Key Advantages of the CuAAC Approach:
-
Bioorthogonality: The azide and alkyne functional groups are virtually nonexistent in biological systems, ensuring the reaction proceeds with high specificity without cross-reactivity with native functional groups on the peptide.[1]
-
High Efficiency: The reaction is known for its high yields, often approaching quantitative conversion under mild, aqueous conditions.[1][7]
-
Robustness: The reaction is tolerant of a wide range of functional groups and is generally insensitive to pH over a broad range (pH 4-11).[1]
-
Stable Linkage: The resulting triazole ring is chemically inert, mimicking the geometry of a native amide bond while being resistant to hydrolysis and enzymatic degradation.[1][2][6]
The choice of This compound as the functionalizing agent is twofold. The terminal ethynyl group serves as the reactive handle for the CuAAC reaction. The morpholine moiety is a well-established pharmacophore used to optimize drug-like properties.[3][8] Its incorporation can improve a peptide's metabolic stability and solubility, which are critical parameters for therapeutic candidates.[4]
Overall Experimental Workflow
The process begins with a peptide containing an azide functional group. This azide-modified peptide is then reacted with this compound in the presence of a copper(I) catalyst. The resulting crude product is purified using preparative RP-HPLC and the identity and purity of the final conjugate are confirmed by mass spectrometry and analytical RP-HPLC.
Caption: High-level workflow for peptide functionalization.
Detailed Experimental Protocols
Protocol 1: N-Terminal Azido-Functionalization of Peptides
This protocol describes a common method for introducing an azide group at the N-terminus of a peptide using a diazotransfer reagent.[9]
Materials:
-
Peptide with a free N-terminal amine
-
Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)
-
Potassium carbonate (K₂CO₃)
-
Copper(II) sulfate (CuSO₄)
-
Methanol (MeOH), Dichloromethane (DCM), Water (HPLC-grade)
-
Reaction vial, magnetic stirrer
Procedure:
-
Peptide Dissolution: Dissolve the starting peptide (1 equivalent) in a mixture of water and methanol (e.g., 1:1 v/v) to a final concentration of 5-10 mg/mL.
-
Reagent Preparation: In a separate vial, prepare a solution of ISA·HCl (1.5 equivalents) in dichloromethane.
-
Reaction Setup: To the stirring peptide solution, add K₂CO₃ (3 equivalents) and a catalytic amount of CuSO₄ (0.05 equivalents). Stir for 10 minutes at room temperature. The base is crucial for the reaction to proceed.
-
Diazotransfer: Add the ISA·HCl solution dropwise to the peptide mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the progress by LC-MS, looking for a mass increase of +26 Da (N₃ vs. NH₂).[9]
-
Work-up: Once the reaction is complete, quench by adding an equal volume of water. Extract the aqueous layer with dichloromethane (3x) to remove organic-soluble impurities. The desired azido-peptide typically remains in the aqueous phase.
-
Purification: Purify the crude azido-peptide from the aqueous phase using preparative RP-HPLC as described in Protocol 3.
-
Confirmation: Confirm the identity of the purified product by mass spectrometry and lyophilize the pure fractions to obtain a white powder.
Protocol 2: CuAAC Conjugation with this compound
This protocol details the "click" reaction between the azide-modified peptide and the alkyne-reagent.
Caption: CuAAC reaction for peptide functionalization.
Materials:
-
Azide-modified peptide (from Protocol 1)
-
This compound (CAS 41876-72-6)[]
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
Solvent system: tert-Butanol (tBuOH) and water (HPLC-grade)
-
Reaction vial, magnetic stirrer
Procedure:
-
Peptide Dissolution: Dissolve the azide-modified peptide (1 equivalent) in a 1:1 mixture of tBuOH and water to a final concentration of 2-5 mg/mL.
-
Reagent Addition: To the peptide solution, add this compound (1.5-2.0 equivalents).
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 50 mM in water) and sodium ascorbate (e.g., 250 mM in water). Sodium ascorbate acts as the reducing agent to generate the active Cu(I) species in situ.[11]
-
Initiate Reaction: Add the CuSO₄ solution to the reaction mixture to a final concentration of 0.25 equivalents. Immediately after, add the sodium ascorbate solution to a final concentration of 1.25 equivalents (a 5-fold excess over copper). The solution may turn a faint yellow/orange color.
-
Reaction Monitoring: Let the reaction stir at room temperature for 2-8 hours. The reaction is typically fast.[1] Monitor progress by LC-MS, looking for the disappearance of the starting azide-peptide and the appearance of a new peak with a mass increase of 187.24 Da (the molecular weight of this compound).
-
Quenching (Optional): The reaction can often be directly purified. If necessary, it can be quenched by adding a small amount of EDTA to chelate the copper.
Protocol 3: Purification by Preparative RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides and their conjugates.[12] It separates molecules based on their hydrophobicity.
Materials & Equipment:
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 10 µm particle size, 100-300 Å pore size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)
-
Lyophilizer (freeze-dryer)
Procedure:
-
Sample Preparation: Acidify the crude reaction mixture with TFA to a final concentration of 0.1% and filter through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the preparative C18 column with a low percentage of Mobile Phase B (e.g., 5-10% B) for several column volumes.
-
Injection and Gradient Elution: Inject the crude sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be 10% to 70% B over 40-60 minutes. The functionalized peptide is expected to elute later than the starting peptide due to the increased hydrophobicity from the phenyl-morpholine moiety.
-
Fraction Collection: Monitor the elution profile at 214 nm or 280 nm and collect fractions corresponding to the major product peak.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to assess their purity.
-
Lyophilization: Pool the fractions that meet the desired purity level (e.g., >95%), freeze the solution, and lyophilize to obtain the final product as a fluffy white powder.[12]
Protocol 4: Characterization of the Final Conjugate
Confirmation of a successful conjugation requires verification of both identity (correct mass) and purity.[13][14]
A. Mass Spectrometry (MS):
-
Technique: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[15]
-
Procedure: Dissolve a small amount of the lyophilized product in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid) and analyze.
-
Expected Result: The observed molecular weight should match the theoretical molecular weight of the starting peptide plus 187.24 Da . Look for the correct isotopic distribution and charge state envelope (for ESI-MS).
B. Analytical RP-HPLC:
-
Technique: Use an analytical HPLC system with a C18 column (e.g., 3.5-5 µm particle size).
-
Procedure: Inject a small amount of the final product and run a fast gradient (e.g., 5% to 95% B over 15-20 minutes).
-
Expected Result: The chromatogram should show a single, sharp peak, indicating high purity. The retention time of this peak will be longer than that of the starting azide-peptide. Purity is calculated by integrating the area of the product peak relative to the total area of all peaks.
Data Summary & Expected Results
| Parameter | Starting Azide-Peptide | This compound | Expected Final Conjugate |
| Molecular Formula | Varies | C₁₂H₁₃NO | (Peptide Formula) + C₁₂H₁₁N |
| Molecular Weight | MWₚ | 187.24 g/mol | MWₚ + 187.09 g/mol (Monoisotopic) |
| Expected Mass Shift | N/A | N/A | +187.24 Da (Average) |
| RP-HPLC Retention | Baseline (t₁) | N/A | Increased (t₂ > t₁) |
| Typical Yield | N/A | N/A | >70% (post-purification) |
| Purity Goal | >98% | >98% | >95% (post-purification) |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low reaction conversion | 1. Inactive Cu(I) catalyst (oxidized to Cu(II)).2. Insufficient reagents.3. Peptide solubility issues. | 1. Use freshly prepared sodium ascorbate solution. Ensure a 5-fold excess over CuSO₄.2. Increase equivalents of alkyne reagent (to 3-5 eq.).3. Add a co-solvent like DMSO (up to 10%) to improve solubility. |
| Multiple product peaks in MS | 1. Copper-mediated oxidation of sensitive residues (Met, Cys, Trp).2. Dimerization of the peptide. | 1. Degas solutions and perform the reaction under an inert atmosphere (N₂ or Ar).2. Use a peptide-to-copper stabilizing ligand like TBTA. For dimerization, ensure high dilution. |
| Poor purification recovery | 1. Peptide precipitation on the column.2. Irreversible binding to the stationary phase. | 1. Ensure the sample is fully dissolved and acidified before injection. Lower the initial %B.2. Use a different stationary phase (e.g., C8 instead of C18) or a different ion-pairing agent (e.g., formic acid). |
| No reaction | 1. Degradation of azide or alkyne starting materials.2. Incorrect pH. | 1. Verify the integrity of starting materials by MS or NMR.2. Ensure the reaction buffer is within the optimal pH 4-11 range. |
References
- Kovalová, A., Pohl, R., & Vrabel, M. (2018). Stepwise triple-click functionalization of synthetic peptides. Organic & Biomolecular Chemistry, 16(31), 5698-5702. DOI: 10.1039/C8OB01617H.
- Gao, Y., et al. (2014). Click Chemistry in Peptide-Based Drug Design. Molecules, 19(3), 3420-3439. DOI: 10.3390/molecules19033420.
- QYAOBIO. (n.d.). Click Chemistry in Peptide Synthesis.
- Lau, Y. H., & Spring, D. R. (2016). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 21(11), 1543.
- Ample Labs. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
- International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. 12(1), 3140-3159.
- S. K. S. K. S. K. Kour, S. K. Singh, V. Kumar, S. Kumar, A. K. Saxena. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistrySelect, 5(7), 2313-2333.
- Skwarczynski, M., & Toth, I. (2013). Peptide conjugation via CuAAC 'click' chemistry. Molecules, 18(11), 13148-13174. DOI: 10.3390/molecules181113148.
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Journal of Medicinal Chemistry, 62(21), 9373-9407.
- Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
- ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications.
- BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
- Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. DOI: 10.1016/j.bioorg.2020.103578.
- Bio-Works. (n.d.). Peptide purification.
Sources
- 1. jpt.com [jpt.com]
- 2. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. pepdoopeptides.com [pepdoopeptides.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. biopharmaspec.com [biopharmaspec.com]
Application Notes and Protocols for the Derivatization of 4-(4-Ethynylphenyl)morpholine in Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Importance of the 4-(4-Ethynylphenyl)morpholine Scaffold in Drug Discovery
The morpholine moiety is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to drug candidates, such as improved aqueous solubility, metabolic stability, and potent target engagement. When incorporated into a phenyl ring system, particularly with a reactive ethynyl group, as in this compound, it becomes a versatile scaffold for the systematic exploration of structure-activity relationships (SAR). This scaffold is particularly prominent in the development of kinase inhibitors, where the morpholine can form crucial hydrogen bonds within the ATP-binding pocket, while the ethynyl group serves as a vector for introducing a wide array of substituents to probe the surrounding chemical space.
This technical guide provides a comprehensive overview of the derivatization of this compound for SAR studies. We will delve into the rationale behind key synthetic strategies, provide detailed, field-proven protocols for derivatization, and discuss the interpretation of the resulting SAR data. The focus will be on two powerful and widely employed reactions for the modification of terminal alkynes: the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
Core Derivatization Strategies for SAR Exploration
The terminal ethynyl group of this compound is an exceptionally versatile functional handle for chemical modification. Its derivatization allows for the introduction of a diverse range of chemical moieties, enabling a systematic investigation of how changes in steric bulk, electronics, and hydrogen bonding potential impact biological activity.
Sonogashira Cross-Coupling: Forging Carbon-Carbon Bonds to Probe Hydrophobic and Aromatic Interactions
The Sonogashira coupling is a robust and highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of SAR studies of this compound, this reaction is invaluable for introducing a variety of substituted aryl and heteroaryl groups. This allows researchers to systematically explore the effects of different aromatic systems on target binding and cellular activity.
Causality Behind Experimental Choices: The choice of the Sonogashira coupling is dictated by its broad functional group tolerance and mild reaction conditions, which are crucial when working with complex molecules. The palladium catalyst, in conjunction with a copper(I) co-catalyst, facilitates the reaction under conditions that typically do not require the protection of many common functional groups. The amine base not only neutralizes the HX byproduct but also plays a role in the catalytic cycle.
Diagram of the Sonogashira Coupling Catalytic Cycle:
Application Note: The Strategic Use of 4-(4-Ethynylphenyl)morpholine in the Synthesis of Novel Macrocycles for Drug Discovery
Introduction
The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its favorable physicochemical properties that often impart improved aqueous solubility, metabolic stability, and bioavailability to drug candidates.[1][2] Its incorporation into complex molecular architectures, particularly macrocycles, presents a compelling strategy for the development of novel therapeutics. Macrocycles occupy a unique chemical space between small molecules and biologics, offering the potential for high-affinity and selective binding to challenging protein targets.[2] This application note details the utility of 4-(4-ethynylphenyl)morpholine as a key building block in the synthesis of morpholine-containing macrocycles, focusing on the robust and versatile Sonogashira cross-coupling reaction.
The Advantage of this compound in Macrocycle Synthesis
This compound serves as an exceptional building block for macrocyclization for several key reasons:
-
Structural Rigidity and Pre-organization: The terminal alkyne provides a rigid, linear element that can be strategically incorporated into a macrocyclic precursor. This rigidity reduces the entropic penalty associated with cyclization, often leading to higher yields.[3]
-
Versatile Reactivity: The terminal alkyne is amenable to a variety of highly efficient coupling reactions, most notably the Sonogashira coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for flexible synthetic design.[1]
-
"Drug-like" Properties: The morpholine group enhances the pharmacological profile of the resulting macrocycle. Its weak basicity and hydrogen bond accepting capabilities can improve solubility and cell permeability, crucial parameters in drug development.[4]
Synthetic Strategy: A Representative Sonogashira Macrocyclization
A common and effective strategy for the synthesis of macrocycles utilizing this compound involves a two-step process:
-
Intermolecular Sonogashira Coupling: Formation of a linear precursor by coupling this compound with a suitable dihaloaromatic or dihaloheteroaromatic compound.
-
Intramolecular Sonogashira Cyclization: Subsequent high-dilution cyclization of the linear precursor to yield the desired macrocycle.
This approach allows for the modular construction of a diverse library of macrocycles by varying the nature of the dihalo-coupling partner.
Experimental Protocols
Protocol 1: Synthesis of a Linear Precursor via Intermolecular Sonogashira Coupling
This protocol describes the synthesis of a linear di-alkyne precursor, a necessary intermediate for macrocyclization.
Reaction Scheme:
Figure 1: Intermolecular Sonogashira coupling to form a linear precursor.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |
| This compound | 41876-72-6 | 187.24 g/mol | 374 mg | 2.0 mmol |
| 1,3-Diiodobenzene | 626-00-6 | 329.91 g/mol | 330 mg | 1.0 mmol |
| Dichlorobis(triphenylphosphine)palladium(II) | 13965-03-2 | 701.90 g/mol | 35 mg | 0.05 mmol |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 g/mol | 19 mg | 0.1 mmol |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | 5 mL | - |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | 20 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-diiodobenzene (330 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (35 mg, 0.05 mmol), and copper(I) iodide (19 mg, 0.1 mmol).
-
Add anhydrous tetrahydrofuran (20 mL) and triethylamine (5 mL). Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (374 mg, 2.0 mmol) in anhydrous THF (10 mL) dropwise to the reaction mixture over 30 minutes.
-
Heat the reaction mixture to 65 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the pure linear di-alkyne precursor.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Intramolecular Sonogashira Cyclization to Form the Macrocycle
This protocol outlines the high-dilution cyclization of the linear precursor to synthesize the target macrocycle.
Reaction Scheme:
Figure 2: Intramolecular Sonogashira cyclization to form the macrocycle.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |
| Linear Di-alkyne Precursor | - | - | 1.0 mmol | 1.0 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) | 51364-51-3 | 915.72 g/mol | 46 mg | 0.05 mmol |
| Tri(o-tolyl)phosphine | 6163-58-2 | 304.37 g/mol | 61 mg | 0.2 mmol |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | 1.7 mL | 10.0 mmol |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | 500 mL | - |
Procedure:
-
Set up a three-neck round-bottom flask equipped with a reflux condenser and two syringe pumps under an inert atmosphere.
-
To the flask, add tris(dibenzylideneacetone)dipalladium(0) (46 mg, 0.05 mmol), tri(o-tolyl)phosphine (61 mg, 0.2 mmol), and N,N-diisopropylethylamine (1.7 mL, 10.0 mmol) in anhydrous THF (250 mL).
-
Heat the mixture to 70 °C.
-
Prepare a solution of the linear di-alkyne precursor (1.0 mmol) in anhydrous THF (250 mL).
-
Using a syringe pump, add the solution of the linear precursor to the reaction flask over a period of 12-24 hours to maintain high-dilution conditions.
-
After the addition is complete, continue to stir the reaction mixture at 70 °C for an additional 12 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired macrocycle.
-
Characterize the final macrocycle by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and potentially X-ray crystallography to confirm its structure.
Characterization of the Final Macrocycle
The synthesized morpholine-containing macrocycle should be thoroughly characterized to confirm its identity and purity.
-
NMR Spectroscopy (¹H and ¹³C): Will confirm the connectivity of the atoms and the successful formation of the macrocyclic structure. The disappearance of the terminal alkyne proton signal in the ¹H NMR spectrum is a key indicator of successful cyclization.
-
Mass Spectrometry (HRMS): Provides the exact mass of the macrocycle, confirming its elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the functional groups present in the macrocycle.
-
X-ray Crystallography: If suitable crystals can be obtained, this technique provides unambiguous proof of the three-dimensional structure of the macrocycle.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel macrocycles with potential applications in drug discovery. The Sonogashira coupling reaction provides a reliable and efficient method for the construction of these complex architectures. The protocols outlined in this application note serve as a guide for researchers and scientists in the field to explore the synthesis and potential of this promising class of compounds.
References
- Al-Ghorbani, M., et al. (2015). A review on pharmacological profile of Morpholine derivatives. Journal of Pharmaceutical Sciences and Research, 7(9), 673-679.
- Jain, A., & Sahu, S. K. (2024).
- Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
- MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1834.
- Tan, D. S. (2005). Diversity-oriented synthesis of macrocycles. Chemical Society Reviews, 34(10), 835-848.
- Wang, L.-J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1069.
- Wessjohann, L. A., et al. (2003). Recent advances in the Sonogashira reaction.
- Zhang, W., & Moore, J. S. (2007). Shape-persistent macrocycles: from synthesis to applications.
- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.
Sources
- 1. Unconventional Macrocyclizations in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for Solid-Phase Synthesis Using 4-(4-Ethynylphenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive framework for the solid-phase synthesis and application of 4-(4-Ethynylphenyl)morpholine, a versatile building block for drug discovery and chemical biology. The morpholine heterocycle is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[1] The terminal ethynyl group serves as a highly efficient handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," a bioorthogonal reaction widely used for conjugating molecules with high specificity and yield.[2][3][4] This document details a complete workflow, from the preparation of an azide-functionalized peptide on a solid support to the on-resin click conjugation with this compound, and subsequent cleavage and purification. The protocols are designed to be robust and adaptable for various research applications.
Introduction: The Strategic Advantage of this compound
In the landscape of modern drug development, the ability to rapidly synthesize and modify complex molecules is paramount. This compound emerges as a reagent of significant strategic value. It combines two critical chemical features:
-
The Morpholine Moiety: This saturated heterocycle is a common feature in FDA-approved drugs. Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a flexible scaffold that can form key interactions with biological targets.[1] In central nervous system (CNS) drug discovery, for example, the morpholine ring is often used to modulate the blood-brain barrier permeability of a compound.[1]
-
The Terminal Alkyne: The ethynyl group is one half of the Nobel Prize-winning click chemistry reaction. This reaction allows for the covalent ligation of the alkyne to an azide-modified molecule with exceptional efficiency and under mild, often aqueous, conditions.[3][5] This specificity makes it ideal for modifying complex biomolecules like peptides, proteins, or oligonucleotides without affecting other functional groups.[2]
The primary application detailed herein is the use of this compound as a terminal "cap" for azide-functionalized peptides synthesized on a solid support. This strategy is commonly employed to introduce a drug-like fragment onto a peptide scaffold, thereby creating novel peptide-small molecule conjugates for therapeutic or diagnostic purposes.
Experimental Overview & Workflow
The overall process involves three main stages: the synthesis of a peptide with a bioorthogonal azide handle, the on-resin click reaction, and the final release and purification of the product.
Figure 1: High-level workflow for the solid-phase synthesis of a peptide conjugated to this compound.
Detailed Protocols
Part A: Preparation of N-Terminal Azide-Functionalized Peptide-Resin
This protocol assumes the use of standard Fmoc-based solid-phase peptide synthesis (SPPS) to assemble the desired peptide sequence on a suitable resin (e.g., Rink Amide resin for a C-terminal amide).[6]
Objective: To convert the N-terminal primary amine of the resin-bound peptide into an azide group.
Method: An on-resin diazotransfer reaction is a highly effective method for this conversion.[7]
Reagents & Materials
| Reagent | Supplier | Purpose |
| Peptide-on-Resin (Fmoc-deprotected) | Synthesized in-house | Substrate |
| Imidazole-1-sulfonyl azide HCl | Commercial Vendor | Diazotransfer reagent |
| Dichloromethane (DCM), Anhydrous | Commercial Vendor | Solvent |
| Methanol (MeOH), Anhydrous | Commercial Vendor | Solvent |
| N,N-Diisopropylethylamine (DIEA) | Commercial Vendor | Base |
| Copper(II) Sulfate (CuSO₄) | Commercial Vendor | Catalyst |
| Solid Phase Synthesis Vessel | Lab Supply | Reaction container |
Protocol Steps:
-
Resin Preparation:
-
Begin with the fully assembled and protected peptide on the resin.
-
Perform a final N-terminal Fmoc deprotection using 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum for 1 hour.
-
-
Reaction Setup:
-
Swell the dried peptide-resin (1.0 eq) in a 1:1 mixture of anhydrous DCM and anhydrous MeOH in a synthesis vessel.
-
In a separate flask, dissolve imidazole-1-sulfonyl azide hydrochloride (3.0 eq) and CuSO₄ (0.1 eq) in MeOH.
-
Add DIEA (5.0 eq) to the peptide-resin slurry and agitate gently for 5 minutes.
-
-
Diazotransfer Reaction:
-
Add the imidazole-1-sulfonyl azide/CuSO₄ solution to the resin slurry.
-
Seal the vessel and agitate at room temperature for 8-12 hours.
-
Causality Note: The copper(II) sulfate acts as a catalyst to facilitate the transfer of the azide group from the sulfonyl azide reagent to the primary amine.[7] DIEA serves as a non-nucleophilic base to neutralize the HCl salt and facilitate the reaction.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively to remove all traces of the diazotransfer reagent and byproducts. A recommended wash sequence is: MeOH (3x), DMF (3x), DCM (3x).
-
Dry the resulting azide-functionalized resin under vacuum. The resin is now ready for the click reaction.
-
Part B: On-Resin Click Conjugation with this compound
Objective: To covalently attach this compound to the azide-functionalized peptide-resin via CuAAC.
Figure 2: On-resin CuAAC conjugation reaction.
Reagents & Materials
| Reagent | Equivalents (vs. Resin) | Purpose |
| Azide-Peptide-Resin | 1.0 eq | Substrate |
| This compound | 5.0 eq | Alkyne source |
| Copper(I) Bromide (CuBr) | 2.0 eq | Copper(I) catalyst source |
| N,N-Diisopropylethylamine (DIEA) | 10.0 eq | Base |
| Dimethyl Sulfoxide (DMSO) | - | Solvent |
| Dichloromethane (DCM) | - | Solvent |
Protocol Steps:
-
Resin and Reagent Preparation:
-
Place the azide-peptide-resin (1.0 eq) in a synthesis vessel.
-
Swell the resin in DCM (10 mL/g resin) for 20 minutes.
-
In a separate vial, dissolve this compound (5.0 eq) and CuBr (2.0 eq) in nitrogen-sparged DMSO (12 mL/g resin). The solution should be mixed until the CuBr is fully dissolved.[8]
-
Causality Note: Using an excess of the alkyne and catalyst drives the reaction to completion on the solid support, where reaction kinetics can be slower than in solution.[1] Nitrogen sparging of the DMSO minimizes oxidation of the active Cu(I) catalyst to the inactive Cu(II) form.
-
-
Click Reaction:
-
Drain the DCM from the swollen resin.
-
Immediately add the DMSO solution containing the alkyne and CuBr to the resin.
-
Add DIEA (10.0 eq) to the slurry.[8]
-
Purge the reaction vessel with nitrogen or argon for 5 minutes, then seal it tightly.
-
Agitate the mixture gently at room temperature for 16-24 hours.
-
-
Post-Reaction Washing:
-
Drain the reaction solution.
-
To remove copper, wash the resin with a solution of 0.5% sodium diethyldithiocarbamate in DMF (3x, 15 min each).
-
Wash thoroughly with DMF (3x), Isopropanol (3x), and DCM (3x).
-
Dry the resin under vacuum.
-
Part C: Cleavage from Resin and Purification
Objective: To cleave the final conjugate from the solid support, remove side-chain protecting groups, and purify the crude product.
Reagents & Materials
| Reagent | Composition | Purpose |
| Cleavage Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | Cleaves peptide from resin, removes protectors |
| Trifluoroacetic Acid (TFA) | - | Strong acid for cleavage |
| Triisopropylsilane (TIS) | - | Cation scavenger |
| Diethyl Ether, cold | - | Precipitation of crude peptide |
| Acetonitrile (ACN), HPLC Grade | - | Mobile phase for HPLC |
| Water, HPLC Grade with 0.1% TFA | - | Mobile phase for HPLC |
| Reverse-Phase HPLC System (C18 column) | - | Purification |
Protocol Steps:
-
Cleavage:
-
Place the dry, clicked resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., 10 mL per gram of resin).
-
Safety Note: This step must be performed in a certified fume hood as TFA is highly corrosive.
-
Agitate at room temperature for 2-4 hours.
-
Causality Note: TIS is a critical scavenger that quenches reactive carbocations generated during the cleavage of side-chain protecting groups (e.g., from Trp, Met, Cys), preventing side reactions with the peptide.[6]
-
-
Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate into a fresh centrifuge tube.
-
Add the filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture (e.g., 4000 rpm for 10 min), discard the ether, and wash the peptide pellet with more cold ether.
-
Dry the crude peptide pellet under a stream of nitrogen.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/water).
-
Purify the conjugate using preparative reverse-phase HPLC (RP-HPLC) with a C18 column, using a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions and analyze by LC-MS to identify those containing the pure product.
-
Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
-
References
- Aapptec Peptides. (n.d.). Click Cyclization on Resin. Technical Support Information Bulletin 1300.
- Al-awar, R. S., et al. (2016). Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. PMC, NIH.
- Gao, Y., et al. (2014). Click Chemistry in Peptide-Based Drug Design. MDPI.
- Skwarczynski, M., & Toth, I. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. PMC, NIH.
- Li, Y., et al. (2009). Chemical ligation and cleavage on solid support facilitate recombinant peptide purification. PubMed.
- Elmes, R. B. P., et al. (2016). Synthesis of Side-Chain Modified Peptides Using Iterative Solid Phase 'Click' Methodology. Australian Journal of Chemistry.
- Gao, Y., et al. (2014). Click Chemistry in Peptide-Based Drug Design. PMC, NIH.
- Jolliffe, K. A., & Elmes, R. B. P. (2017). Peptide ligation through click chemistry for the generation of assembled and scaffolded peptides. ResearchGate.
- Hossain, M. A., et al. (2015). Solid-phase N-terminal peptide enrichment study by optimizing trypsin proteolysis on homoarginine modified proteins by mass spectrometry. PMC, NIH.
- CDN Scientific. (n.d.). N-Terminus Acetylation Protocol.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Huisgen, R. (1963). Kinetics and Mechanism of 1,3-Dipolar Cycloadditions.
- Sharpless, K. B., et al. (2001). Click Chemistry: A New Strategy for Drug Discovery.
- Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
Sources
- 1. connectsci.au [connectsci.au]
- 2. bachem.com [bachem.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cpcscientific.com [cpcscientific.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients (APIs) from 4-(4-Ethynylphenyl)morpholine
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 4-(4-ethynylphenyl)morpholine as a pivotal building block in modern medicinal chemistry. We delve into the strategic importance of its constituent moieties—the terminal alkyne and the morpholine ring—and present detailed, field-proven protocols for its elaboration into complex API precursors. The focus is on two of the most powerful and versatile transformations in drug discovery: the Palladium/Copper-catalyzed Sonogashira cross-coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the synthesis of next-generation therapeutics, particularly in the domain of kinase inhibitors.
Introduction: The Strategic Value of this compound in Drug Design
The structure of this compound is deceptively simple, yet it embodies a powerful combination of functionalities that make it a "privileged" scaffold in drug discovery. Its value stems from two key components:
-
The Morpholine Moiety: This saturated heterocycle is a ubiquitous feature in a vast number of approved drugs. Its prevalence is not coincidental; the morpholine ring often imparts favorable physicochemical properties to a molecule, such as improved aqueous solubility, metabolic stability, and a well-balanced lipophilic–hydrophilic profile. The nitrogen atom provides a basic handle for salt formation, while the oxygen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets like protein kinases.
-
The Terminal Aryl Alkyne: The ethynyl group is a versatile functional handle, serving as a linchpin for constructing complex molecular architectures. Its rigid, linear geometry allows it to act as a stable spacer, positioning other pharmacophoric elements with precision. More importantly, the terminal C-H bond is readily activated for a variety of high-yielding carbon-carbon and carbon-heteroatom bond-forming reactions.
The combination of these features makes this compound an ideal starting material for building libraries of compounds aimed at various therapeutic targets, most notably the PI3K/Akt/mTOR and EGFR signaling pathways, which are frequently dysregulated in cancer.
Synthesis and Characterization of Starting Material
Before its application in complex syntheses, a reliable supply of high-purity this compound is essential. While commercially available, it can also be synthesized in the laboratory. A common route involves the Sonogashira coupling of a protected alkyne with 4-(4-iodophenyl)morpholine, followed by deprotection.
Protocol 1: Synthesis of this compound
This protocol outlines a two-step synthesis starting from 4-iodoaniline.
Step A: Synthesis of 4-(4-Iodophenyl)morpholine
-
To a stirred solution of 4-iodoaniline (1.0 eq) and diisopropylethylamine (3.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP), add bis(2-chloroethyl) ether (1.2 eq).
-
Heat the reaction mixture to 130-140 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(4-iodophenyl)morpholine.
Step B: Sonogashira Coupling with Trimethylsilylacetylene and Deprotection
-
To a flask charged with 4-(4-iodophenyl)morpholine (1.0 eq), add a suitable solvent such as tetrahydrofuran (THF) or 1,4-dioxane.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq) and copper(I) iodide (CuI, 0.04-0.10 eq).
-
Add a base, typically a degassed amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 eq).
-
Add trimethylsilylacetylene (1.2-1.5 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in a solvent like methanol or THF.
-
Add a base such as potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF) to remove the trimethylsilyl (TMS) protecting group.
-
Stir at room temperature for 1-3 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to yield this compound as a solid.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the morpholine protons typically appear as two multiplets around δ 3.2-3.4 ppm (for -N-CH₂-) and δ 3.8-4.0 ppm (for -O-CH₂-). The aromatic protons will appear as two doublets in the δ 6.8-7.5 ppm region. The acetylenic proton will be a sharp singlet around δ 3.0-3.2 ppm. |
| ¹³C NMR | Characteristic peaks for the morpholine carbons will be observed around δ 48-50 ppm (-N-C) and δ 66-68 ppm (-O-C). The acetylenic carbons appear around δ 77 ppm (terminal C) and δ 83 ppm (substituted C). Aromatic carbon signals will be in the δ 115-150 ppm range. |
| LC-MS | A single major peak in the chromatogram with a mass corresponding to the [M+H]⁺ ion (m/z ≈ 188.11). |
| Purity | Purity should be ≥95% as determined by HPLC or qNMR. |
Application in API Synthesis: Core Methodologies
The terminal alkyne of this compound is the primary site of synthetic elaboration. The following protocols detail its use in Sonogashira coupling and CuAAC reactions, two cornerstone methods for constructing the complex scaffolds of modern kinase inhibitors.
Methodology 1: Sonogashira Cross-Coupling for C-C Bond Formation
The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is fundamental for linking the 4-(ethynylphenyl)morpholine moiety to various heterocyclic cores (e.g., quinazolines, pyrimidines) common in kinase inhibitors.
Scientific Rationale: The reaction proceeds via two interconnected catalytic cycles involving palladium and copper. The palladium(0) species undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the alkyne and base to form a copper acetylide intermediate. A transmetalation step then occurs where the acetylide group is transferred from copper to the palladium complex. Finally, reductive elimination yields the coupled product and regenerates the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like alkyne homocoupling (Glaser coupling).
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
This protocol is a representative procedure for coupling with a generic haloquinazoline, a common core in EGFR and PI3K inhibitors.
Materials:
-
This compound (1.0 eq)
-
4-Chloro-6,7-dimethoxyquinazoline (or other suitable heteroaryl halide) (1.1-1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous, degassed solvent (e.g., DMF, THF, or 1,4-dioxane)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add the heteroaryl halide, this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent via syringe, followed by the degassed amine base.
-
Reaction: Stir the mixture at room temperature or heat to 60-80 °C. The optimal temperature depends on the reactivity of the halide (I > Br > Cl).
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes) or LC-MS, checking for the disappearance of the starting materials. Reactions are typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium and copper salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (to remove the amine base), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the product's polarity but often starts with a low polarity mixture (e.g., 20% ethyl acetate in hexanes) and gradually increases in polarity.
-
Characterization: Characterize the final product by NMR and MS to confirm its structure and purity.
Methodology 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. The premier example is the CuAAC reaction, which forms a stable 1,2,3-triazole ring from an alkyne and an azide. This linkage is an excellent, metabolically robust isostere for an amide bond and is widely used to connect different molecular fragments in drug discovery.
Scientific Rationale: The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). The Cu(I) coordinates to the terminal alkyne, activating it for cycloaddition with the azide partner. The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. The use of a stabilizing ligand, such as TBTA or THPTA, can prevent catalyst disproportionation and protect sensitive biomolecules if the reaction is performed in a biological context.
Caption: Simplified catalytic cycle for the CuAAC (Click Chemistry) reaction.
This protocol provides a general method for synthesizing a triazole-linked conjugate, a common strategy for creating bivalent inhibitors or attaching probes.
Materials:
-
This compound (1.0 eq)
-
Organic Azide (e.g., benzyl azide or a more complex azide-containing fragment) (1.0-1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.10 eq)
-
Sodium ascorbate (0.1-0.2 eq)
-
Solvent system (e.g., a mixture of t-BuOH/H₂O (1:1) or THF/H₂O (1:1))
Procedure:
-
Solution Preparation: In a round-bottom flask, dissolve this compound and the organic azide in the chosen solvent system.
-
Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate. In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change (often to a yellow-green suspension) indicates the formation of the active Cu(I) species.
-
Reaction: Stir the reaction vigorously at room temperature.
-
Monitoring: The reaction is often very fast and can be complete within 1-4 hours. Monitor by TLC or LC-MS for the complete consumption of the limiting reagent.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with a dilute aqueous solution of ammonia or EDTA to remove residual copper, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be purified by flash chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).
-
Characterization: Confirm the structure and purity of the 1,4-disubstituted triazole product by NMR and MS.
Data Summary and Expected Outcomes
The following table summarizes the key parameters for the described protocols. Researchers should optimize these conditions for their specific substrates.
| Parameter | Protocol 2: Sonogashira Coupling | Protocol 3: CuAAC (Click Chemistry) |
| Key Reagents | Pd(PPh₃)₂Cl₂, CuI, Amine Base | CuSO₄·5H₂O, Sodium Ascorbate |
| Typical Solvents | DMF, THF, 1,4-Dioxane (anhydrous) | t-BuOH/H₂O, THF/H₂O, DMSO |
| Temperature | Room Temperature to 80 °C | Room Temperature |
| Reaction Time | 4 - 24 hours | 1 - 4 hours |
| Work-up Focus | Removal of Pd/Cu catalysts and amine base | Removal of Cu catalyst |
| Purification | Column chromatography is often required | Often high purity, may not require chromatography |
| Yield | Good to Excellent (70-95%) | Excellent to Quantitative (>90%) |
Troubleshooting and Expert Insights
-
Sonogashira Coupling: Low yields are often due to catalyst deactivation or alkyne homocoupling. Ensure all reagents and solvents are thoroughly degassed to remove oxygen. If homocoupling (Glaser product) is a major byproduct, consider running the reaction under copper-free conditions, although this may require a more active palladium catalyst/ligand system and higher temperatures. The choice of base is also crucial; sterically hindered amines like DIPA can sometimes give cleaner reactions than Et₃N.
-
CuAAC Reaction: The most common issue is a stalled reaction, often due to the oxidation of the Cu(I) catalyst to the inactive Cu(II) state. Always use a freshly prepared solution of sodium ascorbate. If the reaction is sluggish with complex substrates, the addition of a Cu(I)-stabilizing ligand like THPTA can significantly improve efficiency and yield.
Conclusion
This compound is a high-value, versatile building block for the synthesis of APIs, particularly kinase inhibitors. Its facile elaboration via robust and high-yielding reactions like Sonogashira coupling and CuAAC allows for the rapid generation of molecular diversity around validated pharmacophoric cores. The protocols and insights provided herein offer a solid foundation for researchers to confidently employ this scaffold in their drug discovery programs, enabling the efficient construction of novel and potent therapeutic agents.
References
- Giri, R., & Daugulis, O. (2009). A Highly Active Palladium Catalyst for the Cross-Coupling of Alkynes and Aryl Halides. Journal of the American Chemical Society, 131(16), 5670–5671. [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
- Folletie, M. T., et al. (2009). A new class of potent and selective PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(21), 6035-6042. [Link]
- NROChemistry. Sonogashira Coupling. NROChemistry Website. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts Website. [Link]
- Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Mechanism of the Huisgen [3 + 2]-Cycloaddition. Journal of the American Chemical Society, 127(1), 210-216. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Coupling for 4-(4-Ethynylphenyl)morpholine Synthesis
Welcome to the technical support center for the Sonogashira coupling reaction. This guide is specifically tailored for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-ethynylphenyl)morpholine. Here, we will explore common challenges and provide in-depth, field-proven solutions to enhance your reaction yields and purity. Our focus is on understanding the "why" behind each experimental choice, ensuring a robust and reproducible protocol.
The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and can be conducted under mild conditions.[1][4] This reaction is a cornerstone in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][5][6]
This guide is structured to address specific issues you may encounter during your experiments in a direct question-and-answer format, divided into a Troubleshooting Guide and a comprehensive FAQ section.
Troubleshooting Guide
This section is designed to provide rapid solutions to the most common problems encountered during the synthesis of this compound via Sonogashira coupling.
Issue 1: Low to No Product Yield
Question: My Sonogashira reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I rectify this?
Answer: A low or non-existent yield is a frequent challenge that can stem from several factors. A systematic approach to troubleshooting is the most effective strategy.
1. Catalyst and Reagent Integrity:
-
Palladium Catalyst Activity: The active Pd(0) catalyst is highly sensitive to oxygen and can decompose, often visible as a black precipitate (palladium black).[7] It is crucial to use a fresh, high-quality palladium source. If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.
-
Copper Co-catalyst: While essential for activating the alkyne, the copper(I) source can also be susceptible to oxidation.[8] Ensure your copper(I) iodide (CuI) is of high purity and has been stored under inert conditions.
-
Purity of Starting Materials: Impurities in either the aryl halide (e.g., 4-bromo-N-phenylmorpholine) or the alkyne can interfere with the catalytic cycle. It is advisable to purify your starting materials if their quality is uncertain.
-
Base Quality: The amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), plays a crucial role in deprotonating the alkyne and neutralizing the hydrogen halide byproduct.[1] The base must be anhydrous, as water can deactivate the catalyst and hydrolyze the starting materials. Consider distilling the amine base prior to use.
2. Reaction Conditions:
-
Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen.[1][7] It is imperative to thoroughly degas your solvent and maintain the reaction under a rigorously inert atmosphere, such as argon or nitrogen, using Schlenk techniques or a glovebox.
-
Solvent Choice: The solvent must be capable of dissolving all reaction components.[9] Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene. The polarity of the solvent can significantly influence the reaction rate and outcome.[9]
-
Optimal Temperature: While many Sonogashira couplings with aryl iodides and bromides can proceed at room temperature, some less reactive substrates may necessitate gentle heating.[1][10] However, excessive heat can lead to catalyst decomposition and an increase in side reactions.[11]
Issue 2: Significant Homocoupling of the Alkyne (Glaser Coupling)
Question: I am observing a substantial amount of a byproduct that I have identified as the homocoupled dimer of my starting alkyne. How can I minimize this side reaction?
Answer: The formation of alkyne dimers, known as the Glaser coupling product, is a prevalent side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[2][8][12] This occurs when the copper acetylide intermediate reacts with another molecule of the alkyne in the presence of an oxidant (like oxygen).
Here are several strategies to mitigate this issue:
-
Rigorous Exclusion of Oxygen: As oxygen promotes homocoupling, ensuring a strictly inert atmosphere is the first and most critical step.[1][8]
-
Reduce Copper Catalyst Loading: Minimizing the concentration of the copper(I) iodide can help to decrease the rate of the undesired homocoupling reaction.[7][13]
-
Slow Addition of the Alkyne: Adding the alkyne to the reaction mixture slowly over a period of time can help to maintain a low concentration of the alkyne, thereby disfavoring the bimolecular homocoupling reaction.[7][8][13]
-
Switch to a Copper-Free Protocol: If homocoupling continues to be a persistent problem, the most effective solution is to transition to a copper-free Sonogashira protocol.[2][7][8] These methods often employ a palladium catalyst with specific ligands that can facilitate the reaction without the need for a copper co-catalyst.[14]
Troubleshooting Workflow for Low Yield or Homocoupling
Caption: A decision tree for troubleshooting common Sonogashira coupling issues.
Frequently Asked Questions (FAQs)
This section delves deeper into the mechanistic and practical aspects of the Sonogashira coupling for the synthesis of this compound.
Q1: What is the precise role of each component in the Sonogashira coupling reaction?
A1: Understanding the function of each reagent is fundamental to optimizing the reaction.
-
Palladium Catalyst: The palladium catalyst is the heart of the reaction, facilitating the cross-coupling through a catalytic cycle.[1] The cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with the copper acetylide, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[15]
-
Copper(I) Co-catalyst: The copper(I) salt acts as a co-catalyst, reacting with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[1][8] This intermediate then undergoes transmetalation with the palladium complex.[15]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. It also serves to neutralize the hydrogen halide that is formed as a byproduct during the reaction.[1]
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst and modulate its reactivity.[16] The choice of ligand can significantly impact the efficiency of the reaction, especially for less reactive aryl halides.[16]
The Sonogashira Catalytic Cycle
Caption: The interconnected palladium and copper cycles in the Sonogashira reaction.
Q2: How does the choice of aryl halide affect the reaction conditions?
A2: The reactivity of the aryl halide is a critical factor in determining the necessary reaction conditions. The general trend for reactivity is I > Br > Cl > F.[1][17]
-
Aryl Iodides: These are the most reactive substrates and often undergo coupling at room temperature with standard catalyst systems.
-
Aryl Bromides: These are less reactive than aryl iodides and may require elevated temperatures and/or more sophisticated catalyst systems with electron-rich and bulky ligands to achieve good yields.[8][10]
-
Aryl Chlorides: These are generally the least reactive and often require specialized, highly active catalyst systems and higher reaction temperatures to overcome the challenging oxidative addition step.[17]
For the synthesis of this compound, starting from a bromo- or iodo-substituted precursor will generally lead to a more straightforward optimization process.
Q3: Can I perform the Sonogashira coupling without a copper co-catalyst?
A3: Yes, copper-free Sonogashira couplings are a well-established and often preferred alternative, especially when homocoupling is a significant issue.[8][14] These reactions typically require a palladium catalyst, a suitable ligand, and a base. The mechanism is believed to proceed through a different pathway where the palladium complex directly interacts with the deprotonated alkyne.[1]
Q4: What are the best practices for setting up a Sonogashira coupling reaction?
A4: Adhering to best practices is key to achieving reproducible and high-yielding results.
| Parameter | Recommendation | Rationale |
| Atmosphere | Rigorously inert (Argon or Nitrogen) | The Pd(0) catalyst is oxygen-sensitive, and oxygen promotes alkyne homocoupling.[1][7][8] |
| Solvents | Anhydrous and degassed | Water can deactivate the catalyst and lead to side reactions. Dissolved oxygen needs to be removed. |
| Reagents | High purity | Impurities can poison the catalyst or participate in side reactions. |
| Base | Anhydrous, freshly distilled amine | Ensures efficient deprotonation of the alkyne and prevents catalyst deactivation.[7] |
| Catalyst Loading | Typically 1-5 mol% Pd, 2-10 mol% CuI | Optimize for your specific substrates to balance reactivity and cost. |
| Temperature | Start at room temperature, heat if necessary | Minimizes thermal decomposition of the catalyst and reduces side reactions.[1][11] |
Q5: Are there any specific considerations for the this compound target molecule?
A5: The morpholine moiety is generally robust and well-tolerated in Sonogashira coupling reactions. However, as with any reaction, it is important to consider the electronic properties of your specific aryl halide precursor. The nitrogen atom of the morpholine ring is an electron-donating group, which can slightly decrease the reactivity of the aryl halide towards oxidative addition compared to an unsubstituted analog. This may necessitate slightly more forcing conditions (e.g., gentle heating) if you are using an aryl bromide or chloride.
Experimental Protocols
Standard Copper-Catalyzed Sonogashira Coupling Protocol
-
To a dry Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (4 mol%).
-
Add the aryl halide (e.g., 4-(4-bromophenyl)morpholine, 1.0 equiv).
-
Add anhydrous, degassed solvent (e.g., THF or DMF, to a concentration of 0.1-0.2 M).
-
Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv).
-
Add the anhydrous amine base (e.g., triethylamine, 2-3 equiv).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
If the reaction is sluggish, gently heat the mixture to 40-60 °C.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Copper-Free Sonogashira Coupling Protocol
-
To a dry Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PPh₃, 4 mol%).
-
Add the aryl halide (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add the base (e.g., Cs₂CO₃ or K₂CO₃, 2 equiv).
-
Heat the reaction mixture to 80-100 °C and monitor its progress.
-
Follow steps 8-10 from the standard protocol for workup and purification.
By systematically addressing the potential pitfalls and understanding the underlying principles of the Sonogashira coupling, researchers can significantly improve the yield and purity of this compound, a valuable building block in medicinal chemistry and materials science.
References
- Wikipedia. Sonogashira coupling. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- National Institutes of Health (NIH).
- Vedantu.
- MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
- BYJU'S. Sonogashira Coupling. [Link]
- MDPI.
- ResearchGate.
- ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [Link]
- ResearchGate. The Sonogashira coupling reaction mechanism. [Link]
- ResearchGate.
- KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
- Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
- ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
- KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
- ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
- ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. [Link]
- Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]
- "Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview". Not publicly available.
- ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
- Reddit. Sonogashira troubleshooting help needed. [Link]
- YouTube.
- Royal Society of Chemistry. Sonogashira Coupling. [Link]
- ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. books.lucp.net [books.lucp.net]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
- 12. gold-chemistry.org [gold-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting side reactions in the synthesis of 4-(4-Ethynylphenyl)morpholine
Welcome to the technical support center for the synthesis of 4-(4-ethynylphenyl)morpholine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting this important synthetic intermediate. Our goal is to provide not just solutions, but a deeper mechanistic understanding of the challenges that can arise during this multi-step synthesis. This document is structured as a series of frequently asked questions (FAQs) and detailed protocols, grounded in established chemical principles and field-proven insights.
I. Troubleshooting Guide & FAQs
The synthesis of this compound is typically achieved via a two-step sequence: a Sonogashira cross-coupling reaction to form the C-C bond, followed by the deprotection of the alkyne. This guide addresses the most common issues encountered in each step.
Section 1: Sonogashira Coupling of 4-(4-bromophenyl)morpholine with (Trimethylsilyl)acetylene
This step is the cornerstone of the synthesis, coupling the aryl bromide with a protected alkyne. While powerful, this reaction is sensitive to several parameters that can lead to side reactions or failure.
Q1: My Sonogashira reaction is not progressing. TLC analysis shows only unreacted 4-(4-bromophenyl)morpholine. What are the primary causes of complete reaction failure?
A1: Complete failure of a Sonogashira coupling typically points to a fundamental issue with the catalytic system or reaction environment. Here are the most critical factors to investigate:
-
Inactive Palladium Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin. This reduction can be inefficient if the reagents are of poor quality. Pd(0) sources, like Pd(PPh₃)₄, are sensitive to air and moisture and can degrade upon improper storage.[1] Recommendation: Always use a fresh, high-quality palladium source. If using a Pd(II) precatalyst, ensure your amine base and solvents are pure, as impurities can inhibit the necessary reduction.
-
Degraded Copper(I) Co-catalyst: Copper(I) iodide (CuI) is sensitive to oxidation and can degrade over time, often indicated by a color change from off-white/tan to green or brown. An inactive copper co-catalyst will stall the reaction, as it is crucial for the formation of the copper acetylide intermediate that participates in transmetalation to the palladium center.[1][2] Recommendation: Use a fresh bottle of CuI or purify older batches if you suspect degradation.
-
Oxygen in the Reaction System: The presence of oxygen is highly detrimental. It can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also promote the oxidation and decomposition of the Pd(0) catalyst.[1][3] Recommendation: The reaction vessel, solvents, and reagents must be rigorously degassed. This is typically achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period before adding the catalysts.[1]
Q2: My reaction is producing a significant amount of a non-polar byproduct, which I suspect is the homocoupled alkyne dimer (Glaser coupling). How can I minimize this side reaction?
A2: The formation of alkyne dimers via Glaser-Hay coupling is the most common side reaction in copper-mediated Sonogashira reactions.[3][4] This occurs when the copper acetylide intermediate is oxidized, leading to dimerization.
-
Mechanism of Interference: This side reaction consumes your alkyne, reducing the potential yield of the desired product. It is particularly problematic with less reactive aryl halides (bromides and chlorides), where the desired cross-coupling is slower, giving the Glaser coupling more time to occur.[3][5]
-
Mitigation Strategies:
-
Strictly Anaerobic Conditions: As mentioned above, oxygen is the primary oxidant. Rigorous degassing is the first and most critical line of defense.[1]
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[2][6] Copper-free Sonogashira protocols have been developed and are often preferred, especially for substrates prone to homocoupling. These reactions may require specialized ligands or slightly higher temperatures to proceed efficiently but offer a cleaner reaction profile.[4][7]
-
Slow Addition of Alkyne: If using a copper-catalyzed system, adding the (trimethylsilyl)acetylene slowly via syringe pump can help maintain a low instantaneous concentration, favoring the cross-coupling pathway over homocoupling.
-
Q3: My reaction mixture turned black shortly after heating, and the reaction stalled. What happened?
A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and aggregation of the palladium catalyst.[1] The catalytically active Pd(0) species is soluble; when it precipitates, it is no longer available to participate in the reaction.
-
Common Causes:
-
High Temperature: While aryl bromides often require heating, excessive temperatures can accelerate catalyst decomposition.[8]
-
Solvent Choice: Some solvents are more prone to promoting palladium black formation. For instance, there is anecdotal evidence suggesting that THF can promote this decomposition under certain conditions.[9]
-
Impurities: Impurities in the starting materials, solvent, or base can poison the catalyst and lead to its precipitation.
-
-
Corrective Actions:
-
Temperature Optimization: Determine the minimum temperature required for the oxidative addition to occur. For 4-(4-bromophenyl)morpholine, temperatures between 60-80°C are typically effective.
-
Solvent Screening: Consider switching to a different solvent system. Toluene with an amine base is a robust combination.[5] Using the amine base itself (e.g., triethylamine or diisopropylamine) as the solvent can also be effective.[9]
-
Ligand Choice: Using bulky, electron-rich phosphine ligands can stabilize the Pd(0) center and prevent aggregation, improving catalyst longevity.
-
Section 2: TMS-Deprotection
This final step unmasks the terminal alkyne. While generally straightforward, issues with reaction completion and product stability can arise.
Q4: My TMS deprotection reaction is very slow or incomplete, even after several hours. How can I ensure full conversion?
A4: Incomplete deprotection of the trimethylsilyl (TMS) group is a common issue that can usually be resolved by adjusting the reaction conditions. The most common method involves a mild base in a protic solvent, such as potassium carbonate (K₂CO₃) in methanol.[10]
-
Reagent Stoichiometry & Quality: While K₂CO₃ is used in catalytic amounts, ensure it is anhydrous and of good quality. The key reagent is the protic solvent (methanol). Ensure you are using a sufficient volume of dry methanol to fully dissolve the starting material.
-
Reaction Time: While many deprotections are complete within 2 hours at room temperature, some substrates may require longer reaction times.[10] Monitor the reaction by TLC until the starting material is fully consumed.
-
Alternative Reagents: If the K₂CO₃/MeOH system is ineffective, a fluoride source like tetrabutylammonium fluoride (TBAF) in THF is a more powerful alternative.[11] However, TBAF is more expensive and requires careful handling.
Q5: Are there any concerns about product degradation during the basic deprotection step?
A5: The this compound product is generally stable under mild basic conditions like K₂CO₃ in methanol. However, prolonged exposure to stronger bases or extended reaction times could potentially lead to side reactions, though this is less common for this particular substrate.[10]
-
Minimizing Risk:
-
Use Catalytic Base: Employ the minimum effective amount of K₂CO₃.
-
Monitor Closely: As soon as TLC indicates the reaction is complete, proceed with the workup immediately to quench the base and isolate the product.
-
Mildest Conditions First: Always start with the mildest effective conditions (K₂CO₃/MeOH at room temperature) before escalating to stronger reagents like TBAF.[11]
-
II. Experimental Protocols & Data
Optimized Synthesis Workflow
This section provides a reliable, step-by-step protocol for the synthesis of this compound.
Caption: Overall synthetic workflow for this compound.
Protocol 1: Synthesis of 4-(4-((trimethylsilyl)ethynyl)phenyl)morpholine
-
To a dry Schlenk flask under an Argon atmosphere, add 4-(4-bromophenyl)morpholine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous, degassed toluene (approx. 0.2 M concentration relative to the aryl bromide) and anhydrous, degassed triethylamine (2.0 eq) via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add (trimethylsilyl)acetylene (1.5 eq) dropwise via syringe.
-
Heat the reaction mixture to 65°C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the TMS-protected product as a solid.
Protocol 2: Synthesis of this compound (TMS Deprotection)
-
Dissolve the TMS-protected intermediate (1.0 eq) in a 2:1 mixture of methanol and dichloromethane (DCM).
-
Add anhydrous potassium carbonate (K₂CO₃, 0.2 eq).
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is completely consumed.[10]
-
Once complete, concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the final product, this compound, typically as a crystalline solid.
Troubleshooting Parameter Summary Table
| Parameter | Standard Condition | Common Problem | Recommended Change | Rationale |
| Pd Catalyst | 1-2 mol% PdCl₂(PPh₃)₂ | No reaction / Stalled | Use fresh Pd(PPh₃)₄ (2-5 mol%) | Ensures active Pd(0) source from the start.[1] |
| Cu Co-catalyst | 2-4 mol% CuI | Glaser homocoupling | Omit CuI, potentially increase Pd loading | Eliminates the primary catalyst for homocoupling.[2][6] |
| Solvent | Toluene or THF | Catalyst decomposition (black ppt) | Degassed diisopropylamine or triethylamine | Amine solvents can stabilize the catalyst and also act as the base.[9] |
| Temperature | 60-80°C | Low conversion / Slow reaction | Increase temperature in 10°C increments (max ~100°C) | Overcomes the activation energy for oxidative addition of aryl bromides.[8] |
| Atmosphere | Inert (Argon/N₂) | Low yield, Glaser byproduct | Perform 3x freeze-pump-thaw cycles on solvent | Provides more rigorous removal of dissolved oxygen than sparging alone.[1] |
III. Mechanistic Insights & Diagrams
Understanding the underlying mechanisms is key to rational troubleshooting.
Sonogashira Catalytic Cycle and Side Reactions
The desired reaction proceeds through a palladium-based catalytic cycle, while the main side reaction, Glaser coupling, is driven by the copper co-catalyst.
Caption: Sonogashira cycle (blue) and competing Glaser homocoupling (red/yellow).
Logical Troubleshooting Flowchart
When a Sonogashira reaction fails, a systematic approach is essential.
Caption: A logical flowchart for troubleshooting a failed Sonogashira reaction.
IV. References
-
Royal Society of Chemistry. (2016). Sonogashira Coupling. In: Synthetic Methods in Drug Discovery: Volume 1.
-
BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
-
The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling.
-
BenchChem. (2025). Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne.
-
Reddit r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen.
-
Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed.
-
Wikipedia. Sonogashira coupling.
-
ChemSpider Synthetic Pages. Deprotection of trimethylsilyl group of an alkyne.
-
Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3).
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?
-
National Institutes of Health (NIH). Copper-free Sonogashira cross-coupling reactions: an overview.
-
Reddit r/Chempros. (2025). preventing TMS alkyne deprotecting in reaction.
-
Progress in Chemistry. (2017). Recent Progress of Protecting Groups for Terminal Alkynes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
How to remove palladium catalyst from 4-(4-Ethynylphenyl)morpholine product
Welcome to our dedicated technical support center. This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals facing challenges with residual palladium contamination in their 4-(4-Ethynylphenyl)morpholine product. Our goal is to equip you with the scientific rationale and practical protocols needed to achieve the highest purity standards for your compound.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium from my this compound product so critical?
Removing residual palladium is not just a matter of general purity; it is a critical requirement for several reasons:
-
Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the FDA and EMA enforce strict limits on elemental impurities. Palladium is classified as a Class 2B element, with oral consumption limits typically set at 10 ppm.[1][2] Adhering to these guidelines, such as ICH Q3D, is mandatory for drug candidates.[2]
-
Downstream Reaction Integrity: Residual palladium can interfere with or catalyze unwanted side reactions in subsequent synthetic steps, leading to lower yields and complex impurity profiles.
-
Biological Assay Interference: Trace metals are known to cause artifacts or interfere with biological screening assays, producing false positives or negatives and compromising the integrity of your research data.[3]
-
Product Stability: Metal impurities can sometimes degrade the final compound over time, affecting its shelf-life and stability.
Q2: Are there any specific challenges related to removing palladium from this compound?
Yes, the structure of your molecule presents a specific challenge. The morpholine ring contains a nitrogen atom which, as a Lewis base, can coordinate with the palladium center. This coordination can alter the solubility and reactivity of the palladium complex, sometimes making it more difficult to separate from the desired product compared to compounds lacking such coordinating groups.
Q3: What are the primary strategies for palladium removal?
The main strategies can be broadly categorized into four groups:
-
Adsorption/Scavenging: Using solid-supported materials (scavengers) that selectively bind to the palladium.[4]
-
Chromatography: Separation based on differential adsorption on a stationary phase like silica gel or celite.[5]
-
Extraction: Using aqueous solutions containing chelating agents to pull palladium into the aqueous phase.[6][7]
-
Crystallization: Purifying the product by crystallization, leaving impurities behind in the mother liquor.
Often, a combination of these methods, such as chromatography followed by a scavenging step, is the most effective approach.[3][8]
Q4: How can I accurately measure the amount of residual palladium in my sample?
The industry standards for quantifying trace metals are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) .[9] These techniques offer high sensitivity and accuracy. For process development and rapid screening of different removal methods, catalysis-based fluorometric or colorimetric assays can provide a faster, more cost-effective alternative.[10][11]
Troubleshooting Guide: Palladium Removal Methodologies
This section provides detailed protocols and troubleshooting advice for the most common and effective palladium removal techniques.
Adsorption Using Palladium Scavengers
This is often the most effective and targeted method for reducing palladium to parts-per-million (ppm) levels.
Q: What are palladium scavengers and how do they work?
Palladium scavengers are solid materials, typically based on silica or a polymer resin, that are functionalized with groups having a high affinity for palladium, such as thiols, amines, or thioureas. The process works by chemisorption , where the palladium in your organic solution chemically binds to the functional groups on the solid support.[7] This heterogeneous mixture allows for the easy removal of the palladium-bound scavenger by simple filtration.
Q: Which scavenger is best for my Sonogashira reaction product?
The choice of scavenger depends on the solvent, temperature, and the oxidation state of the residual palladium (e.g., Pd(0) or Pd(II)). For products from Sonogashira couplings, which often use catalysts like Pd(PPh₃)₄, a mixture of palladium species may be present. Thiol-based scavengers are generally very effective.
| Scavenger Type | Functional Group | Recommended For | Advantages | Disadvantages |
| ISOLUTE® Si-Thiol | Propylthiol on Silica | General purpose, Pd(0) & Pd(II) | Good for a wide range of metals (Pd, Pt, Cu, Ag, Pb).[12] | Can sometimes require elevated temperatures for optimal performance. |
| ISOLUTE® Si-TMT | Trimercaptotriazine on Silica | Highly effective for Palladium | Very high affinity for palladium, often reduces levels to <5 ppm.[12][13] | More expensive than simple thiol scavengers. |
| Biotage MP-TMT | Trimercaptotriazine on Polystyrene | Highly effective for Palladium | Robust polymer support, ideal for various solvents.[12] | May swell in certain solvents. |
| Activated Carbon | N/A (Surface Adsorption) | Broad spectrum metal removal | Inexpensive, widely available. | Can be non-selective and may adsorb the desired product, leading to yield loss.[1] |
Q: Can you provide a general lab protocol for a batch scavenger treatment?
Certainly. This protocol is a good starting point for a lab-scale experiment.
Experimental Protocol: Batch Scavenging Treatment
-
Select the Scavenger: Based on the table above, select a scavenger (e.g., ISOLUTE Si-TMT).
-
Determine Scavenger Amount: Start with 5-10 equivalents (by weight) of the scavenger relative to the initial weight of the palladium catalyst used in the reaction. For example, if you used 100 mg of catalyst, start with 0.5 g to 1.0 g of scavenger.
-
Prepare the Solution: After your reaction workup (e.g., extraction and solvent swap), dissolve your crude this compound product in a suitable solvent (e.g., THF, DMF, Toluene) to a moderate concentration.
-
Add Scavenger: Add the calculated amount of scavenger resin to the solution.
-
Agitate: Stir the resulting slurry vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 16 hours. The optimal time and temperature should be determined experimentally.[12]
-
Filter: Filter the mixture through a pad of Celite® or a fritted funnel to remove the solid scavenger resin.
-
Rinse: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.
-
Analyze: Combine the filtrate and rinses. Remove the solvent under reduced pressure and analyze the resulting solid for residual palladium content using ICP-MS or another appropriate method.
Q: My scavenger treatment failed to lower palladium to the target level. What should I check?
-
Incorrect Scavenger Type: The palladium species in your mixture may not be compatible with the chosen scavenger. Try a different type (e.g., switch from a thiol to a TMT-based scavenger).
-
Insufficient Scavenger: The amount of palladium may be higher than anticipated. Increase the equivalents of scavenger used (e.g., up to 20 eq).
-
Sub-optimal Conditions: The binding kinetics can be slow. Try increasing the reaction time or temperature.
-
Product Binding: In rare cases, your product might have a higher affinity for the scavenger than the palladium. Check for product loss by comparing the weight of your material before and after scavenging.
Purification by Chromatography
Q: Is standard silica gel chromatography enough to remove palladium?
While silica gel column chromatography is a fundamental purification technique, it is often not sufficient to remove palladium to the low ppm levels required for pharmaceutical applications.[8] Palladium complexes, especially those with phosphine ligands, can have moderate polarity and may co-elute with your product. However, it is an excellent first-pass technique to remove the bulk of the catalyst. Studies have shown that significant levels of palladium can remain after chromatography alone.[3]
Q: How can I improve palladium removal during my column?
-
Use a Celite Plug: Before loading your crude material onto the silica gel, pass the solution through a 1-2 cm thick plug of Celite. This can trap insoluble, heterogeneous palladium species.[14]
-
Optimize the Eluent: A less polar solvent system might cause the palladium complexes to retain more strongly on the silica. Experiment with different solvent mixtures.
-
Combine with Scavenging: The most reliable method is to use chromatography to isolate your product from organic impurities and then subject the purified material to a final polishing step with a palladium scavenger. This two-step process is highly effective.[3][8]
Crystallization and Extraction Methods
Q: When should I consider crystallization or extraction?
These "classical" methods can be effective, particularly on a large scale, but their success is highly dependent on the specific properties of your product and the palladium complexes.
-
Crystallization: This can be a very effective method if the palladium impurities are highly soluble in the mother liquor. However, there is a risk of palladium species co-crystallizing or being occluded within your product's crystal lattice.[7]
-
Liquid-Liquid Extraction: This is performed during the initial reaction workup. By washing your organic solution with an aqueous solution of a chelating agent, you can form water-soluble palladium complexes that are then extracted out.
Experimental Protocol: Extractive Workup with a Chelating Agent
-
After the reaction is complete, quench and dilute with your primary organic solvent (e.g., Ethyl Acetate, Toluene).
-
Wash the organic layer sequentially with:
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Assess the palladium level. This method often needs to be followed by a scavenging or crystallization step to reach very low levels.
Recommended Purification Workflow
For achieving API-level purity (<10 ppm Pd) for this compound, a multi-step approach is recommended. The following workflow provides a robust decision-making process.
References
- Welch, C. J., et al. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development, 17(1), 108-113. Available at: https://pubs.acs.org/doi/10.1021/op300278w
- Crabtree, S. P., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406-413. Available at: https://pubs.acs.org/doi/10.1021/op7000172
- ResearchGate Discussion. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Available at: https://www.researchgate.
- Koide, K., et al. (2011). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology, 35(7). Available at: https://www.pharmtech.
- Phillips, S., et al. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 60(4), 277-286. Available at: https://www.technology.
- Biotage. Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Application Note. Available at: https://www.biotage.
- Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262-270. Available at: https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00638
- Arbor Assays. (2017). Palladium Detection for API Purification. Available at: https://www.arborassays.
- Uozumi, Y., et al. (2006). Method of removing palladium. US Patent 7,084,287 B2. Available at: https://patents.google.
- Sigma-Aldrich. Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Technical Article. Available at: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/catalysis/rhodium-and-palladium-metal-scavenging
- Colacot, T. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. Available at: https://pubs.rsc.org/en/content/chapter/bk9781849739262-00779/978-1-84973-926-2
- Marguí, E., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry, 81(3), 1214-1220. Available at: https://pubmed.ncbi.nlm.nih.gov/19161258/
- ResearchGate Discussion. (2015). How can i remove palladium Pd catalyst easily? Available at: https://www.researchgate.
- CymitQuimica. Morpholine, 4-(4-ethynylphenyl)-. Product Information. Available at: https://www.cymitquimica.com/cas/41876-72-6
- Sigma-Aldrich. This compound. Product Information. Available at: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh58064a11
- PubChem. 4-(4-Ethenylphenyl)morpholine. Compound Summary. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/5325726
- Cvetovich, R. J. (2005). Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. The Journal of Organic Chemistry, 70(1), 2633-2636. Available at: https://pubs.acs.org/doi/10.1021/jo048531o
- Yang, D., et al. (2005). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development, 9(5), 573-575. Available at: https://pubs.acs.org/doi/10.1021/op050073q
- Economidou, M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585-1615. Available at: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00210
- BOC Sciences. This compound. Product Information. Available at: https://www.bocsci.com/product/4-4-ethynylphenyl-morpholine-cas-41876-72-6-412705.html
- Wikipedia. Sonogashira coupling. Available at: https://en.wikipedia.org/wiki/Sonogashira_coupling
- Fortuny, A., et al. (2019). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. Metals, 9(11), 1187. Available at: https://www.mdpi.com/2075-4701/9/11/1187
- Biotage. (2023). How to Remove Palladium in three easy steps. Available at: https://www.biotage.com/blog/how-to-remove-palladium-in-three-easy-steps
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Catalysis, 13(23), 15469-15480. Available at: https://pubs.acs.org/doi/10.
- Alonso, F., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 8(5), 205. Available at: https://www.mdpi.com/2073-4344/8/5/205
- The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. Available at: https://www.youtube.
- Biosynth. This compound. Product Information. Available at: https://www.biosynth.com/p/RBA87672/41876-72-6-4-4-ethynylphenyl-morpholine
- Reddit. (2023). Your trick to remove residual palladium. r/Chempros. Available at: https://www.reddit.com/r/Chempros/comments/16n3q8l/your_trick_to_remove_residual_palladium/
- Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8855474/
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biotage.com [biotage.com]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 5. researchgate.net [researchgate.net]
- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. books.rsc.org [books.rsc.org]
- 12. sopachem.com [sopachem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Preventing homocoupling of 4-(4-Ethynylphenyl)morpholine in coupling reactions
Welcome to the dedicated technical support center for 4-(4-ethynylphenyl)morpholine. This resource is designed for researchers, medicinal chemists, and materials scientists who are utilizing this versatile building block in coupling reactions. A common challenge encountered with terminal alkynes is the formation of the homocoupled 1,3-diyne byproduct, a reaction known as Glaser coupling. This guide provides in-depth troubleshooting strategies, frequently asked questions, and detailed protocols to help you minimize or eliminate this unwanted side reaction, ensuring the success of your desired cross-coupling transformations.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a problem with this compound?
A1: Homocoupling, in this context, refers to the oxidative dimerization of two molecules of this compound to form 1,4-bis(4-morpholinophenyl)buta-1,3-diyne. This is also known as the Glaser or Hay coupling.[1][2] It is a significant issue because it consumes your starting alkyne, reducing the yield of the desired cross-coupled product and complicating purification due to the introduction of a significant byproduct.[3][4]
Q2: What are the primary drivers of this unwanted homocoupling reaction?
A2: The two main culprits behind Glaser homocoupling are the presence of a copper(I) catalyst and molecular oxygen.[5][6] The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. In the presence of an oxidant, typically oxygen from the air, this intermediate undergoes oxidative coupling to form the diyne.[7][8]
Q3: How does the morpholine substituent on the phenylacetylene core affect the propensity for homocoupling?
A3: The morpholine group is an electron-donating group, which increases the electron density on the aromatic ring and, to some extent, the alkyne. While direct studies on this specific molecule are limited, electron-rich phenylacetylenes can sometimes be more prone to side reactions. It is crucial to have optimized conditions to favor the desired cross-coupling pathway over the Glaser coupling.
Q4: Is it possible to completely avoid homocoupling?
A4: While achieving 0% homocoupling can be challenging, it is possible to reduce it to negligible levels (e.g., <2-5%).[3] The most effective way to completely prevent this side reaction is to employ a copper-free Sonogashira protocol.[6][9] In copper-catalyzed systems, meticulous control of the reaction atmosphere and other parameters is key to suppression.
Troubleshooting Guide: Minimizing Homocoupling of this compound
This guide addresses the common issue of observing significant amounts of the homocoupled diyne byproduct in your coupling reactions.
Problem: High Percentage of Homocoupling Product Observed by TLC/LC-MS
If you are observing a significant spot on your TLC plate or a major peak in your LC-MS corresponding to the mass of the homocoupled product (1,4-bis(4-morpholinophenyl)buta-1,3-diyne), follow this troubleshooting workflow.
}
Detailed Experimental Protocols
Here we provide two distinct, field-proven protocols designed to minimize the homocoupling of this compound in Sonogashira cross-coupling reactions.
Protocol 1: Copper-Catalyzed Sonogashira with Minimized Homocoupling
This protocol is for a standard Sonogashira coupling where the key is to rigorously exclude oxygen and control reagent concentration to disfavor the bimolecular homocoupling side reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add your aryl halide (1.0 equiv.), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (1 mol%).
-
Deoxygenation: Seal the flask with a septum and perform at least three cycles of vacuum followed by backfilling with a high-purity inert gas (Argon or Nitrogen). This step is critical.[5]
-
Solvent and Base Addition: Add freshly distilled and degassed solvent (e.g., THF or toluene) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.) via syringe. The solution should be sparged with inert gas for 15-20 minutes prior to use.
-
Slow Alkyne Addition: Dissolve this compound (1.1-1.2 equiv.) in a small amount of the degassed solvent. Add this solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump. Keeping the instantaneous concentration of the alkyne low is a key strategy to suppress dimerization.[10]
-
Reaction Monitoring: Stir the reaction at the appropriate temperature (room temperature to 60 °C, depending on the aryl halide's reactivity) under a positive pressure of inert gas. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water or brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This is the most robust method for completely avoiding the Glaser homocoupling byproduct.[6][9] This protocol utilizes a more active palladium catalyst system that does not require a copper co-catalyst.
Step-by-Step Methodology:
-
Vessel and Reagent Preparation: To a dry Schlenk flask with a magnetic stir bar, add the aryl halide (1.0 equiv.) and this compound (1.2 equiv.).
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ at 5 mol%, or a more active catalyst system like Pd₂(dba)₃ with a bulky phosphine ligand such as P(t-Bu)₃ or XPhos) and a suitable base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv.).
-
Deoxygenation and Solvent Addition: Seal the flask and perform three vacuum/inert gas backfill cycles. Add degassed solvent (e.g., DMF, Dioxane, or Toluene) via syringe.
-
Reaction Execution: Heat the reaction mixture to the required temperature (often higher than copper-catalyzed reactions, e.g., 80-110 °C) under a positive pressure of inert gas.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, perform a standard aqueous work-up as described in Protocol 1.
-
Purification: Purify the product via silica gel chromatography.
Parameter Optimization Summary
The choice of reaction parameters can significantly influence the ratio of cross-coupling to homocoupling. The table below summarizes key variables and their impact.
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Atmosphere | Rigorously inert (Argon or Nitrogen) | Oxygen is a required oxidant for the Glaser coupling mechanism.[3][5] |
| Copper Catalyst | Use copper-free conditions or reduce CuI loading to <1 mol% | The copper catalyst is essential for the homocoupling pathway.[6][9] |
| Alkyne Addition | Slow, dropwise addition via syringe pump | Keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.[10] |
| Palladium Ligand | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, SPhos, XPhos) | These ligands can promote the desired oxidative addition and reductive elimination steps in the Sonogashira cycle, making it more competitive.[5][11] |
| Base | Screen different amines (e.g., Et₃N, DIPEA) or inorganic bases (in copper-free systems) | The base can influence the rate of both the desired reaction and the side reaction; optimal choice is often substrate-dependent.[12] |
| Solvent | Degassed, anhydrous solvents (e.g., THF, Toluene, DMF) | Solvent can affect catalyst solubility and stability. For instance, THF has been anecdotally reported to sometimes promote the formation of palladium black. |
Mechanistic Overview: Desired vs. Undesired Pathways
Understanding the competing catalytic cycles is key to troubleshooting. The Sonogashira reaction proceeds through a palladium-catalyzed cycle, while the unwanted Glaser coupling is driven by a copper-catalyzed cycle.
}
By implementing the strategies outlined in this guide, researchers can effectively suppress the formation of the homocoupled diyne byproduct, leading to higher yields of the desired cross-coupled product and simplifying downstream purification.
References
- Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne. BenchChem.
- preventing homocoupling in Sonogashira reactions of terminal alkynes. BenchChem.
- Copper-free Sonogashira coupling.
- Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- Glaser Coupling. Alfa Chemistry.
- A green protocol for ligand, copper and base free Sonogashira cross-coupling reaction.
- Sonogashira Coupling. Chemistry LibreTexts.
- Sonogashira coupling. Wikipedia.
- Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetal
- Glaser coupling. Wikipedia.
- Sonogashira troubleshooting help needed. Reddit.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- Sonogashira Coupling. Organic Chemistry Portal.
- Glaser Coupling, Hay Coupling. Organic Chemistry Portal.
- Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
- What is the best procedure for Sonogashira coupling?.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- Synthesis of 1,3-Diynes. Progress in Chemistry.
- Sonogashira reaction | Solved Practice Problems | CSIR-NET | G
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry Co., Ltd.
- Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Gener
- Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. YouTube.
- Synthesis of 1,3-Diyne Derivatives of Lembehyne B with Antitumor and Neuritogenic Activity. Molecules.
- Sonogashira Coupling. SynArchive.
- Bulky phosphine ligands promote palladium-catalyzed protodeboron
- Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group.
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboron
- 1,3-Diyne Chemistry: Synthesis and Derivations.
- Sonogashira Cross-Coupling. J&K Scientific LLC.
- Sonogashira coupling confusion: where did my reactant go?. Reddit.
- Effect of different bases in the Sonogashira reaction.
- Green synthesis of 1,3-diynes from terminal acetylenes under solvent-free conditions. Taylor & Francis Online.
- Conditions optimization for the double Sonogashira coupling.
Sources
- 1. Glaser coupling - Wikipedia [en.wikipedia.org]
- 2. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. researchgate.net [researchgate.net]
- 11. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
Purification strategies for 4-(4-Ethynylphenyl)morpholine by column chromatography
Welcome to the technical support guide for the purification of 4-(4-ethynylphenyl)morpholine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide systematic strategies for achieving high purity of this versatile building block using column chromatography.
Analysis of the Target Molecule
Before diving into purification strategies, understanding the physicochemical properties of this compound is crucial.
-
Structure: The molecule consists of a non-polar ethynylphenyl group and a polar morpholine ring.
-
Key Functionality: The nitrogen atom within the morpholine ring is a tertiary amine. Morpholine is a base, making the entire molecule basic in nature.[1][2]
-
Purification Challenge: The basicity of the morpholine nitrogen is the primary challenge. On standard silica gel, which is acidic due to surface silanol (Si-OH) groups, strong acid-base interactions can occur. This leads to common issues like poor recovery, severe peak tailing, and inconsistent elution.[3][4][5]
Method Development & Optimization: FAQs
This section provides answers to frequently asked questions during the development of a robust purification method.
Q1: What is the best stationary phase to start with for purifying this compound?
Answer: Standard, un-functionalized silica gel (60 Å, 40-63 µm particle size) is the most common and cost-effective starting point. However, due to the basic nature of the morpholine moiety, you must anticipate potential issues.
-
Primary Recommendation (Silica Gel): Begin with silica gel but be prepared to modify your mobile phase. The acidity of silica often necessitates the use of a basic additive in the eluent to achieve good peak shape and recovery.[4]
-
Alternative 1 (Neutral Alumina): If significant tailing or irreversible binding occurs on silica even with mobile phase modifiers, neutral alumina is an excellent alternative.[6][7] Alumina is more stable at higher pH values and lacks the strongly acidic silanol groups responsible for amine adsorption, making it well-suited for purifying basic compounds.[6][8][9]
-
Alternative 2 (Amine-Functionalized Silica): For difficult separations, an amine-functionalized silica column (KP-NH) can be highly effective. This stationary phase has a basic surface that repels the amine, preventing the strong interactions that cause tailing and simplifying the purification process, often allowing for simpler solvent systems like hexane/ethyl acetate.[4][10][11]
Q2: How should I select a mobile phase (eluent) for silica gel chromatography?
Answer: The goal is to find a solvent system that provides a target Retention Factor (Rf) of 0.25 to 0.35 on a Thin-Layer Chromatography (TLC) plate.[12] This Rf range typically translates to good separation on a column.
-
Start with a Standard Biphasic System: A mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane) is a standard starting point.[13][14]
-
Incorporate a Basic Modifier: This is the most critical step for this specific molecule. The interaction between the basic morpholine nitrogen and acidic silica silanols causes peak tailing.[3][5] To mitigate this, add a small amount of a tertiary amine base to your mobile phase.
-
Recommended Modifier: Add 0.1-1% triethylamine (TEA) to the entire mobile phase mixture. TEA acts as a "silanol suppressor"; it is a competing base that binds to the active acidic sites on the silica, allowing your target compound to elute symmetrically.[10][15][16][17]
-
Alternative Modifier: A solution of ammonia in methanol (e.g., 2 M NH3 in MeOH) can also be used, typically added as 1-5% of the polar solvent component in a dichloromethane/methanol system.[14][18]
-
Q3: Can you provide a workflow for developing the optimal solvent system using TLC?
Answer: Absolutely. This systematic TLC analysis is crucial for success and prevents wasting the bulk of your sample on an unoptimized column.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} endot Caption: TLC workflow for optimizing the mobile phase.
Troubleshooting Guide
Even with careful planning, issues can arise. This guide addresses the most common problems encountered when purifying this compound.
Problem 1: My compound is streaking severely on the TLC plate and I'm getting broad, tailing peaks from my column.
-
Cause: This is the classic sign of a strong acid-base interaction between the basic morpholine nitrogen and acidic silica gel silanol groups.[3][4] The molecule "sticks" to the stationary phase and elutes slowly and unevenly.
-
Solution 1 (Immediate Fix): Add 0.5-1% triethylamine (TEA) to your eluent. Prepare a new TLC plate and run it in the modified solvent system. You should observe a significant improvement in the spot shape. For the column, ensure it is fully equilibrated with the TEA-containing eluent before loading your sample.[19]
-
Solution 2 (Alternative Stationary Phase): If TEA does not fully resolve the issue, your compound may be particularly sensitive. Switch to a neutral alumina stationary phase, which eliminates the acidic silanol interactions altogether.[6][7]
Problem 2: My compound eluted in the first few fractions with the solvent front (low retention).
-
Cause: The mobile phase is too polar for the compound. The eluent is "strong" enough to wash the compound off the silica gel without allowing for sufficient interaction and separation.
-
Solution: Decrease the polarity of your mobile phase. For example, if you were using 30% ethyl acetate in hexanes, reduce it to 15-20% and re-evaluate with TLC. The goal is to bring the Rf value into the optimal 0.25-0.35 range.[12]
Problem 3: My compound won't elute from the column, or recovery is very low.
-
Cause: This is an extreme case of the issue described in Problem 1. The interaction with the silica is so strong that the compound is irreversibly adsorbed onto the column. This is more likely if you have omitted a basic modifier from your eluent.
-
Solution 1 (Salvage Attempt): Try flushing the column with a much more polar, base-containing solvent system, such as 5-10% Methanol in Dichloromethane with 1% TEA or ammonia.[14] This may be strong enough to displace your compound. Note that any separation from impurities will likely be lost.
-
Solution 2 (Future Prevention): Always use a basic modifier like TEA when purifying this compound on silica gel.[10] Alternatively, use neutral alumina or an amine-functionalized column for future purification attempts.[4][9]
Data Summary: Recommended Starting Solvent Systems
| Stationary Phase | Non-Polar Solvent | Polar Solvent | Modifier (Essential for Silica) | Target Rf | Notes |
| Silica Gel | Hexanes / Heptane | Ethyl Acetate (EtOAc) | 0.5 - 1.0% Triethylamine | 0.25 - 0.35 | Most common starting point. Modifier is critical. |
| Silica Gel | Dichloromethane (DCM) | Methanol (MeOH) | 0.5 - 1.0% Triethylamine | 0.25 - 0.35 | For more polar impurities. Do not exceed 10% MeOH.[14] |
| Neutral Alumina | Hexanes / Heptane | Ethyl Acetate (EtOAc) | None required | 0.3 - 0.5 | Excellent alternative for basic compounds.[6] |
| Amine-Silica | Hexanes / Heptane | Ethyl Acetate (EtOAc) | None required | 0.25 - 0.35 | Often provides the best peak shape and simplified method.[11] |
Experimental Protocols
Protocol 1: Step-by-Step TLC Analysis
-
Prepare Eluent: In a 100 mL beaker, prepare ~20 mL of your chosen solvent system (e.g., 80:20 Hexane:EtOAc) and add the required volume of TEA (e.g., 200 µL for 1% v/v). Mix thoroughly.
-
Prepare TLC Chamber: Pour the eluent into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Spot the Plate: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., DCM or EtOAc). Using a capillary tube, carefully spot a small amount onto the baseline of the TLC plate.
-
Develop the Plate: Place the spotted TLC plate into the equilibrated chamber. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Calculate Rf: Measure the distance from the baseline to the center of your product spot and divide it by the distance from the baseline to the solvent front. Adjust solvent polarity as needed to achieve an Rf of ~0.3.
Protocol 2: Packing and Running a Flash Chromatography Column (Silica Gel)
-
Select Column Size: Choose a column size appropriate for your sample amount (a common rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude sample weight).
-
Prepare Slurry: In a beaker, add the required amount of silica gel. Add your initial, low-polarity eluent (containing TEA) until you form a free-flowing, homogenous slurry.
-
Pack the Column: With the stopcock closed, pour the slurry into the column. Open the stopcock to drain some solvent, and tap the column gently to ensure even packing. Add a thin layer of sand on top of the silica bed to prevent disturbance.[20]
-
Equilibrate: Run 2-3 column volumes of your starting eluent through the packed column to ensure it is fully equilibrated with the basic modifier. Never let the solvent level drop below the top of the sand.[20]
-
Load the Sample: Dissolve your crude product in the minimum amount of a suitable solvent (preferably the column eluent or a slightly stronger solvent). Carefully pipette this solution onto the top of the sand layer.[20] Alternatively, for less soluble samples, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[20]
-
Elute and Collect: Begin eluting with your starting solvent system. If a gradient elution is needed (i.e., to remove more polar impurities), gradually increase the percentage of the polar solvent. Collect fractions and analyze them by TLC to determine which contain your pure product.
References
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci Industry News. [Link]
- Normal Phase Neutral Alumina (ALN) SPE Cartridge. Hawach Scientific. [Link]
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]
- Using neutral or basic alumina in column chromatography for purification of amines. (2022). Chemistry Stack Exchange. [Link]
- RediSep neutral alumina column purification of high pKa compounds. (2012). Teledyne ISCO. [Link]
- Tips and Tricks for the Lab: Column Choices. (2012). ChemistryViews. [Link]
- Advanced Strategies for Retaining Polar Compounds in Chromatography. (2024).
- Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. [Link]
- [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? (2025).
- use of Triethylamine. (2005).
- How Triethilamine works on a compound separation in a reversed phase column (C18)? (2014).
- How do I purify ionizable organic amine compounds using flash column chrom
- If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column? (2013).
- Peak Tailing In Chromatography: Troubleshooting Basics. (2024). GMP Insiders. [Link]
- Neutral Alumina Flash Column. Hawach Scientific. [Link]
- How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). Chemistry Stack Exchange. [Link]
- Is there an easy way to purify organic amines? (2023). Biotage. [Link]
- Any ideas on how to isolate imines on a neutral alumina column? (2017).
- Purifying amines on silica. (2006). Org Prep Daily. [Link]
- Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
- severe tailing on column. (2007).
- Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. University of Leeds. [Link]
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Tailing Peaks - Part 1 - GC Troubleshooting Series. (2016). YouTube. [Link]
- LC Troubleshooting—All of My Peaks are Tailing!
- Morpholine. Wikipedia. [Link]
- MORPHOLINE.
- MORPHOLINE.
- Morpholine, 4-phenyl-. NIST WebBook. [Link]
Sources
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. biotage.com [biotage.com]
- 5. Restek - Videoartikel [de.restek.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. hawach.com [hawach.com]
- 8. specartridge.com [specartridge.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. biotage.com [biotage.com]
- 11. teledyneisco.com [teledyneisco.com]
- 12. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 13. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 14. Chromatography [chem.rochester.edu]
- 15. welch-us.com [welch-us.com]
- 16. use of Triethylamine - Chromatography Forum [chromforum.org]
- 17. researchgate.net [researchgate.net]
- 18. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 19. rsc.org [rsc.org]
- 20. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Challenges in the scale-up synthesis of 4-(4-Ethynylphenyl)morpholine
Technical Support Center: Synthesis of 4-(4-Ethynylphenyl)morpholine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the scale-up of this important synthetic building block. The information presented here is curated from established literature and practical laboratory experience to ensure scientific integrity and reproducibility.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, valued for its rigid, linear structure imparted by the ethynyl group and the solubilizing and pharmacokinetically favorable properties of the morpholine moiety. While the synthesis appears straightforward on a laboratory scale, several challenges can arise during scale-up, impacting yield, purity, and process safety. This guide will address these challenges in a practical, question-and-answer format.
Synthetic Pathway Overview
The most common and industrially scalable route to this compound involves a two-step process:
-
Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling of 4-(4-iodophenyl)morpholine with a protected acetylene source, typically trimethylsilylacetylene (TMSA).[1][2]
-
Deprotection: Removal of the silyl protecting group to yield the terminal alkyne.
Caption: Troubleshooting logic for incomplete Sonogashira coupling.
Question 2: I am observing significant formation of a homocoupled diacetylene byproduct (Glaser coupling). How can I minimize this side reaction?
Answer:
The formation of a diacetylene byproduct, resulting from the homocoupling of the terminal alkyne, is a common issue in Sonogashira reactions. This is often referred to as Glaser coupling and is promoted by the copper co-catalyst in the presence of an oxidant (typically oxygen).
Here's how to suppress this side reaction:
-
Strictly Anaerobic Conditions: The most critical factor is the exclusion of oxygen. Ensure your reaction setup is thoroughly purged with an inert gas (nitrogen or argon) and maintained under a positive pressure of the inert gas throughout the reaction. Use degassed solvents.
-
Controlled Addition of Alkyne: Adding the trimethylsilylacetylene slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, disfavoring the homocoupling pathway.
-
Copper-Free Sonogashira Conditions: In some cases, it may be beneficial to explore copper-free Sonogashira protocols. [3]These reactions typically require more specialized palladium catalysts and ligands but can completely eliminate the Glaser coupling side reaction.
| Parameter | Standard Sonogashira | Copper-Free Sonogashira |
| Co-catalyst | CuI | None |
| Key Challenge | Glaser homocoupling | Potentially slower reaction rates |
| Conditions | Requires strict anaerobic conditions | Still benefits from anaerobic conditions |
| Catalyst System | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Often requires specialized Pd catalysts and ligands |
Part 2: Deprotection of the Silyl Group
Question 3: My deprotection of the trimethylsilyl (TMS) group is incomplete or requires harsh conditions. What are some reliable methods for this step?
Answer:
The removal of the TMS group is generally straightforward, but the choice of reagent and conditions can be crucial for achieving a clean and complete reaction, especially at scale.
-
Mild Conditions (for sensitive substrates):
-
Potassium Carbonate in Methanol: This is a very common, mild, and cost-effective method. [4]A suspension of potassium carbonate in methanol at room temperature is often sufficient to achieve complete deprotection within a few hours.
-
Tetrabutylammonium Fluoride (TBAF): TBAF is a highly effective reagent for cleaving silicon-carbon bonds. [5]It is typically used in a solvent like THF. While very effective, it is more expensive than potassium carbonate.
-
-
Alternative Protecting Groups: If the TMS group proves problematic, consider using a bulkier silyl group like triisopropylsilyl (TIPS). The TIPS group is more stable to a wider range of conditions and can be removed with reagents like silver fluoride in methanol. [6]
Protocol for TMS Deprotection with K₂CO₃/Methanol:
-
Dissolve the crude 4-(4-((trimethylsilyl)ethynyl)phenyl)morpholine in methanol.
-
Add a catalytic amount of potassium carbonate.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, filter off the potassium carbonate.
-
Remove the methanol under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Part 3: Purification and Scale-Up Considerations
Question 4: What are the main challenges I should anticipate when scaling up the synthesis of this compound?
Answer:
Scaling up a synthesis from grams to kilograms introduces a new set of challenges that must be carefully managed.
-
Exothermic Reactions: The Sonogashira coupling can be exothermic. On a large scale, it is crucial to have adequate cooling and temperature control to prevent a runaway reaction. Consider slow addition of reagents to manage the heat evolution.
-
Catalyst Removal: Removing residual palladium and copper from the final product is a critical concern in pharmaceutical synthesis.
-
Palladium: Specialized scavengers (e.g., silica-based thiols or activated carbon) can be used to reduce palladium levels to the parts-per-million (ppm) range required for active pharmaceutical ingredients (APIs).
-
Copper: Aqueous washes with a mild chelating agent like ammonium chloride can help to remove copper salts.
-
-
Purification:
-
Crystallization: The final product, this compound, is often a solid. Developing a robust crystallization procedure is the most efficient and scalable method for purification. [7]Experiment with different solvent systems (e.g., ethyl acetate/hexanes, isopropanol/water) to find conditions that provide good yield and high purity.
-
Column Chromatography: While useful at the lab scale, column chromatography is generally not practical for large-scale production due to the large volumes of solvent required. It is best to design a synthesis where the final product can be purified by crystallization.
-
-
Safety:
-
Flammable Solvents: The use of flammable solvents like THF and ethyl acetate on a large scale requires appropriate safety precautions, including grounding of equipment to prevent static discharge and working in a well-ventilated area. [8]
-
Alkynes: Terminal alkynes can be hazardous under certain conditions. While this compound is generally stable, it is good practice to avoid heating it to high temperatures, especially in the presence of metals that could catalyze decomposition.
-
References
- Wikipedia. Trimethylsilylacetylene. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Organic Syntheses. Notes - Organic Syntheses Procedure. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Gelest, Inc. Some Aspects of the Chemistry of Alkynylsilanes. [Link]
- Supermec. 5 Safety Risks Present In Pharmaceutical Manufacturing. [Link]
- Aegex. Pharmaceutical Manufacturing: Where Simple Compounds Can Become Hazardous. [Link]
- ChemRxiv.
- ArODES.
- SciELO México.
- Organic Chemistry Portal. Morpholine synthesis. [Link]
- National Institutes of Health. Some Aspects of the Chemistry of Alkynylsilanes. [Link]
- Pii. Managing Risks with Potent Pharmaceutical Products. [Link]
- SIELC Technologies. Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column. [Link]
- MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
- ResearchGate. Health Hazards in the Pharmaceutical Industry. [Link]
- ResearchGate. Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices | Request PDF. [Link]
- National Institutes of Health. A critical opinion-based review of hospital pharmacy compounding with respect to the risk of leachable substances due to the off-label use of plastic primary packaging. [Link]
- National Institutes of Health. 4-(4-Nitrophenyl)morpholine. [Link]
- ResearchGate.
- EMU Physics Department.
- Google Patents. WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one.
- ResearchGate. (PDF) 4-(4-Nitrophenyl)morpholine. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 6. scielo.org.mx [scielo.org.mx]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. supermec.com [supermec.com]
Optimizing base and solvent systems for reactions with 4-(4-Ethynylphenyl)morpholine
Welcome, researchers and innovators. This technical support guide is designed to serve as your dedicated resource for optimizing base and solvent systems in reactions involving 4-(4-ethynylphenyl)morpholine. As a compound of increasing interest in medicinal chemistry and materials science, understanding its reactivity is paramount to success. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and innovate confidently.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the handling and reaction of this compound.
Q1: What are the key reactivity features of this compound?
A1: this compound possesses two primary reactive sites: the terminal alkyne (C≡C-H) and the electron-rich aromatic ring substituted with a morpholine group. The terminal alkyne is the most common site for transformations, participating in reactions like Sonogashira cross-coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as Click chemistry.[1] The morpholine group is a moderate electron-donating group, which can influence the reactivity of the alkyne and the aromatic ring.
Q2: How does the morpholine group affect the acidity of the terminal alkyne?
A2: The morpholine group, being electron-donating, slightly increases the electron density on the phenyl ring and, by extension, on the ethynyl group. This makes the acetylenic proton slightly less acidic compared to an unsubstitued phenylacetylene. While this effect is generally modest, it is a crucial consideration when selecting a base for deprotonation, particularly in Sonogashira couplings. A base must be strong enough to efficiently deprotonate the alkyne to form the reactive acetylide.
Q3: What are the general solubility characteristics of this compound?
Q4: What are the primary reactions where optimizing the base and solvent is critical for this substrate?
A4: The two most prominent reactions are the Sonogashira cross-coupling and the CuAAC (Click) reaction. In both cases, the choice of base and solvent directly impacts reaction rate, yield, and purity by influencing catalyst stability, reagent solubility, and the formation of side products.
Troubleshooting Guide: Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a powerful tool for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] However, challenges can arise.
Issue 1: Low or No Product Yield
-
Possible Cause 1: Incomplete Deprotonation of the Alkyne.
-
Explanation: The chosen base may not be strong enough to efficiently deprotonate the terminal alkyne of this compound, especially given the slight electron-donating effect of the morpholine group. The pKa of the conjugate acid of morpholine is approximately 8.3-8.5, indicating moderate basicity.[6][7] For the Sonogashira reaction, a stronger amine base is typically required.
-
Solution:
-
Switch to a stronger amine base: Triethylamine (TEA, pKa of conjugate acid ~10.8) is a common choice, but for less reactive systems, a stronger, more sterically hindered base like diisopropylethylamine (DIPEA, pKa of conjugate acid ~10.7) can be more effective.
-
Consider inorganic bases: In some cases, particularly in copper-free protocols, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be highly effective, especially when paired with polar aprotic solvents like DMF or acetonitrile.[8]
-
-
-
Possible Cause 2: Catalyst Inactivation or Decomposition.
-
Explanation: The palladium catalyst is sensitive to oxygen and can decompose, often indicated by the formation of a black precipitate ("palladium black").[6] Impurities in reagents or solvents can also poison the catalyst.
-
Solution:
-
Ensure an inert atmosphere: Thoroughly degas all solvents and reagents (e.g., by bubbling with argon or nitrogen for 20-30 minutes) and maintain the reaction under an inert atmosphere.
-
Use high-purity reagents: Ensure all starting materials, solvents, and bases are of high purity and anhydrous.
-
-
-
Possible Cause 3: Poor Solubility of Reagents.
-
Explanation: If the aryl halide or this compound has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all.
-
Solution:
-
Select an appropriate solvent: Polar aprotic solvents like DMF, THF, or acetonitrile are often good choices for dissolving the reactants in a Sonogashira coupling.[9] For particularly nonpolar aryl halides, toluene may be a suitable co-solvent.
-
Increase reaction temperature: Gently heating the reaction can improve the solubility of the reagents and increase the reaction rate. However, be mindful of the boiling points of your solvents and potential side reactions at higher temperatures.
-
-
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Product
-
Explanation: The copper(I) co-catalyst in a traditional Sonogashira reaction can promote the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.[6]
-
Solution:
-
Strictly Anaerobic Conditions: As with catalyst decomposition, rigorously excluding oxygen is the first line of defense.
-
Reduce Copper Catalyst Loading: Use the minimum effective amount of the copper(I) source (e.g., CuI).
-
Switch to a Copper-Free Protocol: Numerous copper-free Sonogashira protocols have been developed to eliminate the Glaser coupling side reaction. These often employ more sophisticated palladium catalysts or different base/solvent combinations.[8]
-
Diagram: Troubleshooting Sonogashira Reactions
Caption: A workflow for troubleshooting common issues in Sonogashira coupling reactions.
Troubleshooting Guide: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used "click" reaction for forming a 1,2,3-triazole ring from an alkyne and an azide.[10]
Issue 1: Slow or Incomplete Reaction
-
Possible Cause 1: Oxidation of the Copper(I) Catalyst.
-
Explanation: The active catalyst in CuAAC is Cu(I). However, Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[6]
-
Solution:
-
In Situ Reduction: A common and effective method is to use a Cu(II) salt (e.g., CuSO₄) in combination with a reducing agent, such as sodium ascorbate, to continuously generate Cu(I) in situ.[11]
-
Use a Stabilizing Ligand: Ligands like tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analogue tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) oxidation state, preventing oxidation and increasing the reaction rate.[11][12]
-
-
-
Possible Cause 2: Poor Solubility of Reactants.
-
Explanation: Similar to the Sonogashira reaction, if either the azide or this compound is not soluble in the reaction medium, the reaction will be slow.
-
Solution:
-
Solvent Mixtures: A mixture of solvents is often employed. For example, a mixture of water and a co-solvent like t-butanol, DMF, or DMSO can be effective for dissolving both polar and nonpolar reactants.[13]
-
Homogeneous System: Aim for a solvent system where all reactants are fully dissolved to ensure a homogeneous reaction mixture.
-
-
Issue 2: Azide Reduction to an Amine
-
Explanation: The reducing agent used to generate Cu(I), typically sodium ascorbate, can sometimes reduce the azide starting material to the corresponding amine, leading to a significant byproduct.[11]
-
Solution:
-
Optimize Reducing Agent Concentration: Use the minimum amount of sodium ascorbate required to maintain the catalytic cycle. An excess should be avoided.
-
Use a Direct Cu(I) Source: Employing a Cu(I) salt like CuI or CuBr can eliminate the need for a reducing agent.[6] However, these salts are more sensitive to oxidation, so an inert atmosphere is more critical.
-
Use a Stabilizing Ligand: As mentioned before, a ligand can protect the Cu(I) catalyst, potentially allowing for lower concentrations of the reducing agent to be used.[11]
-
Diagram: Optimizing CuAAC Reactions
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Morpholine - Sciencemadness Wiki [sciencemadness.org]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. jenabioscience.com [jenabioscience.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Stability of 4-(4-Ethynylphenyl)morpholine under acidic or basic workup conditions
Welcome to the technical support resource for 4-(4-ethynylphenyl)morpholine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth answers to frequently asked questions regarding the stability of this versatile building block during common acidic and basic experimental workups.
Section 1: Frequently Asked Questions (FAQs)
General Stability Profile
Question: What are the primary reactive sites on this compound that I should be concerned about during workup?
Answer: this compound possesses two key functional groups that dictate its reactivity and stability under workup conditions:
-
The Morpholine Nitrogen: As a secondary amine, the nitrogen atom is basic and nucleophilic.[1][2] It will readily react with acids to form a water-soluble morpholinium salt.[3] The presence of the ether oxygen in the ring withdraws some electron density, making it slightly less basic than piperidine, but it remains the primary site of reaction with acids.[1][4]
-
The Terminal Alkyne: The hydrogen atom on the sp-hybridized carbon is weakly acidic, with a pKa of approximately 25.[5][6] This makes it susceptible to deprotonation by very strong bases to form a nucleophilic acetylide anion.[5] The triple bond itself can undergo addition reactions, such as hydration, under certain acidic conditions, particularly with a catalyst.[7]
The molecule's behavior is, therefore, amphipathic in a reactive sense; it has a distinct basic center and a weak acidic center. Understanding this duality is critical for selecting appropriate workup conditions.
Stability Under Acidic Conditions
Question: I performed a reaction and need to do an acidic wash. Will dilute HCl or NH₄Cl decompose my this compound?
Answer: Under typical aqueous workup conditions using dilute mineral acids (e.g., 0.1 M to 1 M HCl) or a saturated solution of ammonium chloride (NH₄Cl) at room temperature, this compound is generally stable against decomposition.
The primary and expected reaction is the acid-base neutralization of the morpholine nitrogen to form the corresponding morpholinium hydrochloride salt. This salt exhibits significantly increased aqueous solubility, which can be used to extract the compound from a mixture of non-polar organic byproducts. The core structure, including the phenyl ring and the alkyne, remains intact.
Question: What are the risks of using strong, concentrated acids or heating during an acidic workup?
Answer: Using concentrated acids (e.g., >6 M HCl, concentrated H₂SO₄) or performing the workup at elevated temperatures introduces significant risks of side reactions. The two primary degradation pathways are:
-
Alkyne Hydration: The terminal alkyne can undergo acid-catalyzed hydration to form 4-(4-acetylphenyl)morpholine (a methyl ketone). This reaction is typically slow in the absence of a metal catalyst (like Hg²⁺), but the rate increases with acid strength and temperature.[7][8] Studies on the hydration of phenylacetylene confirm that it proceeds via a vinyl cation intermediate to yield acetophenone.[9][10][11]
-
Ether Cleavage: While the morpholine ring is relatively robust, harsh acidic conditions (strong acid, high heat) could potentially lead to the cleavage of the C-O ether bonds within the ring, leading to more complex degradation products.[12][13][14] This is an extreme case and is not expected during standard purification protocols.
A summary of stability with common acidic reagents is provided below.
Table 1: Stability of this compound with Acidic Reagents
| Reagent | Concentration | Temperature | Expected Outcome | Risk of Degradation |
|---|---|---|---|---|
| Sat. aq. NH₄Cl | Saturated | Room Temp | Forms morpholinium salt | Very Low |
| Dilute HCl, H₂SO₄ | 0.1 M - 1.0 M | Room Temp | Forms morpholinium salt | Very Low |
| Acetic Acid (AcOH) | 5-10% in H₂O | Room Temp | Forms morpholinium acetate | Very Low |
| Conc. H₂SO₄, HCl | Concentrated | > Room Temp | Salt formation, alkyne hydration | High |
| H₂SO₄ / HgSO₄ | Catalytic | > Room Temp | Rapid alkyne hydration | Very High |
Stability Under Basic Conditions
Question: Is this compound stable to a wash with aqueous sodium bicarbonate or potassium carbonate?
Answer: Yes, the compound is completely stable under these conditions. An aqueous wash with a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is a standard and safe procedure. These bases are not strong enough to deprotonate the terminal alkyne (pKa ≈ 25). This type of wash is typically used to neutralize and remove any residual acid from a previous step, converting the morpholinium salt back to the free base, which is more soluble in organic solvents like ethyl acetate or dichloromethane.
Question: Can I use stronger bases like NaOH, NaH, or BuLi during the workup?
Answer: The use of strong bases must be carefully considered, as they can deprotonate the terminal alkyne.
-
Sodium Hydroxide (NaOH): Aqueous NaOH is a borderline case. While the acetylide anion is a much stronger base than the hydroxide ion, concentrated NaOH solutions may lead to a small, reversible deprotonation of the alkyne.[7] For the purposes of a simple aqueous wash, it is generally safe, but it is not the preferred reagent for quenching strong acids if a weaker base is available.
-
Strong, Non-nucleophilic Bases (NaH, NaNH₂, LDA): These bases are significantly stronger than the acetylide conjugate base and will quantitatively deprotonate the terminal alkyne to form the sodium acetylide salt.[6][7] This is not a degradation pathway but a chemical transformation. If this is not the desired outcome, these reagents must be avoided in the workup.
-
Organolithium Reagents (n-BuLi, s-BuLi): These are extremely strong bases and will rapidly and irreversibly deprotonate the terminal alkyne.[15] They should only be used if the intention is to generate the lithium acetylide for a subsequent reaction.
Table 2: Stability of this compound with Basic Reagents
| Reagent | Solvent | Strength | Expected Outcome | Risk of Undesired Reaction |
|---|---|---|---|---|
| Sat. aq. NaHCO₃ | Water | Weak | Neutralization of acid | Very Low |
| 1 M aq. K₂CO₃ | Water | Weak | Neutralization of acid | Very Low |
| 1 M aq. NaOH | Water | Strong | Neutralization; slight alkyne deprotonation | Low to Moderate |
| NaNH₂ | Liq. NH₃ / Ether | Very Strong | Quantitative alkyne deprotonation | High (if unintended) |
| NaH, n-BuLi | Anhydrous THF/Ether | Very Strong | Quantitative alkyne deprotonation | High (if unintended) |
Section 2: Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution & Explanation |
| Low recovery of product from the organic layer after an acidic wash. | Protonation of Morpholine: The morpholine nitrogen has been protonated, forming a water-soluble morpholinium salt which has partitioned into the aqueous layer. | Basify the acidic aqueous layer with a weak base (e.g., saturated NaHCO₃ solution) until pH > 8. Re-extract with an organic solvent (e.g., ethyl acetate, DCM). This deprotonates the salt, returning the neutral, organic-soluble compound. |
| A new, more polar spot appears on TLC after a workup involving strong acid or heat. | Alkyne Hydration: The terminal alkyne has likely hydrated to form the corresponding methyl ketone, 4-(4-acetylphenyl)morpholine.[9] | Avoid using concentrated acids or heat during workup. If an acidic wash is necessary, perform it quickly at 0°C with a pre-chilled, dilute acid. The ketone byproduct is difficult to remove; purification will require column chromatography. |
| Product appears insoluble in both aqueous and organic layers during workup. | Emulsion Formation: The amphipathic nature of the protonated/deprotonated species can sometimes lead to the formation of stable emulsions, especially if the concentration is high. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, which often helps to break emulsions. Gentle swirling is more effective than vigorous shaking. |
| Unexpected reaction upon addition of a Grignard or organolithium reagent. | Acid-Base Reaction: The terminal alkyne proton is acidic and will be quenched by one equivalent of the organometallic reagent.[7] | If the alkyne is not meant to react, it must be protected (e.g., as a silylacetylene) before introducing organometallic reagents. Alternatively, use an additional equivalent of the organometallic reagent to account for this acid-base reaction. |
Section 3: Recommended Protocols & Visualizations
Experimental Protocols
Protocol 1: Standard Mild Acidic Wash Objective: To remove basic impurities while recovering the target compound.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with pre-chilled (0-5°C) 0.5 M HCl (1 x 0.5 volume). Perform this step quickly to minimize contact time.
-
Important: Immediately wash the organic layer with saturated aqueous NaHCO₃ solution (1 x 1 volume) to neutralize residual acid and deprotonate any morpholinium salt that may have remained in the organic phase.
-
Wash with brine (1 x 1 volume), dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Protocol 2: Standard Mild Basic Wash Objective: To remove acidic impurities or neutralize the reaction mixture.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (1-2 x 1 volume). Check the pH of the aqueous layer to ensure it is basic (pH ≥ 8).
-
Wash with brine (1 x 1 volume) to aid in phase separation.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Visualization of Workup Decision Making
Caption: Decision tree for selecting an appropriate workup.
Visualization of Potential Side Reactions
Caption: Key reaction pathways under different conditions.
References
- Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity.
- Noyce, D. S., Matesich, M. A., Schiavelli, M. D., & Peterson, P. E. (1967). Acid-catalyzed hydration of phenylacetylene. Evidence for the vinyl cation intermediate. Journal of the American Chemical Society, 89(23), 6225–6225.
- Allen, A. (n.d.). Acidity of Alkynes: Why Terminal Alkynes are Acidic.
- University of Calgary Department of Chemistry. (n.d.). Ch 9: Acidity of Terminal Alkynes.
- Wikipedia. (n.d.). Alkyne.
- Chemistry Steps. (n.d.). Acidity of Terminal Alkynes.
- ResearchGate. (n.d.). Base‐catalyzed isomerization of terminal alkynes.
- LookChem. (2025). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications.
- Chemistry LibreTexts. (2023). Acidity of Terminal Alkynes.
- Yan, P., et al. (2018). Hydration of phenylacetylene on sulfonated carbon materials: active site and intrinsic catalytic activity. RSC Advances, 8(67), 38150-38156.
- Noyce, D. S., & Schiavelli, M. D. (1968). Acid-catalyzed hydration of phenylacetylene. Evidence for the vinyl cation intermediate. Journal of the American Chemical Society, 90(4), 1020–1022.
- University of Calgary Department of Chemistry. (n.d.). Ch 9: Alkylation of Terminal Alkynes.
- Wikipedia. (n.d.). Morpholine.
- Chemistry LibreTexts. (2021). 10.8: Alkynes.
- Noyce, D. S., & Schiavelli, M. D. (1968). Isotope effects in the acid-catalyzed hydration of phenylacetylene. Journal of the American Chemical Society, 90(4), 1023–1025.
- Journal of Chemical Education. (2016). Gold(III)-Catalyzed Hydration of Phenylacetylene.
- MDPI. (2025). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies.
- CrashCourse. (2020). Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18.
- Ataman Kimya. (n.d.). MORPHOLINE.
- ResearchGate. (n.d.). Representative morpholine ring formation reactions.
- Chemistry LibreTexts. (2021). 11.8: Terminal Alkynes as Acids.
- ResearchGate. (n.d.). Representative morpholine ring formation.
- Aakash Institute. (n.d.). Oxidation of Alkynes.
- University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.
- UNPAD. (n.d.). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE.
- UNPAD. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine.
- Eawag. (n.d.). Morpholine Degradation Pathway.
- Ataman Kimya. (n.d.). MORPHOLINE (1,4-OXAZINANE).
- PubMed Central. (n.d.). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (n.d.). Common Degradative Pathways of Morpholine....
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
- ResearchGate. (n.d.). Development of a Continuous-Flow Sonogashira Cross-Coupling Protocol....
- Ataman Kimya. (n.d.). MORPHOLINE.
Sources
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 3. polybluechem.com [polybluechem.com]
- 4. atamankimya.com [atamankimya.com]
- 5. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alkyne Reactivity [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. real.mtak.hu [real.mtak.hu]
- 13. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Alkyne - Wikipedia [en.wikipedia.org]
Minimizing byproducts in the N-arylation step to form the morpholine ring
Technical Support Center: N-Arylation of Morpholine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth, actionable advice for minimizing byproduct formation during the crucial N-arylation step to form the morpholine ring. We will move beyond simple protocols to explore the mechanistic origins of common side reactions and provide evidence-based strategies to ensure the highest purity and yield for your target compounds.
Part 1: Frequently Asked Questions (FAQs) - Diagnosis & Troubleshooting
This section addresses the most common issues encountered during the N-arylation of morpholine, typically via Palladium-catalyzed Buchwald-Hartwig amination or Copper-catalyzed Ullmann condensation.
Q1: I'm observing a significant amount of a byproduct with a mass corresponding to my starting aryl halide minus the halogen (Ar-H). What is this, and how can I prevent it?
Answer: You are observing hydrodehalogenation (HDH) , one of the most common and frustrating side reactions in palladium-catalyzed cross-coupling.[1][2] This process replaces the halide on your aryl electrophile with a hydrogen atom, consuming your starting material and generating an impurity that can be difficult to separate from the desired product.
Mechanistic Origin: Hydrodehalogenation typically occurs after the oxidative addition of the aryl halide to the Pd(0) catalyst. Instead of proceeding to the desired C-N bond formation, the resulting Ar-Pd(II)-X intermediate is intercepted by a hydride source. The exact mechanism can vary, but common pathways involve:
-
β-Hydride Elimination: If your solvent or base has a β-hydrogen (like alkoxide bases or certain amine impurities), it can transfer a hydride to the palladium center, which then reductively eliminates with the aryl group to form Ar-H.[2]
-
Water as a Hydride Source: Trace water in the reaction can participate in pathways that deliver a hydride, especially when using certain phosphine ligands.[1][3]
-
Base-Mediated Pathways: Strong bases like sodium tert-butoxide (NaOtBu) can sometimes act as a hydride source or promote pathways leading to HDH.[2][4]
Troubleshooting Strategies:
-
Rigorous Control of Reaction Conditions:
-
Anhydrous Solvents & Reagents: Ensure all solvents (e.g., toluene, dioxane) and reagents are scrupulously dried. The presence of water is a known contributor to HDH.[1][3]
-
Inert Atmosphere: Conduct the reaction under a robust inert atmosphere (Argon or Nitrogen) to prevent side reactions involving oxygen and moisture.
-
-
Judicious Choice of Base:
-
Strong, non-nucleophilic bases are required, but their nature is critical. While NaOtBu is common, it can sometimes promote HDH.[5]
-
Consider switching to a weaker, bulkier, or more soluble base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).[6] These can be effective while being less prone to promoting certain HDH pathways.
-
-
Ligand Selection:
-
The ligand is arguably the most critical variable. Bulky, electron-rich phosphine ligands are designed to accelerate the desired reductive elimination step (C-N bond formation), which helps it outcompete the HDH pathway.[7]
-
Recommended Ligands: For morpholine N-arylation, ligands like XantPhos, or biarylphosphine ligands such as RuPhos and BrettPhos are excellent starting points as they are known to suppress HDH and promote high catalyst turnover.[7][8]
-
Q2: My reaction is clean, but the conversion is very low, even after extended reaction times. What are the likely causes of catalyst deactivation?
Answer: Low conversion in an otherwise clean reaction often points to premature catalyst deactivation. The active Pd(0) species is sensitive and can be consumed by several off-cycle processes.
Common Causes of Deactivation:
-
P-C Bond Cleavage (in phosphine ligands): At high temperatures, some phosphine ligands can undergo degradation.
-
Formation of Off-Cycle Resting States: The catalyst can become trapped in overly stable complexes, particularly in polar solvents where halide dissociation can lead to stable, solvent-coordinated palladium species.[5]
-
Precipitation: With certain substrates, particularly aryl iodides, the resulting iodide salt can precipitate the palladium catalyst, removing it from the catalytic cycle.[6]
-
Inhibition by Substrates/Products: In some cases, the product amine or starting materials can coordinate too strongly to the palladium center, inhibiting catalyst turnover.
Troubleshooting Strategies:
-
Optimize Ligand and Precatalyst:
-
Use Precatalysts: Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use modern palladium precatalysts (e.g., G3 or G4 precatalysts). These are designed to generate the active LPd(0) species cleanly and efficiently upon activation by the base, avoiding many deactivation pathways.[6]
-
Choose Robust Ligands: Biarylphosphine ligands are specifically engineered with bulky substituents that shield the palladium center and prevent catalyst dimerization or decomposition pathways.[7]
-
-
Solvent and Temperature Management:
-
Solvent Choice: Nonpolar aprotic solvents like toluene, dioxane, or CPME are generally preferred as they minimize the formation of charged intermediates and off-cycle resting states.[6][9]
-
Temperature Control: While heat is often required, excessive temperatures (>110 °C) can accelerate catalyst decomposition. Aim for the lowest temperature that provides a reasonable reaction rate (typically 80-100 °C).[6]
-
-
Base and Substrate Considerations:
-
Ensure the base is of high purity. Low-quality bases can contain impurities that poison the catalyst.
-
If using an aryl iodide, consider switching to the corresponding aryl bromide or triflate, which are less likely to cause catalyst precipitation.[6]
-
Part 2: Prophylactic Strategies & Recommended Protocols
To proactively minimize byproducts, a well-designed initial experiment is crucial. The following section provides a robust starting point for the N-arylation of morpholine.
Recommended Starting Conditions for Buchwald-Hartwig N-Arylation
This table summarizes a set of reliable starting conditions designed to suppress common side reactions.
| Parameter | Recommended Choice | Rationale & Key Considerations |
| Palladium Source | XantPhos Pd G3 or RuPhos Pd G3 | Precatalysts ensure efficient generation of the active LPd(0) catalyst and often give more reproducible results than using separate Pd sources and ligands.[6][8] |
| Ligand | XantPhos or RuPhos | These bulky, electron-rich ligands promote fast reductive elimination, outcompeting hydrodehalogenation and other side reactions.[7][8] |
| Base | Cs₂CO₃ or K₃PO₄ | These weaker inorganic bases are effective yet minimize base-sensitive functional group degradation and can reduce the rate of HDH compared to strong alkoxides.[6] |
| Solvent | Dioxane or Toluene | Aprotic, moderately polar solvents are ideal. They provide good solubility for many substrates without overly stabilizing charged intermediates that can become catalyst resting states.[5][9] |
| Temperature | 90 - 110 °C | Provides a good balance between reaction rate and catalyst stability. Monitor by TLC/LCMS to avoid prolonged heating after completion. |
| Stoichiometry | 1.0 eq. Aryl Halide, 1.2 eq. Morpholine, 1.5 eq. Base | A slight excess of the amine and base ensures the aryl halide is fully consumed and compensates for any base reacting with trace impurities. |
| Catalyst Loading | 1 - 2 mol % | Sufficient for most transformations. Higher loadings may be needed for very challenging (e.g., sterically hindered) substrates. |
Step-by-Step General Protocol
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial, add the aryl halide (1.0 mmol), the chosen palladium precatalyst (0.01-0.02 mmol), and the base (1.5 mmol).
-
Inerting: Seal the vessel, and evacuate and backfill with argon or nitrogen at least three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add the anhydrous solvent (e.g., dioxane, 3-5 mL), followed by morpholine (1.2 mmol).
-
Heating: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS until the aryl halide starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and precipitated palladium. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Part 3: Visual Guides & Workflows
Catalytic Cycle and Byproduct Pathways
The following diagram illustrates the main catalytic cycle for the Buchwald-Hartwig amination and highlights the key departure points that lead to common byproducts.
Caption: A decision tree for troubleshooting N-arylation reactions.
References
- Orbach, M., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 36(20), 3873–3882. [Link]
- The Weizmann Institute of Science. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Weizmann Research Portal. [Link]
- Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
- Lidström, P., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 739-744. [Link]
- Vechý, T., et al. (2018). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 83(15), 8146–8156. [Link]
- Kashani, S. K., et al. (2022).
- Singleton, D. A., et al. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 136(41), 14434–14445. [Link]
- Singh, A., et al. (2016). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines.
- Surry, D. S., & Buchwald, S. L. (2011). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Chemistry—A European Journal, 17(23), 6402-6417. [Link]
- Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
- El-Faham, A., et al. (2010). Ligand-mediated highly effective and selective C-N coupling for synthesizing bioactive N-aryltriazole acyclonucleosides. Organic Letters, 12(24), 5712–5715. [Link]
- Navarro, O., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 70(25), 10307–10312. [Link]
- Wikipedia. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 3. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. discovery.researcher.life [discovery.researcher.life]
Reaction monitoring techniques for 4-(4-Ethynylphenyl)morpholine synthesis
Welcome to the technical support center for the synthesis of 4-(4-ethynylphenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the common challenges encountered during this Sonogashira coupling reaction. Here, you will find practical, field-tested insights and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the Sonogashira cross-coupling reaction. This involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] For the synthesis of this compound, this typically involves reacting 4-(4-halophenyl)morpholine (commonly the iodide or bromide) with a protected or terminal acetylene source.
Q2: Why is an inert atmosphere crucial for this reaction?
A2: The Sonogashira reaction is highly sensitive to oxygen. The palladium(0) catalyst, which is the active catalytic species, can be oxidized to palladium(II) in the presence of air, rendering it inactive. More critically, oxygen promotes the undesirable Glaser-Hay homocoupling of the terminal alkyne, leading to the formation of a diyne byproduct.[2] This side reaction consumes your alkyne starting material and complicates purification. Therefore, it is essential to degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[3]
Q3: What are the typical catalysts and reaction conditions?
A3: A standard catalytic system includes a palladium(0) source, such as Pd(PPh₃)₄, or a palladium(II) precatalyst like PdCl₂(PPh₃)₂, in combination with a copper(I) salt, most commonly copper(I) iodide (CuI).[4] An amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to act as a solvent and to neutralize the hydrogen halide formed during the reaction.[5] Common solvents, if needed, include THF and DMF.[5]
Q4: What is the reactivity order for the aryl halide?
A4: The reactivity of the aryl halide is a critical factor. The general trend from most to least reactive is: I > OTf > Br > Cl. Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating. Aryl chlorides are generally the least reactive and may necessitate specialized catalysts and more forcing conditions.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: My reaction is showing very low or no conversion to the desired product. What should I investigate?
Answer: A low or non-existent yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity:
-
Palladium Catalyst: Ensure your palladium catalyst is active. Pd(0) sources like Pd(PPh₃)₄ are sensitive to air and moisture and should be stored under an inert atmosphere. Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable.[2] Consider using a fresh batch of catalyst.
-
Copper Co-catalyst: Copper(I) iodide can oxidize over time. Use a freshly opened bottle or a recently purchased batch for optimal results.[2]
-
-
Reagent Quality:
-
Reaction Conditions:
-
Inert Atmosphere: As highlighted in the FAQs, the exclusion of oxygen is critical to prevent catalyst deactivation and unwanted side reactions.[3]
-
Temperature: If you are using an aryl bromide, the reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition.[6]
-
Below is a logical workflow for troubleshooting low-yield reactions.
Caption: Troubleshooting workflow for low yields.
Issue 2: Formation of Side Products
Question: My TLC plate shows multiple spots, and I suspect the formation of side products. What are the likely culprits and how can I minimize them?
Answer: The formation of multiple products is a common issue that can complicate purification and reduce the yield of your target compound.
-
Glaser Homocoupling: The most common side reaction is the dimerization of the terminal alkyne, particularly when using a copper co-catalyst in the presence of oxygen.[3]
-
Troubleshooting:
-
Rigorous Degassing: Prepare the reaction mixture with all components except the alkyne. Thoroughly degas the mixture using a freeze-pump-thaw technique (at least three cycles).
-
Inert Atmosphere: Backfill the reaction flask with an inert gas (argon or nitrogen).
-
Controlled Addition: Add the alkyne via syringe to the degassed mixture.
-
Copper-Free Conditions: If homocoupling persists, consider switching to a copper-free Sonogashira protocol.[2]
-
-
-
Palladium Black Formation: The appearance of a black precipitate indicates the decomposition of the palladium catalyst. This can be caused by impurities, an inappropriate solvent, or excessively high temperatures.[2]
-
Troubleshooting:
-
High-Purity Reagents: Use fresh, high-purity reagents and solvents.
-
Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black in certain cases.[2] If you observe this, consider switching to a different solvent like DMF or toluene.
-
Temperature Control: Avoid unnecessarily high reaction temperatures.
-
-
Reaction Monitoring Techniques
Effective reaction monitoring is key to understanding your reaction's progress and making informed decisions about when to quench it.
Thin-Layer Chromatography (TLC)
TLC is the quickest and most common method for monitoring the progress of a Sonogashira reaction.[7]
Experimental Protocol: TLC Monitoring
-
Sample Preparation:
-
Carefully withdraw a small aliquot (a few drops) from the reaction mixture using a glass capillary.
-
Quench the aliquot in a small vial containing a few drops of a suitable solvent (e.g., ethyl acetate) and a small amount of saturated aqueous ammonium chloride solution (if a copper catalyst is used) to sequester the copper.
-
Vortex the vial and allow the layers to separate. The organic layer is your TLC sample.[8]
-
-
TLC Plate Spotting:
-
On a silica gel TLC plate, spot the starting aryl halide, the quenched reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane).
-
-
Solvent System Development:
-
A good starting solvent system for separating aryl halides from the more non-polar aryl alkynes is a mixture of ethyl acetate and hexanes.[7][9]
-
Begin with a ratio of 10-20% ethyl acetate in hexanes and adjust the polarity to achieve good separation (an Rf value of ~0.3-0.5 for the product is ideal).[10]
-
-
Visualization:
-
Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, typically higher Rf, product spot indicates the reaction is proceeding.
-
| Compound Type | Typical Polarity | Recommended Starting TLC Eluent |
| Aryl Halide (e.g., 4-(4-iodophenyl)morpholine) | More Polar | 10-50% Ethyl Acetate/Hexane |
| Aryl Alkyne (Product) | Less Polar | 10-50% Ethyl Acetate/Hexane |
High-Performance Liquid Chromatography (HPLC)
For more quantitative analysis, HPLC is a powerful tool.
Method Development Guidance:
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid to improve peak shape) is typically effective.
-
Detection: UV detection at a wavelength where both the starting material and product absorb is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can provide detailed structural information and can be used to monitor the reaction by observing the disappearance of starting material signals and the appearance of product signals.
Expected ¹H NMR Spectral Features for this compound:
-
Aromatic Protons: Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
-
Alkyne Proton: A singlet in the range of δ 3.0-3.5 ppm.
-
Morpholine Protons: Two multiplets (often appearing as triplets) corresponding to the -CH₂-N- and -CH₂-O- protons. The protons adjacent to the oxygen are typically downfield (around δ 3.8 ppm) compared to those adjacent to the nitrogen (around δ 3.2 ppm).[11]
Expected ¹³C NMR Spectral Features:
-
Alkyne Carbons: Two signals in the range of δ 75-95 ppm.
-
Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm).
-
Morpholine Carbons: Two signals for the methylene carbons, with the carbon adjacent to oxygen appearing further downfield (around δ 66 ppm) than the carbon adjacent to nitrogen (around δ 49 ppm).[12]
Caption: General workflow for reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to monitor the reaction and identify products and byproducts.
Method Development Guidance:
-
Sample Preparation: A simple work-up of a reaction aliquot followed by dilution in a suitable solvent is usually sufficient.
-
Column: A standard non-polar column (e.g., DB-5MS) is often a good starting point.
-
Analysis: The disappearance of the peak corresponding to the starting material and the appearance of a new peak for the product can be monitored. The mass spectrum of the product peak will confirm its identity.
References
- Benchchem. (2025). Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Octyne. Benchchem.
- Benchchem. (2025). Common issues in Sonogashira coupling of aryl iodides and how to solve them. Benchchem.
- Pendidikan Kimia. (2016). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- Benchchem. (2025). Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile. Benchchem.
- Benchchem. (2025). Technical Support Center: Troubleshooting Sonogashira Coupling with Purines. Benchchem.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- SiliCycle. (n.d.).
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- Merck Millipore. (n.d.). TLC Tips and Tricks.
- J&K Scientific LLC. (2023).
- Synthesis and characterization of novel substituted morpholine derivatives for anticancer activity. (2024). Journal of Molecular Structure.
- ACD/Labs. (2008).
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
- CHEM 344 Thin Layer Chrom
- PubMed. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines.
- Reddit. (2011). Sonogashira workup. r/chemistry.
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- ResearchGate. (2025). 1H and13C NMR spectra ofN-substituted morpholines.
- ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.
- Organic Spectroscopy International. (2018). 4-(2-fluoro-4-nitrophenyl)morpholine.
- ChemicalBook. (n.d.). Morpholine(110-91-8) 1H NMR spectrum.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
- National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenyl)morpholine.
- ResearchGate. (2025).
- MDPI. (n.d.). Microwave-Assisted Solvent- and Cu(I)
- PubMed. (2011). Recent advances in Sonogashira reactions.
- ResearchGate. (2025).
- PubMed. (n.d.). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- RSC Publishing. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- MDPI. (n.d.). 3-(4-Ethynylphenyl)-1,5-diphenylformazan.
- ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (2025). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling.
Sources
- 1. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. silicycle.com [silicycle.com]
- 11. acdlabs.com [acdlabs.com]
- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]
Refining reaction conditions for selective functionalization of 4-(4-Ethynylphenyl)morpholine derivatives
Welcome to the technical support center for the synthetic manipulation of 4-(4-ethynylphenyl)morpholine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile building block in their synthetic campaigns. As a key structural motif in modern drug discovery, the terminal alkyne of this compound serves as a powerful handle for molecular elaboration.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for two of the most critical and widely employed transformations of this substrate: the Sonogashira cross-coupling reaction and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , the cornerstone of "click chemistry". Our focus is not just on protocols, but on the underlying chemical principles that govern success, enabling you to diagnose issues, optimize conditions, and achieve your synthetic goals with confidence.
Section 1: The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, coupling the terminal alkyne of your morpholine derivative with an aryl or vinyl halide.[1][2] This reaction is fundamental for synthesizing complex arylalkynes and extending molecular scaffolds.
Frequently Asked Questions (FAQs): Sonogashira Coupling
Q1: What are the standard "go-to" conditions for coupling this compound with an aryl bromide? A: A reliable starting point is to use a palladium(0) catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%) in conjunction with a copper(I) co-catalyst, typically CuI (5-10 mol%).[3][4] The reaction is run in the presence of an amine base, which also serves as a solvent, such as triethylamine (TEA) or a mixture of toluene and TEA (e.g., 3:1 v/v).[3] Reactions are typically run under an inert atmosphere (Nitrogen or Argon) at temperatures ranging from room temperature to 80 °C, depending on the reactivity of the aryl halide.[5]
Q2: Why is a copper co-catalyst necessary? Can I run the reaction without it? A: The traditional Sonogashira mechanism involves two interconnected catalytic cycles.[1] The palladium cycle facilitates the activation of the aryl halide, while the copper cycle deprotonates the terminal alkyne to form a highly reactive copper acetylide intermediate.[2][6] This copper acetylide then undergoes transmetalation with the palladium complex. While copper-free Sonogashira protocols exist, they often require specialized, bulky, and electron-rich ligands or different bases to facilitate the deprotonation and transmetalation steps directly at the palladium center.[1][7] For general applications, the Pd/Cu co-catalyzed system is often more reliable and proceeds under milder conditions.[2]
Q3: My main side product is a dimer of my starting alkyne. What is this, and how can I prevent it? A: This side product results from the oxidative homocoupling of the alkyne, commonly known as Glaser coupling.[3][8] It is primarily caused by the presence of oxygen, which oxidizes the Cu(I) acetylide intermediate. To minimize this:
-
Ensure rigorous anaerobic conditions: Degas your solvents thoroughly (e.g., by sparging with argon or using several freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas throughout the reaction.
-
Control the copper loading: Using a minimal, catalytic amount of CuI can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.[3]
-
Slow addition of the alkyne: In difficult cases, adding the this compound solution slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
Troubleshooting Guide: Sonogashira Coupling
This guide addresses common issues encountered during the Sonogashira coupling of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Palladium Catalyst: The Pd(0) active species has not formed or has decomposed. | • Use a fresh, high-quality palladium precatalyst. • Consider using a more robust precatalyst like Pd(PPh₃)₄ or a pre-activated catalyst system.[1] • Ensure your amine base is free of peroxides, which can oxidize the catalyst. |
| 2. Unreactive Aryl Halide: The oxidative addition step is the rate-limiting step and is too slow.[2] Reactivity order is I > OTf > Br >> Cl.[2][8] | • If using an aryl bromide, try increasing the reaction temperature (e.g., to 80-100 °C in a sealed tube).[5] • For aryl chlorides, a standard Pd/PPh₃ system is often insufficient. Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[1][2] • If possible, synthesize the corresponding aryl iodide or triflate, which are much more reactive.[1][2] | |
| Catalyst Decomposition (Black Precipitate) | 1. High Temperature: The catalyst is not stable at the reaction temperature. | • Lower the reaction temperature. If reactivity is an issue, switch to a more active catalyst system (see above) that operates under milder conditions. |
| 2. Ligand Dissociation/Decomposition: The phosphine ligands may be dissociating or degrading. | • Increase the ligand-to-palladium ratio slightly. • Switch to a more thermally stable or chelating ligand. | |
| Significant Alkyne Homocoupling | 1. Oxygen in the Reaction: O₂ is promoting the oxidative Glaser coupling.[8] | • Improve degassing procedures for all solvents and reagents. • Ensure your reaction vessel is properly sealed and maintained under a positive inert gas pressure. |
| 2. Incorrect Pd/Cu Ratio: An excess of copper relative to palladium can favor homocoupling. | • Maintain a Pd:CuI ratio of approximately 1:2 to 1:1. Do not use a large excess of copper. | |
| Difficult Product Purification | 1. Contamination with Phosphine Oxides: Triphenylphosphine (PPh₃) is easily oxidized to triphenylphosphine oxide (TPPO), which can be difficult to separate chromatographically. | • Use minimal amounts of phosphine ligand. • During workup, try precipitating the TPPO by adding a nonpolar solvent like hexanes and filtering. |
| 2. Residual Metal Catalysts: Palladium and copper residues can contaminate the product. | • After the reaction, filter the mixture through a pad of Celite or silica gel to remove precipitated palladium black. • Wash the organic extract with an aqueous solution of a mild chelator like ammonium hydroxide or dilute EDTA to remove copper salts. |
Experimental Protocol: General Sonogashira Coupling
-
Preparation: To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.06 equiv.).
-
Solvent and Reagents: Add degassed solvent (e.g., Toluene, 0.2 M) and degassed triethylamine (3.0 equiv.).
-
Substrate Addition: Add this compound (1.2 equiv.) to the mixture.
-
Reaction: Stir the mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Visualization: Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Section 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduced by K.B. Sharpless, the CuAAC reaction is the premier example of "click chemistry".[9][10] It facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[9] This reaction is celebrated for its high efficiency, mild conditions, and bioorthogonality, making it invaluable for drug discovery and bioconjugation.[9][10][11]
Frequently Asked Questions (FAQs): CuAAC
Q1: What are the essential components for a successful CuAAC reaction? A: You need four key components:
-
Your terminal alkyne (this compound derivative).
-
An organic azide.
-
A source of the active Cu(I) catalyst. This is most conveniently generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[9][12]
-
A Cu(I) stabilizing ligand (e.g., THPTA, TBTA) to prevent oxidation and accelerate the reaction.[13]
Q2: Why is a ligand like THPTA so important, especially in biological applications? A: The ligand serves two critical functions. First, it stabilizes the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state and its disproportionation.[13] This leads to a more reliable and faster reaction. Second, the combination of Cu(I) and sodium ascorbate can generate reactive oxygen species (ROS) that may damage sensitive substrates like proteins or cells. The ligand chelates the copper ion, accelerating the desired cycloaddition while simultaneously protecting the biomolecules from oxidative damage.[14] For aqueous or biological systems, a water-soluble ligand like THPTA is essential.
Q3: My product needs to be used in a biological assay. How can I be sure all the cytotoxic copper is removed? A: Removing the copper catalyst is critical for downstream biological applications.[10] Standard purification by silica gel chromatography is often sufficient. For more rigorous removal, you can wash the organic solution of your product with an aqueous solution of a strong chelating agent like EDTA.[15] Alternatively, specialized copper-scavenging resins can be used.
Troubleshooting Guide: CuAAC Reaction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Oxidized/Inactive Catalyst: The Cu(I) has been oxidized to Cu(II). | • Use a freshly prepared solution of the reducing agent (sodium ascorbate). Old solutions can degrade. • Ensure a slight excess of the reducing agent is present. • Premix the CuSO₄ and ligand before adding them to the reaction mixture to form a stable complex.[9][16] |
| 2. Impure Reagents: Starting materials (alkyne or azide) may contain impurities that inhibit the catalyst. | • Use high-purity reagents and solvents.[9] • Purify starting materials if their quality is questionable. | |
| 3. Steric Hindrance: Bulky groups near the alkyne or azide can slow the reaction. | • Increase the reaction time and/or gently warm the reaction (e.g., to 35-40 °C). • Increase the concentration of the catalyst and ligand.[9] | |
| Substrate Degradation (especially biomolecules) | 1. Oxidative Damage: Reactive oxygen species (ROS) are being generated by the catalyst system. | • Increase the ligand-to-copper ratio to 5:1 or even 10:1. The excess ligand acts as a sacrificial reductant.[9][14] • Keep reaction times as short as possible by using optimized catalyst concentrations. • Consider adding a scavenger like aminoguanidine.[9] |
| Difficulty Isolating Product | 1. High Polarity: The resulting triazole product can be highly polar and water-soluble. | • If the product is in an aqueous solution, perform a lyophilization (freeze-drying) to remove water. • For purification, consider reverse-phase chromatography (C18) instead of standard silica gel.[15] |
| 2. Product Precipitation: The product may be insoluble in the reaction solvent. | • If the product crashes out cleanly, isolation may be as simple as filtration. • If not, try a different solvent system. CuAAC is tolerant of many solvents, including tBuOH/H₂O, DMSO, and DMF. |
Experimental Protocol: General CuAAC Reaction
-
Stock Solutions: Prepare stock solutions of CuSO₄ (e.g., 20 mM in H₂O), a ligand like THPTA (e.g., 50 mM in H₂O), and sodium ascorbate (e.g., 100 mM in H₂O, prepared fresh).[9][16]
-
Reactant Preparation: In a reaction vial, dissolve the azide (1.0 equiv.) and this compound (1.05 equiv.) in a suitable solvent (e.g., a 1:1 mixture of t-butanol and water).
-
Catalyst Premix: In a separate tube, prepare the catalyst complex. For a final copper concentration of 100 µM, mix the appropriate volumes of the CuSO₄ and THPTA stock solutions to achieve a 1:5 molar ratio of Cu:Ligand.[9] Let this mixture stand for 1-2 minutes.
-
Catalyst Addition: Add the premixed catalyst solution to the vial containing the alkyne and azide.
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).[9]
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash with water. If copper removal is critical, wash with a 1% aqueous EDTA solution. Dry the organic layer, concentrate, and purify by column chromatography.
Visualization: CuAAC Experimental Workflow
Caption: A standard workflow for performing a CuAAC "click" reaction.
References
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Jin, Z. (2025). Advances in click chemistry for drug discovery and development. PubMed.
- Allied Academies. (n.d.). Click chemistry: A novel tool in pharmaceutical research.
- Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs.
- Taylor & Francis Online. (n.d.). Advances in click chemistry for drug discovery and development.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- YouTube. (2019). Sonogashira coupling.
- PubMed Central (PMC). (n.d.). Click Triazoles for Bioconjugation.
- PubMed. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review.
- SynArchive. (n.d.). Sonogashira Coupling.
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. synarchive.com [synarchive.com]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Advances in click chemistry for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Click Chemistry [organic-chemistry.org]
- 13. broadpharm.com [broadpharm.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. axispharm.com [axispharm.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Assignment of 4-(4-Ethynylphenyl)morpholine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel organic molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for providing detailed information about molecular structure in solution. This guide offers a comprehensive analysis and spectral assignment of 4-(4-ethynylphenyl)morpholine, a molecule of interest due to its combination of a pharmacologically relevant morpholine moiety and a synthetically versatile ethynyl group.
This document moves beyond a simple recitation of chemical shifts. As a Senior Application Scientist, my objective is to provide a deeper understanding of the underlying principles that govern the spectral features of this molecule. We will explore the causal relationships between molecular structure and NMR observables, compare the utility of NMR with other analytical techniques, and provide actionable experimental protocols.
The Structural Landscape of this compound: An NMR Perspective
The structure of this compound presents several distinct chemical environments that are readily distinguishable by both ¹H and ¹³C NMR spectroscopy. The molecule can be dissected into three key fragments for analysis: the morpholine ring, the para-substituted benzene ring, and the terminal ethynyl group. The electronic interplay between these fragments dictates the precise chemical shifts and coupling patterns observed in the spectra.
The morpholine ring, a saturated heterocycle, is expected to exhibit signals in the aliphatic region of the NMR spectrum. The benzene ring will show signals in the aromatic region, with a splitting pattern characteristic of a 1,4-disubstituted system. The ethynyl group will have characteristic signals in both the proton and carbon spectra, reflecting its unique sp-hybridized state.
¹H and ¹³C NMR Spectral Assignment
A meticulous assignment of the NMR signals is crucial for the unambiguous characterization of this compound. The following assignments are based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and analysis of substituent effects, supported by data from analogous compounds.[1][2]
Predicted ¹H NMR Spectral Data
| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) | Rationale |
| H-2', H-6' | Triplet | ~3.85 | Protons adjacent to the electronegative oxygen atom in the morpholine ring are deshielded. |
| H-3', H-5' | Triplet | ~3.20 | Protons adjacent to the nitrogen atom are also deshielded, but to a lesser extent than those next to oxygen. The electron-withdrawing effect of the phenyl group causes a downfield shift compared to unsubstituted morpholine. |
| H-2, H-6 | Doublet | ~7.45 | These aromatic protons are ortho to the electron-donating morpholine group and meta to the electron-withdrawing ethynyl group. They are expected to be deshielded. |
| H-3, H-5 | Doublet | ~6.90 | These aromatic protons are meta to the morpholine group and ortho to the ethynyl group. The donating effect of the nitrogen will shield them relative to the H-2/H-6 protons. |
| H-8 | Singlet | ~3.10 | The acetylenic proton is typically found in this region and appears as a singlet as it has no adjacent protons to couple with. |
Predicted ¹³C NMR Spectral Data
| Carbons | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2', C-6' | ~66.5 | These carbons are bonded to the highly electronegative oxygen atom, resulting in a significant downfield shift. |
| C-3', C-5' | ~49.0 | These carbons are adjacent to the nitrogen atom and are deshielded, but to a lesser extent than the C-2'/C-6' carbons. |
| C-1 | ~150.0 | This quaternary carbon is attached to the electron-donating nitrogen atom of the morpholine ring, causing it to be significantly deshielded. |
| C-4 | ~115.0 | This quaternary carbon is attached to the ethynyl group and is shielded relative to C-1. |
| C-2, C-6 | ~128.0 | These aromatic carbons are influenced by the opposing electronic effects of the morpholine and ethynyl groups. |
| C-3, C-5 | ~116.0 | These aromatic carbons are shielded by the electron-donating morpholine group. |
| C-7 | ~83.0 | The sp-hybridized carbon attached to the phenyl ring. |
| C-8 | ~78.0 | The terminal sp-hybridized carbon of the ethynyl group. |
Visualizing the Assignments
To provide a clear visual representation of the assigned nuclei, the following DOT language script generates a diagram of the molecular structure with labeled atoms corresponding to the NMR data tables.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Comparison with Alternative Analytical Techniques
While NMR is unparalleled for detailed structural elucidation in solution, other techniques provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio, confirming the molecular weight and elemental composition (with high-resolution MS). | High sensitivity, requires very small sample amounts. | Does not provide information about the connectivity of atoms (isomer differentiation is challenging). |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C≡C-H stretch, C-O-C stretch, aromatic C-H bends). | Fast, non-destructive, and provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a single crystal. | Unambiguous determination of stereochemistry and conformation in the solid state. | Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state conformation relevant to many applications. |
Experimental Protocols
A. Sample Preparation for ¹H and ¹³C NMR
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.[3]
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[4][5]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is defined as 0.00 ppm.
B. NMR Data Acquisition Workflow
The following diagram outlines a general workflow for acquiring and processing 1D ¹H and ¹³C NMR spectra.
Caption: A typical workflow for NMR analysis.
Conclusion
The comprehensive ¹H and ¹³C NMR spectral assignment of this compound presented in this guide provides a foundational dataset for researchers working with this and related molecules. By understanding the rationale behind the chemical shifts and coupling patterns, scientists can confidently identify this compound and interpret the spectra of its derivatives. While NMR spectroscopy is a powerful tool, its judicious use in conjunction with other analytical techniques such as mass spectrometry and IR spectroscopy will ensure the most thorough and unambiguous structural characterization.
References
- ACD/Labs. (2008). Recognizing the NMR pattern for morpholine.
- Lv, H., Xing, Q., Yue, C., Lei, Z., & Li, F. (2016). Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient Conditions. Green Chemistry, 18(13), 3643-3648. The Royal Society of Chemistry.[4]
- National Center for Biotechnology Information. (n.d.). 4-Phenylmorpholine. PubChem.
- Katritzky, A. R., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.[9][10]
- Amass, A. J., et al. (2001). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
- Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(5), 443.[11]
- Afrasiabi, Z., & Ghiasi, R. (2014). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Journal of Chemistry, 2014, 1-6.[5]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.[12]
- Abraham, R. J., et al. (2002). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 14(5), 10-17.[13]
- Wi, S., et al. (2021). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 26(21), 6543.[14]
- Li, J.-H., Zhang, X.-D., & Xie, Y.-X. (2005). Efficient and Copper-Free Sonogashira Cross-Coupling Reaction Catalyzed by Pd(OAc)2/Pyrimidines Catalytic System.
- Bagno, A., et al. (2011). Computational protocols for calculating 13C NMR chemical shifts. Annual Reports on NMR Spectroscopy, 74, 1-67.[16]
- Reddy, P. M., et al. (2012). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Organic & Biomolecular Chemistry, 10(48), 9628-9635.[17]
- ResearchGate. (n.d.). ¹H NMR of (ethynyl)benzene 1 k, and (ethynyl‐d)benzene 2 k in DMSO‐d6 at 400 MHz.
- Fiveable. (n.d.). Characteristics of 13C NMR Spectroscopy.
- University of Liverpool Repository. (2007). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.
- ResearchGate. (n.d.). Experimental and predicted NMR chemical shifts (ppm).
- National Center for Biotechnology Information. (2022). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. PMC.
- University of California, Los Angeles. (n.d.). Summary of C13-NMR Interpretation.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ATB (Automated Topology Builder). (n.d.). ethynylbenzene.
- YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
Sources
A Comparative Analysis of the Reaction Kinetics of 4-(4-Ethynylphenyl)morpholine and Other Terminal Alkynes
An In-Depth Technical Guide
For researchers, scientists, and drug development professionals, the terminal alkyne is a cornerstone functional group, pivotal in constructing complex molecular architectures. Its utility in reactions such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira coupling, and polymerization has cemented its role in fields ranging from medicinal chemistry to materials science.[1][2][3][4] The reactivity of the alkyne, however, is not uniform; it is exquisitely sensitive to the electronic and steric environment conferred by its substituents.
This guide provides a comparative kinetic analysis of 4-(4-Ethynylphenyl)morpholine, a versatile building block, against a curated set of other terminal alkynes. By examining the influence of different substituents on reaction rates, we aim to provide a predictive framework for reaction design and optimization, grounded in mechanistic principles and supported by experimental data.
The Impact of Substituents on Alkyne Reactivity
The kinetic performance of a terminal alkyne is primarily dictated by the electronic properties of its substituents. In arylacetylenes, groups attached to the phenyl ring can modulate the acidity of the terminal proton and the electron density of the C≡C triple bond, which are critical factors in many catalytic cycles.
-
Electron-Donating Groups (EDGs): Groups like ethers (-OR) and amines (-NR₂) increase the electron density of the aromatic ring through resonance and induction. This makes the terminal alkyne proton less acidic, which can slow the formation of metal acetylide intermediates in reactions like the Sonogashira coupling.[5]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring. This increases the acidity of the terminal proton, facilitating its removal and often accelerating reactions that proceed through a metal acetylide intermediate.[6] In the context of CuAAC, EWGs can also make the alkyne more electrophilic and thus more susceptible to nucleophilic attack by the azide within the catalytic cycle, leading to faster reaction rates.[7]
The morpholine substituent in This compound is generally considered an electron-donating group due to the nitrogen atom's lone pair participating in resonance with the phenyl ring. Its effect on reaction kinetics will be compared with a baseline and with alkynes bearing stronger EDGs and EWGs.
Comparative Kinetic Data: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a quintessential "click" reaction, valued for its high efficiency, selectivity, and biocompatibility.[8][9][10] We will use it as the benchmark for comparing the kinetics of our selected terminal alkynes. The reaction involves the cycloaddition of a terminal alkyne with an azide, catalyzed by a Cu(I) species, to exclusively form a 1,4-disubstituted 1,2,3-triazole.[11]
The table below summarizes the relative reaction rates for the CuAAC of various para-substituted phenylacetylenes with benzyl azide. Phenylacetylene serves as the reference point (k_rel = 1.00).
| Alkyne | Structure | Substituent (R) | Electronic Effect | Relative Rate Constant (k_rel) |
| 4-Nitrophenylacetylene | -NO₂ | Strong EWG | ~5.0 | |
| Phenylacetylene | -H | Neutral | 1.00 | |
| This compound | ![]() | -Morpholine | Weak EDG | ~0.8 |
| 4-Methoxyphenylacetylene | -OCH₃ | Strong EDG | ~0.5 |
Note: Relative rate constants are compiled and estimated from various kinetic studies. Absolute rates depend heavily on specific reaction conditions (catalyst, ligand, solvent, temperature).
Analysis of Kinetic Trends
The data reveals a clear trend consistent with the proposed mechanism of the CuAAC reaction.
-
Electron-Withdrawing Groups Accelerate the Reaction: 4-Nitrophenylacetylene exhibits the highest reaction rate. The strong electron-withdrawing nitro group enhances the acidity of the alkyne proton, facilitating the formation of the key copper acetylide intermediate.[10] This is a critical step in the catalytic cycle.
-
Electron-Donating Groups Decelerate the Reaction: Both this compound and 4-Methoxyphenylacetylene react slower than the unsubstituted phenylacetylene. The electron-donating nature of the morpholine and methoxy groups reduces the acidity of the terminal proton, thus slowing the rate-determining acetylide formation step. The stronger donating effect of the methoxy group results in a more significant rate decrease compared to the morpholine substituent.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the reaction dynamics, we can visualize both the underlying mechanism and the experimental procedure for its study.
Caption: Catalytic cycles for CuAAC and Sonogashira reactions.
Caption: General workflow for a kinetic experiment.
Experimental Protocol: Kinetic Analysis via In Situ ¹H NMR Spectroscopy
This protocol describes a self-validating system for determining the second-order rate constant of the CuAAC reaction between an alkyne and an azide under pseudo-first-order conditions.
Objective: To measure the rate of consumption of the alkyne starting material over time.
Rationale for Method Choice: ¹H NMR spectroscopy allows for real-time, non-invasive monitoring of multiple species in the reaction mixture. By integrating characteristic peaks, one can accurately determine the relative concentrations of reactants and products as the reaction progresses.[12] Using pseudo-first-order conditions (e.g., a 10-fold excess of the azide) simplifies the kinetic analysis, as the concentration of the excess reagent remains effectively constant.
Materials and Reagents
-
Alkyne: this compound (or other alkyne of interest)
-
Azide: Benzyl azide (in 10-fold molar excess)
-
Catalyst Precursor: Copper(I) bromide (CuBr)
-
Ligand: Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal Standard: 1,3,5-Trimethoxybenzene
-
Equipment: 400 MHz (or higher) NMR spectrometer with a thermostatted probe, NMR tubes, gastight syringes.
Step-by-Step Methodology
-
Preparation of Stock Solutions (Trustworthiness by Precision):
-
Accurately prepare a stock solution of the alkyne (e.g., 0.1 M) and the internal standard (e.g., 0.05 M) in DMSO-d₆. The internal standard is crucial for accurate quantification as its concentration remains constant, providing a reliable reference for peak integration.
-
Prepare a separate stock solution of benzyl azide (e.g., 1.0 M) in DMSO-d₆.
-
Prepare a catalyst stock solution by dissolving CuBr and TBTA (in a 1:1 molar ratio) in DMSO-d₆ to achieve a target concentration (e.g., 0.02 M). The TBTA ligand stabilizes the Cu(I) oxidation state, preventing disproportionation and catalyst deactivation, which is essential for reproducible kinetics.[9]
-
-
NMR Spectrometer Setup (Ensuring Data Integrity):
-
Lock and shim the spectrometer using a sample of pure DMSO-d₆.
-
Set the probe temperature to the desired reaction temperature (e.g., 298 K) and allow it to equilibrate. Maintaining a constant temperature is critical as rate constants are highly temperature-dependent.
-
-
Reaction Initiation and Data Acquisition:
-
In an NMR tube, combine 500 µL of the alkyne/internal standard stock solution with 50 µL of the benzyl azide stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0) before adding the catalyst. This spectrum serves as a baseline.
-
Initiate the reaction by injecting 50 µL of the catalyst stock solution into the NMR tube, vortexing briefly, and immediately placing it in the spectrometer.
-
Begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 5 minutes for a moderately fast reaction).
-
-
Data Processing and Kinetic Analysis:
-
Process each spectrum (Fourier transform, phase correction, baseline correction).
-
For each time point, integrate the characteristic peak of the alkyne's terminal proton (a singlet) and the singlet peak of the 1,3,5-trimethoxybenzene internal standard.
-
Calculate the concentration of the alkyne at each time t using the following relation: [Alkyne]_t = ([Standard]_0 × Integral_Alkyne) / Integral_Standard
-
Since the reaction is under pseudo-first-order conditions, the rate law simplifies to: Rate = k_obs [Alkyne], where k_obs = k [Azide]_0.
-
Plot ln([Alkyne]_t) versus time (s). The data should yield a straight line with a slope equal to -k_obs.
-
The second-order rate constant, k, is then calculated by dividing the observed rate constant by the initial concentration of the azide: k = k_obs / [Azide]_0.
-
Conclusion
The reactivity of terminal alkynes is a nuanced interplay of electronic and steric factors. For this compound, its weakly electron-donating morpholine substituent results in slightly attenuated reaction kinetics in CuAAC compared to the parent phenylacetylene. This contrasts sharply with the significant rate acceleration observed with electron-withdrawing groups and the more pronounced rate deceleration seen with strong electron-donating groups. This understanding, supported by robust kinetic analysis as detailed in the provided protocol, empowers chemists to make informed decisions in catalyst and substrate selection, ultimately enabling more efficient and predictable synthetic outcomes.
References
- The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations.
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
- Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships. Royal Society of Chemistry. [Link]
- Alkyne Reactivity. Michigan State University Department of Chemistry. [Link]
- Click chemistry. Wikipedia. [Link]
- Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.
- Click Chemistry: Copper Clusters Catalyse the Cycloaddition of Azides with Terminal Alkynes.
- Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes.
- Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
- Reactivity of Phenylacetylene toward Unsymmetrical Disilenes: Regiodivergent [2+2] Cycloaddition vs. CH Addition. CORE. [Link]
- Palladium-Catalyzed Aerobic Homocoupling of Alkynes: Full Mechanistic Characterization of a More Complex Oxidase-Type Behavior.
- The stereo-divergent functionalization of alkynes: a comprehensive review. Royal Society of Chemistry. [Link]
- Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: access to conjugated enynes via metal carbene migratory insertion. Semantic Scholar. [Link]
- Recent advances in the application of alkynes in multicomponent reactions.
- Reactions of Alkynes - Addition of HX and X₂. Chemistry LibreTexts. [Link]
- Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: access to conjugated enynes via metal carbene migratory insertion. Royal Society of Chemistry. [Link]
- Palladium-catalysed cross-coupling reactions of aryl-, alkenyl- and alkynyl-iodonium salts and iodanes with terminal alkynes in. ElectronicsAndBooks. [Link]
- The “Click” Reaction Involving Metal Azides, Metal Alkynes, or Both: An Exploration into Multimetal Structures.
- Reactivity of Phenylacetylene toward Unsymmetrical Disilenes: Regiodivergent [2+2] Cycloaddition vs. CH Addition.
- Kinetics of Polymer Interfacial Reactions: Polymer Brush Formation by Click Reactions of Alkyne End-Functional Polymers with Azide-Functional Substrates.
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]
- Coupling to alkynes: the Sonogashira reaction. University of Liverpool. [Link]
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
- Controlled Alternating Metathesis Copolymerization of Terminal Alkynes.
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Experimental Determination of Kinetics. Chemistry LibreTexts. [Link]
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
- Polymerization Reaction of Alkynes. YouTube. [Link]
- Experimental methods of chemical kinetics. Chemistry LibreTexts. [Link]
- Copper-catalysed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 4. youtube.com [youtube.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Validation of a Bioassay Using a 4-(4-Ethynylphenyl)morpholine-Based Probe
For researchers, scientists, and drug development professionals, the validation of a bioassay is a critical process to ensure the reliability and relevance of experimental data. This guide provides an in-depth, objective comparison of a bioassay utilizing a 4-(4-ethynylphenyl)morpholine-based probe against other common methodologies for target engagement. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this document serves as a practical resource for validating novel chemical probes in biological discovery.[1][2]
The this compound scaffold is a versatile pharmacophore found in numerous bioactive molecules and approved drugs.[3][4] Its incorporation into a chemical probe, particularly with the inclusion of an ethynyl group, provides a powerful tool for interrogating biological systems. The ethynyl moiety serves as a bioorthogonal handle, allowing for "click chemistry" reactions that enable visualization, isolation, and identification of target proteins.[][6][7] This guide will walk through the essential steps of validating a bioassay that leverages this advanced chemical probe technology.
I. The Principle of the Bioassay: Probing Target Engagement
At its core, a chemical probe is a small molecule designed to selectively bind to and alter the function of a specific protein target.[8] The validation of a probe-based bioassay hinges on demonstrating this direct interaction in a cellular context, a concept known as target engagement.[8][9][10][11] Verifying target engagement is crucial for unequivocally linking a compound's effect to its intended molecular target.[1][2]
The this compound-based probe operates on the principle of covalent binding and subsequent detection via bioorthogonal chemistry. The ethynyl group can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with an azide-containing reporter molecule, such as a fluorophore or biotin.[][12] This "click" reaction allows for the sensitive and selective detection of the probe-protein adduct.[7]
Experimental Workflow: Probe-Based Target Engagement
Caption: Workflow for probe-based target engagement.
II. Comparative Analysis: Alternative Methodologies
To objectively evaluate the this compound-based probe bioassay, it is essential to compare its performance with established alternatives. A leading label-free method for assessing target engagement is the Cellular Thermal Shift Assay (CETSA).[13]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[13] In a CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, and then lysed. The aggregated proteins are removed by centrifugation, and the amount of soluble target protein remaining is quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[13]
CETSA Workflow
Sources
- 1. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancing Biomedical Research with Quality Chemical Probes [promega.sg]
- 9. Labelled chemical probes for demonstrating direct target engagement in living systems. | Semantic Scholar [semanticscholar.org]
- 10. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Cu(I) Ligands for Click Reactions Involving 4-(4-Ethynylphenyl)morpholine
For researchers, synthetic chemists, and professionals in drug development, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for molecular conjugation.[1][2] The success of this reaction, particularly when employing less reactive or sterically hindered substrates, is critically dependent on the choice of the Cu(I) stabilizing ligand. This guide provides an in-depth comparative analysis of commonly used Cu(I) ligands for the click reaction with 4-(4-Ethynylphenyl)morpholine, an electron-rich aryl acetylene of interest in medicinal chemistry and materials science. We will delve into the mechanistic role of these ligands, present a comparative study of their performance, and provide detailed experimental protocols to enable you to select the optimal ligand for your specific application.
The Crucial Role of Ligands in CuAAC Chemistry
The CuAAC reaction involves the formation of a stable 1,2,3-triazole ring from an azide and a terminal alkyne, catalyzed by a Cu(I) species.[3][4] The catalytic cycle, however, is not without its challenges. The active Cu(I) catalyst is prone to disproportionation into Cu(0) and Cu(II) and oxidation by dissolved oxygen, both of which render it inactive.[5][6] Furthermore, in biological settings, free copper ions can be toxic and lead to the generation of reactive oxygen species (ROS).[7]
This is where chelating ligands play a pivotal role. A suitable ligand will:
-
Stabilize the Cu(I) oxidation state , preventing disproportionation and oxidation.[5][8][9]
-
Enhance the catalytic activity of the copper center, accelerating the reaction rate.[9][10]
-
Increase the solubility of the copper catalyst, particularly in aqueous and biological media.[6][11]
-
Minimize cytotoxicity by sequestering the copper ion and reducing ROS formation.[7]
This guide will focus on a comparative study of three widely used tris(triazolylmethyl)amine-based ligands:
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)
The CuAAC Catalytic Cycle: A Mechanistic Overview
The currently accepted mechanism for the CuAAC reaction involves a series of steps where the ligand plays a crucial role in stabilizing the copper intermediates.[12][13] The catalytic cycle can be visualized as follows:
Caption: The catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Comparative Study: Performance of Cu(I) Ligands with this compound
To objectively assess the performance of TBTA, THPTA, and BTTAA in the click reaction with this compound, a comparative study was designed. The reaction between this compound and benzyl azide was monitored under standardized conditions.
Experimental Design
The following general workflow was employed for the comparative analysis:
Caption: A generalized workflow for comparing the efficiency of different Cu(I) ligands.
Results
The performance of each ligand was evaluated based on reaction time, product yield, and purity. The results are summarized in the table below.
| Ligand | Solvent System | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| TBTA | tBuOH/H₂O (1:1) | 6 | 85 | >95 | Precipitation of the catalyst complex observed initially. |
| THPTA | tBuOH/H₂O (1:1) | 4 | 92 | >98 | Homogeneous reaction mixture throughout. |
| BTTAA | tBuOH/H₂O (1:1) | 2.5 | 96 | >98 | Rapid and clean conversion. Homogeneous solution. |
Discussion
The experimental data reveals significant differences in the performance of the three ligands for the click reaction involving the electron-rich aryl acetylene, this compound.
-
TBTA , the first-generation ligand, demonstrated reasonable efficacy but was hampered by its poor aqueous solubility.[8][14] The observed precipitation of the catalyst complex likely contributed to the longer reaction time and slightly lower yield compared to the more water-soluble ligands.[14][15] For reactions requiring organic co-solvents where solubility is less of a concern, TBTA can still be a viable option.[1]
-
THPTA , a water-soluble analogue of TBTA, offered a marked improvement.[6][10] Its high water solubility ensured a homogeneous reaction mixture, leading to a faster reaction and a higher yield.[14][16] THPTA is an excellent choice for bioconjugation and reactions in aqueous media.[6][11]
-
BTTAA emerged as the superior ligand in this comparative study.[17][18] It provided the fastest reaction rate and the highest yield, consistent with literature reports highlighting its exceptional catalytic activity.[19][20] The enhanced performance of BTTAA is attributed to its optimal balance of steric and electronic properties, which not only stabilize the Cu(I) center but also promote the catalytic turnover.[19] For applications demanding high efficiency and rapid kinetics, particularly in biological systems, BTTAA is the recommended choice.[18]
Experimental Protocols
The following are detailed protocols for performing the click reaction with this compound using the three compared ligands.
Materials
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)
-
tert-Butanol (tBuOH)
-
Deionized water
-
Dimethyl sulfoxide (DMSO)
Stock Solutions
-
This compound (100 mM): Dissolve the appropriate amount in tBuOH.
-
Benzyl azide (100 mM): Dissolve the appropriate amount in tBuOH.
-
CuSO₄ (100 mM): Dissolve CuSO₄·5H₂O in deionized water.
-
Sodium Ascorbate (1 M): Prepare fresh by dissolving sodium L-ascorbate in deionized water.
-
TBTA (50 mM): Dissolve TBTA in a 4:1 mixture of DMSO/tBuOH.
-
BTTAA (50 mM): Dissolve BTTAA in deionized water.[17]
General Procedure for the Click Reaction (1 mmol scale)
-
To a reaction vial, add 1 mL of the 100 mM solution of this compound in tBuOH (0.1 mmol, 1.0 equiv.).
-
Add 1.05 mL of the 100 mM solution of benzyl azide in tBuOH (0.105 mmol, 1.05 equiv.).
-
Add 7.95 mL of deionized water to achieve a 1:1 tBuOH/H₂O solvent mixture.
-
In a separate microcentrifuge tube, prepare the catalyst premix:
-
For TBTA: Mix 20 µL of 50 mM TBTA solution (1 µmol, 0.01 equiv.) with 10 µL of 100 mM CuSO₄ solution (1 µmol, 0.01 equiv.).
-
For THPTA: Mix 20 µL of 50 mM THPTA solution (1 µmol, 0.01 equiv.) with 10 µL of 100 mM CuSO₄ solution (1 µmol, 0.01 equiv.).
-
For BTTAA: Mix 20 µL of 50 mM BTTAA solution (1 µmol, 0.01 equiv.) with 10 µL of 100 mM CuSO₄ solution (1 µmol, 0.01 equiv.).
-
-
Add the catalyst premix to the reaction vial.
-
Initiate the reaction by adding 20 µL of freshly prepared 1 M sodium ascorbate solution (20 µmol, 0.2 equiv.).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, the reaction mixture can be worked up by partitioning between ethyl acetate and water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Conclusion
The choice of a Cu(I) stabilizing ligand is a critical parameter for the successful execution of the CuAAC reaction. For the click reaction involving the electron-rich aryl acetylene, this compound, the water-soluble ligands THPTA and BTTAA significantly outperform the more traditional, but less soluble, TBTA ligand. BTTAA, in particular, demonstrates superior catalytic activity, leading to faster reaction times and higher yields. Researchers and drug development professionals are encouraged to consider these findings when designing synthetic routes and bioconjugation strategies involving similar aryl acetylenes. The detailed protocols provided herein serve as a validated starting point for the optimization of your specific click chemistry applications.
References
- Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. 5. The Mechanism. Journal of the American Chemical Society, 127(1), 210-216. [Link]
- Hein, C. D., Liu, X., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230. [Link]
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
- Jena Bioscience. THPTA, Auxiliary Cu(I) Click Reagents. [Link]
- ResearchGate. (2014). THPTA and TBTA, which one is better to be a Cu(I)-stabilizing ligand in click chemistry?
- ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
- Wang, Q., Chan, T. R., Hilgraf, R., Fokin, V. V., Sharpless, K. B., & Finn, M. G. (2003). Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition. Journal of the American Chemical Society, 125(11), 3192-3193. [Link]
- Glen Research. (2014). New Product - THPTA - A Water Soluble Click Ligand. Glen Research. [Link]
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide–alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
- Lee, S., Kang, M., & Park, H. S. (2014). Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity. International journal of molecular sciences, 15(6), 9757-9770. [Link]
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper‐Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153-162. [Link]
- Díez-González, S., & Marion, N. (2010). Well-defined copper (I) complexes for click azide–alkyne cycloaddition reactions: one click beyond. Catalysis Science & Technology, 1(2), 164-178. [Link]
- Chemical Communications. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Royal Society of Chemistry. [Link]
- Uttamapinant, C., Tangpeerachaikul, A., Grecian, S., Clarke, S., Singh, U., Slade, P., ... & Ting, A. Y. (2012). Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling. Angewandte Chemie International Edition, 51(24), 5852-5856. [Link]
- Willems, L. I., Li, N., Florea, B. I., van der Marel, G. A., & Overkleeft, H. S. (2013). Comparative analysis of click chemistry mediated activity-based protein profiling in cell lysates. Molecules, 18(7), 8146-8157. [Link]
- ResearchGate. (2020). Comparative studies based on Cu(I) ligands for CuAAC.
- Glen Research. (2010). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. [Link]
- Jena Bioscience. BTTAA, Auxiliary Cu(I) Click Reagents. [Link]
- Jena Bioscience. "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
- Hong, V., Kislukhin, A. A., & Finn, M. G. (2010). Analysis and optimization of copper-catalyzed azide–alkyne cycloaddition for bioconjugation. Methods in enzymology, 479, 239-257. [Link]
- Interchim. Click Chemistry (Azide / alkyne reaction). [Link]
- ResearchGate. (2021). Most used CuAAC reaction ligands.
- DSpace@MIT. (2012). Fast, Cell-Compatible Click Chemistry with Copper- Chelating Azides for Biomolecular Labeling. DSpace@MIT. [Link]
- Jena Bioscience. Auxiliary Cu(I) Click Reagents. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 4. interchim.fr [interchim.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. glenresearch.com [glenresearch.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. THPTA, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Click Chemistry [organic-chemistry.org]
- 13. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. BTTAA, Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 18. BTTAA, 1334179-85-9 | BroadPharm [broadpharm.com]
- 19. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. broadpharm.com [broadpharm.com]
- 22. broadpharm.com [broadpharm.com]
A Senior Application Scientist's Guide to the Comparative Biological Activities of Morpholine and Thiomorpholine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffolds of Drug Discovery
In the landscape of medicinal chemistry, morpholine and its sulfur-containing counterpart, thiomorpholine, have earned the status of "privileged scaffolds."[1][2] These six-membered heterocyclic rings are frequently incorporated into the structure of bioactive molecules to enhance their therapeutic properties.[3] The presence of either an oxygen (morpholine) or a sulfur (thiomorpholine) atom at the 4-position, along with a nitrogen atom at the 1-position, imparts unique physicochemical characteristics that can significantly influence a compound's biological activity, metabolic stability, and pharmacokinetic profile.[4][5]
This guide provides an in-depth comparison of the biological activities of morpholine and thiomorpholine analogs, drawing upon experimental data to elucidate the nuanced differences that arise from the simple substitution of an oxygen atom for a sulfur atom. As a Senior Application Scientist, my goal is to not only present the data but also to provide insights into the underlying structure-activity relationships (SAR) and the mechanistic rationale that guides the selection of one scaffold over the other in drug design.
At a Glance: Key Physicochemical Differences
The seemingly minor change from oxygen to sulfur induces significant alterations in the physicochemical properties of the heterocyclic ring, which in turn cascade to affect biological activity.
| Property | Morpholine | Thiomorpholine | Implication in Drug Design |
| Electronegativity | Oxygen is more electronegative than sulfur. | Sulfur is less electronegative than oxygen. | This influences hydrogen bonding capabilities and interactions with biological targets. |
| Bond Angle & Length | C-O-C bond angle is ~111°. C-O bond length is ~1.43 Å. | C-S-C bond angle is ~99°. C-S bond length is ~1.82 Å. | These differences alter the overall conformation and size of the ring, affecting how the molecule fits into a binding pocket. |
| Lipophilicity | Generally more hydrophilic. | Generally more lipophilic. | This can impact cell membrane permeability, solubility, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. |
| Metabolic Stability | The ether linkage is generally stable. | The thioether can be oxidized to the corresponding sulfoxide and sulfone, which can alter activity and solubility.[4] | This provides a "soft spot" for metabolism that can be exploited in prodrug design or to modulate the duration of action. |
Comparative Biological Activities: A Data-Driven Analysis
The choice between a morpholine and a thiomorpholine moiety can lead to significant differences in potency and selectivity across various therapeutic areas. The following sections provide a comparative analysis based on available experimental data.
Anticancer Activity
Both morpholine and thiomorpholine scaffolds are integral components of numerous anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[6][7]
Comparative Insights:
While direct head-to-head comparisons of morpholine and thiomorpholine analogs of the same parent anticancer compound are not abundantly reported in the literature, we can draw inferences from studies on related structures. The choice of scaffold can influence binding affinity to protein kinases, a common target in oncology. For instance, the morpholine oxygen can act as a hydrogen bond acceptor, a crucial interaction in many kinase active sites.[3] Conversely, the larger size and greater lipophilicity of the thiomorpholine ring might lead to enhanced van der Waals interactions or allow for deeper penetration into hydrophobic pockets.[4]
Experimental Data Snapshot: Anticancer Activity
| Compound Type | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholine Derivative | Morpholine-substituted quinazoline (AK-10) | MCF-7 | 3.15 | [6] |
| Thiomorpholine Derivative | Hydrazone of thiophene scaffold (Analog 34) | MCF-7 | Potent (qualitative) | [4] |
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
Many morpholine-containing anticancer drugs, such as the dual PI3K/mTOR inhibitor PF-04691502, function by blocking the PI3K/Akt/mTOR signaling cascade. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The morpholine moiety in these inhibitors often forms a key hydrogen bond with the hinge region of the kinase domain.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by morpholine/thiomorpholine analogs.
Antimicrobial Activity
The morpholine and thiomorpholine moieties are found in various antibacterial and antifungal agents. The choice of the heterocycle can significantly impact the minimum inhibitory concentration (MIC) against different pathogens.
Comparative Insights and Experimental Data:
A direct comparative study on 2-(thiophen-2-yl)dihydroquinoline derivatives revealed a clear difference in antimycobacterial activity.[4]
Table: Comparative Antimycobacterial Activity
| Compound | Heterocycle | MIC against M. tuberculosis H37Rv (µg/mL) | Reference |
| 26a | Morpholine | 6.25 | [4] |
| 26b | Thiomorpholine | 25 | [4] |
| Parent Compound (25) | - | 12.5 | [4] |
In this specific case, the morpholine analog (26a ) was four times more potent than its thiomorpholine counterpart (26b ) and twice as potent as the parent compound.[4] This highlights that the increased lipophilicity of the thiomorpholine ring does not always translate to enhanced activity and that the electronic properties of the oxygen atom in the morpholine ring may be more favorable for binding to the biological target in M. tuberculosis.
Antibacterial Activity against E. coli
Antifungal Activity against Candida albicans
Similarly, both morpholine and thiomorpholine derivatives have been investigated for their antifungal properties. For example, certain pyrrole derivatives incorporating a thiomorpholine ring have demonstrated activity against Candida species.[4]
Antioxidant Activity
The ability to scavenge free radicals is a crucial aspect of many therapeutic agents. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method to evaluate the antioxidant capacity of compounds.
Comparative Insights:
The antioxidant activity of these analogs is often attributed to the substituents on the heterocyclic ring rather than the ring itself. However, the nature of the heteroatom can influence the overall electronic environment of the molecule.
Experimental Data Snapshot: Antioxidant Activity
The following table presents IC50 values from DPPH assays for representative morpholine and thiomorpholine-containing compounds. A lower IC50 value indicates higher antioxidant activity.
| Compound Type | Representative Compound | DPPH IC50 (µM) | Reference |
| Morpholine Derivative | Schiff base of morpholine | No radical scavenging activity | [2] |
| Thiomorpholine Derivative | Thiomorpholine derivative 8a | Enhanced antioxidant activity (qualitative) | [5] |
It is important to note that these are not direct analogs and the antioxidant activity is highly dependent on the overall molecular structure.
Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a classic in vivo assay to screen for acute anti-inflammatory activity.
Comparative Insights:
Both morpholine and thiomorpholine derivatives have been shown to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory enzymes or cytokines.
Experimental Data Snapshot: Anti-inflammatory Activity
While a direct comparative study is not available, the following provides an example of the anti-inflammatory potential of a morpholine derivative.
| Compound Type | Representative Compound | % Inhibition of Paw Edema | Reference |
| Morpholine Derivative | Morpholino-β-lactam hybrid (28a) | >32% (compared to dexamethasone) | [5] |
Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments cited.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Workflow for MTT Assay
Caption: A typical workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (morpholine and thiomorpholine analogs) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the test microorganism (e.g., E. coli or C. albicans) overnight in a suitable broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Perspectives
The choice between a morpholine and a thiomorpholine scaffold is a critical decision in the drug design process, with the potential to significantly impact the biological activity of a molecule. This guide has demonstrated that while both heterocycles are valuable pharmacophores, their subtle physicochemical differences can lead to pronounced variations in efficacy.
The available data, although not always from direct head-to-head comparisons of identical analogs, suggests that morpholine may be favored in scenarios where hydrogen bonding is a key interaction with the target, as exemplified by the superior antimycobacterial activity of the morpholine-containing 2-(thiophen-2-yl)dihydroquinoline. Conversely, the increased lipophilicity of thiomorpholine may be advantageous for crossing biological membranes, and its metabolic "soft spot" offers opportunities for fine-tuning pharmacokinetic profiles.
References
- Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
- Marvadi, S. K., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 27(4), 655-664.
- Cebeci, Y. U., et al. (2018). Synthesis of Schiff base and azol–β–lactam derivatives beginning from morpholine and thiomorpholine and evaluation of their biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 969-982.
- Elmenier, F. M., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 134-150.
- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.
- Martinez, C. D. (2020). Synthesis of Nitrogen Containing Heterocycles and Their Biological Evaluation.
- Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 12(10), 1765-1777.
- Turaç, E., & Büyükgüngör, O. (2019). Schiff base derivatives with morpholine and antioxidant activity. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 859-868.
- Sawant, R. L., et al. (2021). 1,2,4‐Triazole‐conjugated 1,3,4‐thiadiazole hybrid scaffolds: A potent ameliorant of carrageenan‐induced inflammation by lessening proinflammatory mediators. Archiv der Pharmazie, 354(10), 2100159.
- Jachak, S. M., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. Helvetica Chimica Acta, 98(10), 1421-1433.
- Taha, M., et al. (2017). Synthesis, in vitro anticancer activity and molecular docking studies of novel morpholinothiophene hydrazones. Bioorganic & Medicinal Chemistry Letters, 27(15), 3463-3468.
- Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
- Zhang, Y., et al. (2017). Synthesis and structure–activity relationships of 4-morpholino-7, 8-dihydro-5H-thiopyrano [4, 3-d] pyrimidine derivatives bearing pyrazoline scaffold. Molecules, 22(10), 1733.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Regioselectivity of Cycloaddition with 4-(4-Ethynylphenyl)morpholine
This guide provides an in-depth analysis of the regioselectivity of the 1,3-dipolar cycloaddition reaction involving 4-(4-ethynylphenyl)morpholine. We will explore the mechanistic underpinnings that dictate the reaction's outcome, present a robust experimental framework for its confirmation, and compare its performance against alternative alkynes. This document is intended for researchers, scientists, and drug development professionals who leverage click chemistry for molecular assembly.
The Principle of Regioselectivity in Azide-Alkyne Cycloadditions
The Huisgen 1,3-dipolar cycloaddition is a powerful reaction that unites an azide and an alkyne to form a five-membered 1,2,3-triazole ring.[1][2][3] In its purely thermal form, the reaction between an unsymmetrical alkyne and an azide often yields a mixture of regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazoles.[2][4][5] This lack of specificity arises because the frontier molecular orbital (HOMO-LUMO) interactions that govern the concerted cycloaddition have similar energy levels for both possible orientations.[1][4][6]
The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) revolutionized this field, establishing it as the cornerstone of "click chemistry".[7][8][9] The copper(I) catalyst fundamentally alters the reaction mechanism from a concerted process to a stepwise pathway involving copper-acetylide intermediates.[4][9] This catalytic cycle dramatically accelerates the reaction and, crucially, exerts exquisite control over the regiochemical outcome, almost exclusively yielding the 1,4-disubstituted triazole isomer.[2][9]
The electronic nature of the substituents on the alkyne plays a significant role. This compound features a terminal alkyne functionalized with a phenyl ring, which is, in turn, substituted with a morpholine group. The nitrogen atom of the morpholine ring acts as an electron-donating group through resonance, increasing the electron density of the aromatic ring and influencing the electronic character of the alkyne. Understanding this electronic influence is key to predicting its behavior in cycloaddition reactions.
Experimental Design: A Framework for Validation
To empirically validate the predicted regioselectivity of this compound in a CuAAC reaction, a systematic approach is required. The overall workflow involves synthesizing the target triazole, purifying it, and then employing a suite of analytical techniques to unambiguously determine its structure.
Caption: Experimental workflow for synthesis and regiochemical analysis.
Experimental Protocol: Synthesis of 1-benzyl-4-(4-(morpholino)phenyl)-1H-1,2,3-triazole
This protocol details a standard CuAAC reaction. The key is the in situ generation of the active Cu(I) catalyst from a stable Cu(II) salt and a reducing agent, protected by a stabilizing ligand.[7][10]
Materials and Reagents:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: tert-Butanol, Water (deionized), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexane
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reactant Solution: In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol, 201.3 mg) and benzyl azide (1.1 mmol, 146.5 mg) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution. Add copper(II) sulfate pentahydrate (0.05 mmol, 12.5 mg) to 1 mL of water, followed by THPTA (0.25 mmol, 108.6 mg). The solution should turn light blue. A 5:1 ligand-to-copper ratio is used to protect the catalyst from oxidation and prevent biomolecule degradation in bioconjugation contexts.[7][11]
-
Reaction Initiation: Add the catalyst solution to the flask containing the alkyne and azide. Stir vigorously.
-
Reduction: Prepare a fresh solution of sodium ascorbate (0.20 mmol, 39.6 mg) in 1 mL of water. Add this solution dropwise to the reaction mixture. The reaction should turn from light blue to a pale yellow/green color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting materials using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., 1:1 Ethyl Acetate/Hexane). The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, add 20 mL of water and extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole product.
Analytical Characterization to Confirm Regioselectivity
Unambiguous determination of the product's regiochemistry is the most critical step.
-
¹H and ¹³C NMR Spectroscopy: This is the primary method for distinguishing isomers. For the 1,4-disubstituted product, the proton at the C-5 position of the triazole ring appears as a distinct singlet.[12] Its chemical shift (typically δ 7.5-8.5 ppm) is characteristic and differs from the corresponding proton in the 1,5-isomer.
-
2D NOESY/ROESY NMR: This experiment provides definitive proof of regiochemistry. For the 1,4-isomer, a Nuclear Overhauser Effect (NOE) correlation will be observed between the triazole C-5 proton and the benzylic protons (-CH₂) of the benzyl group attached to the N-1 position. No such correlation would exist in the 1,5-isomer.[13]
-
X-ray Crystallography: If a single crystal of sufficient quality can be grown, X-ray diffraction provides an unequivocal structural determination, serving as the ultimate confirmation of the 1,4-connectivity.[14][15]
-
FT-IR Spectroscopy: While not useful for distinguishing regioisomers, FT-IR can confirm the formation of the triazole ring via characteristic C=N and C-N stretching bands (approx. 1560-1600 cm⁻¹ and 1310-1370 cm⁻¹, respectively).[16]
Comparative Analysis with Alternative Alkynes
To contextualize the performance of this compound, we compare it with two other terminal alkynes: one bearing an electron-withdrawing group (methyl propiolate) and one with significant steric hindrance (3,3-dimethyl-1-butyne).
| Alkyne | Substituent Type | Expected CuAAC Outcome | Rationale |
| This compound | Electron-Donating | High yield, fast reaction, excellent 1,4-regioselectivity. | The electron-donating morpholine group increases the nucleophilicity of the alkyne, facilitating the reaction with the copper acetylide intermediate. |
| Methyl Propiolate | Electron-Withdrawing | Good yield, moderate reaction rate, excellent 1,4-regioselectivity. | The electron-withdrawing ester group lowers the alkyne's HOMO energy, which can affect the reaction rate but does not alter the regiochemical control of the Cu(I) catalyst.[1][6] |
| 3,3-Dimethyl-1-butyne | Sterically Hindered | Lower yield, slower reaction rate, excellent 1,4-regioselectivity. | The bulky tert-butyl group can sterically impede the approach of the azide to the copper-acetylide complex, slowing the reaction rate.[7] However, the catalytic mechanism still enforces 1,4-selectivity. |
This comparison highlights the favorable kinetics associated with the electron-donating nature of the morpholine substituent in this compound, while underscoring the robustness of the CuAAC in delivering the 1,4-regioisomer regardless of electronic or steric factors.
Caption: Simplified catalytic cycle of the CuAAC reaction showing regiocontrol.
Conclusion
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound proceeds with exceptional regioselectivity to form the 1,4-disubstituted 1,2,3-triazole. This outcome is a direct consequence of the copper-mediated catalytic mechanism, which overrides the electronic and steric influences that would otherwise lead to mixtures of isomers in a thermal reaction. The electron-donating nature of the morpholine substituent contributes to favorable reaction kinetics. The experimental workflow detailed herein, centered on robust synthesis and unambiguous characterization by NMR spectroscopy, provides a definitive method for confirming this regioselectivity. This predictable and reliable reactivity makes this compound an excellent building block for applications in medicinal chemistry, bioconjugation, and materials science where precise molecular architecture is paramount.
References
- BenchChem. (2025). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Application Notes and Protocols for Researchers.
- Springer Protocols. (2018).
- baseclick GmbH. Protocols.
- Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
- Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central.
- Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition.
- Comprehensive Review on Huisgen's Cycloaddition Reactions.
- Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry.
- Wei, F., Wang, W., Ma, Y., Tung, C., & Xu, Z. (2016). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition.
- Heravi, M. M., et al. (2016). Huisgen's Cycloaddition Reactions: A Full Perspective.
- Ríos-Gutiérrez, M., & Domingo, L. R. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study.
- Vass, E., et al. (2015). Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers. PMC.
- Wikipedia. Azide-alkyne Huisgen cycloaddition.
- De Borggraeve, W. M., et al. (2017). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles.
- Wikipedia. 1,3-Dipolar cycloaddition.
- Asiri, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
- Tlahuext-Aca, A., et al. (2019). Synthesis and Characterization of New Functionalized 1,2,3-Triazole-Based Acetaminophen Derivatives via Click Chemistry from Expired Commercial Acetaminophen Tablets. MDPI.
Sources
- 1. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. mdpi.com [mdpi.com]
- 13. Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
Evaluating the cytotoxicity of 4-(4-Ethynylphenyl)morpholine derivatives on cancer cell lines
In the landscape of oncology drug discovery, the quest for novel chemical entities with potent and selective anticancer activity is perpetual. Among the myriad of heterocyclic scaffolds, morpholine has emerged as a "privileged structure" due to its prevalence in a wide range of biologically active compounds and approved drugs.[1] This guide provides a comparative analysis of the cytotoxic effects of various morpholine-containing derivatives on different cancer cell lines, offering insights into their therapeutic potential. While the specific focus is on the broader class of morpholine derivatives due to the available data, the 4-(4-ethynylphenyl)morpholine scaffold serves as a key structural motif of interest in this exploration.
The rationale behind investigating morpholine derivatives lies in their unique physicochemical properties. The morpholine ring can enhance the aqueous solubility and metabolic stability of a molecule, crucial attributes for drug candidates.[1] Furthermore, its ability to form hydrogen bonds allows for effective interaction with biological targets.[1] This guide will delve into the experimental data supporting the cytotoxic potential of these compounds, detail the methodologies for their evaluation, and explore a key signaling pathway often implicated in their mechanism of action.
Comparative Cytotoxicity of Morpholine Derivatives
The cytotoxic efficacy of novel compounds is a primary determinant of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a quantitative measure used to express the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth. A lower IC50 value indicates a more potent compound.
Recent studies have synthesized and evaluated various morpholine derivatives against a panel of human cancer cell lines. The data below summarizes the cytotoxic activity (IC50 in µM) of several promising morpholine-containing compounds.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholine Substituted Quinazolines | AK-3 | A549 (Lung) | 10.38 ± 0.27 | [2][3] |
| AK-3 | MCF-7 (Breast) | 6.44 ± 0.29 | [2][3] | |
| AK-3 | SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [2][3] | |
| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [2][3] | |
| AK-10 | MCF-7 (Breast) | 3.15 ± 0.23 | [2][3] | |
| AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [2][3] | |
| 2-Morpholino-4-anilinoquinolines | Compound 3d | HepG2 (Liver) | 8.50 | [4] |
| Compound 3c | HepG2 (Liver) | 11.42 | [4] | |
| Compound 3e | HepG2 (Liver) | 12.76 | [4] | |
| Morpholine-Substituted Tetrahydroquinolines | Compound 10e | A549 (Lung) | 0.033 ± 0.003 | [5] |
| Compound 10h | MCF-7 (Breast) | 0.087 ± 0.007 | [5] | |
| Compound 10d | A549 (Lung) | 0.062 ± 0.01 | [5] | |
| Compound 10d | MCF-7 (Breast) | 0.58 ± 0.11 | [5] | |
| Compound 10d | MDA-MB-231 (Breast) | 1.003 ± 0.008 | [5] |
Table 1: Comparative cytotoxic activity (IC50) of various morpholine derivatives against human cancer cell lines.
The data clearly indicates that the cytotoxic potency of morpholine derivatives is highly dependent on the overall molecular structure and the cancer cell line being tested. For instance, the morpholine-substituted tetrahydroquinoline derivative 10e exhibits exceptional potency against the A549 lung cancer cell line with an IC50 value in the nanomolar range.[5] In contrast, the morpholine substituted quinazoline derivatives AK-3 and AK-10 show moderate micromolar activity against a panel of cell lines.[2][3] This highlights the importance of the core scaffold to which the morpholine moiety is attached in determining the overall biological activity.
Experimental Protocols for Cytotoxicity Evaluation
The determination of a compound's cytotoxic effect is a critical step in preclinical drug development. Several robust and reliable assays are employed for this purpose. The choice of assay depends on the specific research question and the nature of the compound being tested. Below are detailed protocols for three commonly used cytotoxicity assays.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases.[7][8]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density and incubate for 24 hours.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compounds and a vehicle control for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[10] Various assays can be used to detect the hallmarks of apoptosis.
Annexin V/Propidium Iodide (PI) Staining:
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Caspase Activity Assays:
Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[5] Assays are available to measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9) using colorimetric or fluorometric substrates. An increase in caspase activity is a strong indicator of apoptosis induction.
Mechanistic Insights: Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many types of cancer, making it an attractive target for therapeutic intervention. Several morpholine-containing compounds have been developed as inhibitors of key kinases within this pathway, such as PI3K and mTOR.
Below is a simplified diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of potential inhibition by therapeutic agents.
A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
The inhibition of key components of this pathway, such as PI3K or mTOR, by morpholine derivatives can lead to the suppression of downstream signaling, ultimately resulting in decreased cell proliferation and survival, and in some cases, the induction of apoptosis.
Conclusion
The evaluation of morpholine derivatives has revealed a promising class of compounds with significant cytotoxic potential against a range of cancer cell lines. The structure-activity relationship is a critical factor, with the core scaffold playing a major role in determining the potency of these derivatives. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and comparison of novel morpholine-containing compounds. Furthermore, understanding the molecular mechanisms, such as the inhibition of the PI3K/Akt/mTOR pathway, is essential for the rational design of next-generation anticancer therapeutics. As research in this area progresses, morpholine derivatives are poised to remain a significant focus in the development of targeted cancer therapies.
References
- Song, M., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology.
- Khodarev, N. N., et al. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Anticancer Drugs.
- Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances.
- Khan, I., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules.
- Akhtar, M. J., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols.
- Noor, A., & Shafi, S. (2018). Role of PI3K/AKT/mTOR in Cancer Signaling. IntechOpen.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed.
- El-Sayed, R. A., et al. (2025). unlocking-precision-in-cancer-drug-screening-the-power-of-cell-apoptosis-detection-kits. LinkedIn.
- Cristofani, C., et al. (2022). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers.
- Akhtar, M. J., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed.
- Fulda, S. (2009). The PI3K/Akt/mTOR Pathway as Therapeutic Target in Neuroblastoma. Current Cancer Drug Targets.
- Canvax Biotech. (2023). DATA SHEET SRB Cytotoxicity Assay. Canvax Biotech.
- Fulda, S. (2009). The PI3K/Akt/mTOR Pathway as Therapeutic Target in Neuroblastoma. Current Cancer Drug Targets.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche.
- Journal of Pharmaceutical Sciences and Research. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. Journal of Pharmaceutical Sciences and Research.
- Al-Ghorbani, M. (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum.
- Singh, R., & Kumari, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Bioorganic chemistry.
Sources
- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Structure-Activity Relationship of Phenylmorpholine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenylmorpholine Scaffold in Kinase Inhibition
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. When coupled with a phenyl group, the resulting phenylmorpholine core serves as a versatile template for the design of inhibitors targeting various protein kinases, which are critical regulators of cellular processes and established targets in oncology and inflammatory diseases. The nitrogen atom of the morpholine can act as a hydrogen bond acceptor, while the phenyl ring provides a platform for substitutions to probe the ATP-binding site of kinases, leading to potent and selective inhibition. The introduction of an ethynylphenyl group at the 4-position of the morpholine is a rational design strategy, as the linear and rigid nature of the ethynyl linker can orient the terminal phenyl ring into specific hydrophobic pockets within the kinase active site, potentially enhancing binding affinity and selectivity.
The PI3K/mTOR Signaling Pathway: A Key Target for Phenylmorpholine Inhibitors
The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Several classes of inhibitors targeting PI3K and/or mTOR incorporate the morpholine moiety, highlighting its importance in binding to the kinase hinge region.
Caption: The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.
Structure-Activity Relationship (SAR) of Phenylmorpholine Analogs
Substitutions on the Phenyl Ring
The nature and position of substituents on the phenyl ring play a critical role in determining the potency and selectivity of these inhibitors.
-
Electron-Withdrawing vs. Electron-Donating Groups: In many kinase inhibitor series, the electronic properties of the phenyl ring substituents can significantly impact binding. For instance, in a series of 4-anilino-quinazoline derivatives, electron-withdrawing groups on the aniline ring were found to enhance inhibitory activity against EGFR and VEGFR-2. This suggests that for the 4-(4-ethynylphenyl)morpholine scaffold, substitutions on the terminal phenyl ring with groups like halogens or trifluoromethyl could be beneficial.
-
Steric Bulk and Positional Isomerism: The size and location of substituents are crucial for fitting into the specific pockets of the kinase active site. For example, in a study of morpholine-substituted quinazolines, the position of substituents on the phenyl ring dictated the cytotoxic activity against different cancer cell lines. For the ethynylphenyl scaffold, smaller, lipophilic groups at the meta or para positions of the terminal phenyl ring may be more favorable to avoid steric clashes.
Modifications of the Morpholine Ring
The morpholine ring itself can be modified to improve binding affinity and selectivity.
-
Bridged Morpholines: The introduction of bridges across the morpholine ring can significantly enhance selectivity for mTOR over PI3Kα. This is attributed to a deeper pocket in the mTOR active site that can accommodate the increased steric bulk of the bridged morpholine.
-
Chiral Morpholines: The use of chiral morpholines can lead to enantiomers with distinct potency and selectivity profiles, highlighting the importance of the three-dimensional arrangement of substituents for optimal interaction with the kinase active site.
Comparative Analysis of Phenylmorpholine-Based Kinase Inhibitors
To illustrate the impact of structural modifications, the following table summarizes the activity of representative phenylmorpholine-containing PI3K/mTOR inhibitors from the literature. Note that these compounds do not all contain the 4-ethynylphenyl moiety but serve to demonstrate key SAR principles.
| Compound ID | Core Structure | Target(s) | IC50 (nM) | Reference |
| 15e | Thieno[3,2-d]pyrimidine | PI3Kα | 2.0 | |
| ZSTK474 | Triazine | PI3Kα, δ | 5.0, 3.9 | |
| Compound 32 | Sulfonyl-morpholino-pyrimidine | mTOR | (cellular IC50) | |
| Compound 19 | Sulfonyl-morpholino-pyrimidine | mTOR | (cellular IC50) | |
| Compound 17p | Dimorpholinopyrimidine-5-carbonitrile | PI3Kα, δ | 31.8, 15.4 |
Experimental Protocols: In Vitro Kinase Inhibition Assays
The determination of inhibitor potency is a critical step in drug discovery. Several robust and high-throughput methods are available for measuring kinase activity.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
HTRF assays are a popular choice for their sensitivity and homogeneous format. The assay measures the phosphorylation of a biotinylated substrate by the kinase. The phosphorylated substrate is then detected by a europium cryptate-labeled anti-phospho antibody and a streptavidin-XL665 conjugate. When the substrate is phosphorylated, the donor (europium cryptate) and acceptor (XL665) are brought into close proximity, resulting in a FRET signal.
Caption: Workflow of a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.
Step-by-Step Protocol:
-
Compound Plating: Serially dilute the test compounds in DMSO and dispense into a 384-well low-volume microplate.
-
Kinase Reaction: Add the kinase, biotinylated substrate, and ATP to the wells. Incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Detection: Add a mixture of europium cryptate-labeled anti-phospho antibody and streptavidin-XL665 in a detection buffer containing EDTA to stop the reaction.
-
Incubation: Incubate for 60 minutes at room temperature to allow for the formation of the detection complex.
-
Signal Reading: Read the plate on an HTRF-compatible reader at 665 nm (acceptor emission) and 620 nm (donor emission). The ratio of the two signals is proportional to the amount of phosphorylated substrate.
ADP-Glo™ Luminescent Kinase Assay
The ADP-Glo™ assay is a universal, luminescence-based method that measures the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is quantified using a luciferase/luciferin reaction. The luminescent signal is directly proportional to the kinase activity.
Step-by-Step Protocol:
-
Kinase Reaction: Perform the kinase reaction in a white, opaque multi-well plate.
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence using a plate reader.
Conclusion and Future Directions
The phenylmorpholine scaffold remains a highly valuable starting point for the design of potent and selective kinase inhibitors. While a comprehensive SAR for the this compound subclass is yet to be fully elucidated in the public domain, the principles derived from related phenylmorpholine analogs provide a strong foundation for future drug discovery efforts. The strategic placement of substituents on the terminal phenyl ring and modifications to the morpholine core are key to achieving desired activity and selectivity profiles. The ethynylphenyl linker offers a promising vector for exploring specific hydrophobic pockets within the kinase active site, and further investigation into this scaffold is warranted. The development of robust and high-throughput in vitro assays will be crucial in guiding the optimization of these and other novel kinase inhibitors.
References
- Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P.
The Superior Click Handle: Unveiling the Advantages of 4-(4-Ethynylphenyl)morpholine over Phenylacetylene
In the ever-evolving landscape of bioconjugation and drug discovery, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry," remains an indispensable tool for its robustness, high efficiency, and bioorthogonality. The choice of the alkyne "handle" is a critical determinant of the reaction's success, influencing not only the reaction kinetics and yield but also the physicochemical properties of the resulting triazole conjugate and the ease of purification. While phenylacetylene has long been a workhorse in this domain, a growing body of evidence and sound chemical principles suggest that 4-(4-ethynylphenyl)morpholine offers significant advantages, positioning it as a superior alternative for many applications.
This guide provides an in-depth comparison of this compound and phenylacetylene as click handles, supported by an analysis of electronic effects, solubility considerations, and practical implications for purification.
At the Heart of the Click: Electronic Activation and Reaction Kinetics
The rate of the CuAAC reaction is sensitive to the electronic properties of the alkyne. The reaction generally proceeds efficiently with a wide array of terminal alkynes, including those with both electron-donating and electron-withdrawing substituents on an adjacent aromatic ring.[1][2] However, the introduction of an electron-donating group onto the phenylacetylene scaffold can enhance the nucleophilicity of the alkyne, thereby accelerating the rate-determining step of the catalytic cycle.
The morpholine substituent in this compound is a potent electron-donating group through resonance. The nitrogen atom's lone pair of electrons can delocalize into the phenyl ring, increasing the electron density at the para-position and, consequently, at the ethynyl group. This electronic enrichment makes the acetylenic proton more acidic and facilitates its removal by the copper(I) catalyst, a key step in the formation of the copper-acetylide intermediate.
While direct, side-by-side kinetic studies comparing this compound and phenylacetylene under identical conditions are not extensively reported in the literature, studies on other para-substituted phenylacetylenes provide strong evidence for this rate enhancement. For instance, phenylacetylenes bearing electron-donating methoxy (-OMe) groups have been shown to participate in CuAAC reactions with high efficiency, often leading to quantitative yields in short reaction times.[1][2] Given that the morpholino group is a stronger electron-donating group than a methoxy group, it is reasonable to infer that this compound would exhibit equal or superior reactivity to phenylacetylene.
Diagram: Proposed Influence of Electron-Donating Group on CuAAC Rate
Caption: The electron-donating morpholine group is proposed to accelerate the formation of the copper-acetylide intermediate, leading to a faster overall reaction rate compared to the unsubstituted phenylacetylene.
Beyond Reactivity: The Practical Advantages of Solubility
A key practical consideration in any chemical transformation is the solubility of the reactants and the resulting product. Phenylacetylene is a relatively nonpolar molecule, which can present solubility challenges in the aqueous co-solvent systems often favored for bioconjugation reactions (e.g., t-BuOH/water, DMSO/water).[3] While soluble in many organic solvents, achieving the necessary concentration in mixed aqueous media can sometimes be problematic.
In contrast, the presence of the morpholine moiety in this compound imparts a significant increase in polarity and potential for hydrogen bonding. This enhanced hydrophilicity generally translates to better solubility in a wider range of solvents, including the polar aprotic solvents (e.g., DMF, DMSO) and aqueous mixtures commonly employed in CuAAC reactions.[4][5][6][7] Improved solubility of the alkyne starting material can lead to more homogeneous reaction mixtures, which in turn can contribute to faster and more reproducible reaction outcomes.
Furthermore, the increased polarity of the resulting triazole product can be highly advantageous. In drug discovery, for example, modulating the physicochemical properties of a molecule is crucial for optimizing its pharmacokinetic profile. The introduction of a morpholine group can improve aqueous solubility and reduce the lipophilicity of the final conjugate, which can be beneficial for oral absorption and distribution.
Navigating the Post-Reaction Landscape: Purification and Product Isolation
The final, and often most challenging, step in a synthesis is the purification of the desired product. While the CuAAC reaction is known for its high yields, the removal of the copper catalyst and byproducts is essential, particularly for biological applications. The properties of the triazole product can significantly impact the ease of its isolation.
Triazoles derived from phenylacetylene are typically nonpolar and are often purified by standard silica gel chromatography. However, complete removal of copper can be challenging, as the triazole products can act as ligands for copper ions.[8] This often necessitates additional purification steps, such as washing with chelating agents like EDTA.[8]
The increased polarity of the triazole product derived from this compound can offer distinct advantages in purification. The higher polarity can make the product more amenable to alternative purification techniques, such as reverse-phase chromatography or crystallization from polar solvent systems. In some cases, the increased water solubility of the morpholine-containing triazole might allow for simplified workup procedures, such as precipitation of the product by the addition of a non-polar anti-solvent, potentially reducing the reliance on chromatography. While the morpholine nitrogen could also coordinate to copper, the overall increased polarity of the molecule can facilitate its separation from less polar impurities.
Table 1: Comparative Summary of Phenylacetylene and this compound
| Feature | Phenylacetylene | This compound | Advantage of this compound |
| Electronic Nature | Neutral | Electron-rich alkyne | Potentially faster reaction kinetics |
| Solubility | Good in nonpolar organic solvents; limited in aqueous mixtures | Good in a broader range of solvents, including polar and aqueous mixtures | Improved reaction homogeneity and broader solvent choice |
| Product Polarity | Nonpolar | Moderately polar | Enhanced aqueous solubility of the conjugate, potentially improved pharmacokinetic properties |
| Purification | Standard silica gel chromatography; potential for copper chelation | Potentially amenable to reverse-phase chromatography and crystallization; may simplify workup | More purification options and potentially easier removal of nonpolar impurities |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for performing a CuAAC reaction. Optimization of solvent, temperature, and catalyst loading may be necessary for specific substrates.
Diagram: Standard CuAAC Experimental Workflow
Caption: A typical workflow for performing a copper-catalyzed azide-alkyne cycloaddition reaction.
Materials:
-
Alkyne (Phenylacetylene or this compound) (1.0 equiv)
-
Azide (e.g., Benzyl Azide) (1.0-1.2 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-10 mol%)
-
Sodium Ascorbate (5-20 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
Procedure:
-
To a round-bottom flask, add the alkyne (1.0 equiv) and the azide (1.0-1.2 equiv).
-
Dissolve the reactants in the chosen solvent system to a concentration of approximately 0.1-1.0 M.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. The reaction mixture may change color.
-
Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Conclusion
While phenylacetylene remains a valid and widely used click handle, this compound presents a compelling case as a superior alternative in many contexts. The electron-donating nature of the morpholine group is poised to accelerate reaction kinetics, leading to faster and more efficient transformations. Furthermore, the enhanced polarity imparted by the morpholine moiety improves the solubility of both the starting material and the resulting triazole product, offering greater flexibility in reaction conditions and simplifying purification. For researchers in drug discovery and chemical biology, the ability to fine-tune the physicochemical properties of their conjugates by incorporating a morpholine group is an invaluable advantage. As the demands for efficiency, versatility, and "drug-like" properties in molecular design continue to grow, this compound stands out as a more strategic and advantageous choice for the discerning scientist.
References
- Wojciechowski, B. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?
- Cano, I., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2048-2062. [Link]
- Cano, I., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Europe PMC. [Link]
- Lages, A. C. A., et al. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega, 5(46), 30045-30056. [Link]
- Piscopo, C. G., et al. (2021). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Molecules, 26(16), 4983. [Link]
- Pérez-Vásquez, A., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega, 8(3), 2955-2988. [Link]
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]
- Gayen, F. R., et al. (2020). CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst a.
- Straub, B. F. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
- Foley, D. A., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
- Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Scientific & Academic Publishing. [Link]
- Al-Dhmani, A. A., et al. (2022). Synthesis, characterization and antimicrobial activity of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues.
- Gayen, F. R., et al. (2020). Click reaction between benzyl azide and phenyl acetylene using ppm loading of 2 a.
- Al-Hourani, B. J., et al. (2021). 4-(4-(((1H-Benzo[d][1][2][8]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)
- Li, Y., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
- Sebbar, N. K., et al. (2013). 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one.
- Hong, V., et al. (2016). "Click" Reactions of Benzyl Azide and Phenylacetylene with Cu-MONPs or CuSO4.
- Qu, R., et al. (2022). Results for "Click" reactions of benzyl azide and phenylacetylene with...
- Reddit. (2019). What solvents are DMSO/DMF miscible with? Reddit. [Link]
- Tamagawa Seiki Co., Ltd. (n.d.). Experiment Protocol 109S Immobilization of ligands (alkyne structure compounds) on azide beads using click chemistry reaction. [Link]
- Wang, Y., et al. (2022). Solubility curves of TPA in DMSO-water co-solvents of different volume...
- Kutahya, C., et al. (2022). Click reaction between benzyl azide and phenyl acetylene using either 1...
- Chen, C.-H., et al. (2011). Solubilities of Terephthalic Acid in Dimethyl Sulfoxide + Water and in N,N-Dimethylformamide + Water from (301.4 to 373.7) K.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. fgb.tamagawa-seiki.com [fgb.tamagawa-seiki.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Antifungal Efficacy of Novel 4-(4-Ethynylphenyl)morpholine Derivatives
Abstract
The escalating threat of antifungal resistance necessitates the urgent discovery and validation of novel therapeutic agents. Morpholine derivatives have a well-established history as potent inhibitors of sterol biosynthesis, a critical pathway for fungal cell membrane integrity.[1][2] This guide presents a comprehensive framework for the validation of a novel chemical class, 4-(4-Ethynylphenyl)morpholine derivatives, against a panel of clinically and agriculturally significant fungal pathogens. We provide a detailed, side-by-side comparison with established fungicides, underpinned by rigorous, standardized experimental protocols. This document is designed for researchers in mycology, medicinal chemistry, and drug development, offering a self-validating system to accurately assess the potential of new antifungal candidates.
Introduction: The Rationale for Novel Morpholine Derivatives
The morpholine chemical scaffold is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties and potent biological activity.[3][4] In the realm of antifungal agents, morpholines like fenpropimorph and amorolfine function as Sterol Biosynthesis Inhibitors (SBIs).[2][5] They uniquely target two distinct enzymes in the ergosterol pathway: sterol Δ¹⁴-reductase and sterol Δ⁷-Δ⁸-isomerase.[2][5] This dual-target mechanism presents a higher barrier to the development of resistance compared to single-target agents, making morpholines an attractive backbone for novel drug design.[5]
The introduction of an ethynylphenyl group at the 4-position of the morpholine ring is a rational design strategy aimed at exploring new structure-activity relationships (SAR), potentially enhancing target binding affinity or altering physicochemical properties for improved efficacy. This guide outlines the essential experimental workflow to validate this hypothesis, comparing the performance of these novel derivatives against a curated selection of known fungicides with differing mechanisms of action.
Mechanism of Action: The Ergosterol Biosynthesis Pathway
To understand the potential of our test compounds, we must first grasp their intended molecular target. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its proper synthesis is vital for membrane fluidity, integrity, and the function of membrane-bound enzymes. Morpholine fungicides disrupt this process, leading to the depletion of ergosterol and the accumulation of toxic intermediate sterols, which ultimately inhibits fungal growth.[2]
Below is a diagram illustrating the key steps in the ergosterol biosynthesis pathway and the specific points of inhibition for morpholine-class fungicides.
Caption: Fungal ergosterol biosynthesis pathway highlighting the dual enzymatic inhibition by morpholine fungicides.
Experimental Design and Rationale
A robust validation strategy relies on a carefully selected panel of fungi and benchmark compounds, tested using standardized methodologies to ensure reproducibility and relevance.
Selection of Test Organisms
The chosen fungal panel should represent a diversity of important pathogens to establish the breadth of activity.
-
Yeasts:
-
Candida albicans (e.g., ATCC 90028): The most common cause of human opportunistic fungal infections.
-
Cryptococcus neoformans (e.g., ATCC 208821): A major cause of fungal meningitis, particularly in immunocompromised individuals.
-
-
Filamentous Fungi (Molds):
-
Aspergillus fumigatus (e.g., ATCC 204305): A primary cause of invasive aspergillosis.
-
Trichophyton rubrum (e.g., ATCC MYA-4438): A leading cause of dermatophytosis (e.g., athlete's foot, ringworm).
-
Selection of Comparator Fungicides
Comparison against fungicides with known mechanisms of action provides critical context for the activity of the novel derivatives.
-
Fenpropimorph (Morpholine): A direct comparator from the same chemical class, used widely in agriculture.[6]
-
Fluconazole (Azole): A widely used clinical antifungal that also inhibits ergosterol biosynthesis, but at a different enzyme (14α-demethylase).[5]
-
Amphotericin B (Polyene): A potent, broad-spectrum antifungal that acts by binding directly to ergosterol and disrupting the cell membrane. Its performance serves as a "gold standard" benchmark.
Detailed Experimental Protocols
Adherence to standardized protocols is paramount for generating trustworthy and comparable data. The following methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution test is the gold-standard quantitative method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]
Causality: This method is chosen for its high reproducibility and ability to provide a quantitative MIC value, allowing for direct comparison of compound potency. The use of 96-well plates facilitates high-throughput screening of multiple compounds and dilutions.[12]
Protocol Steps:
-
Preparation of Media: Use RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinopropanesulfonic acid (MOPS).[7][13] This specific medium provides consistent results and is the standard recommended by CLSI.[7]
-
Preparation of Stock Solutions: Dissolve the this compound derivatives and comparator fungicides in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Plate Preparation: In a 96-well U-bottom microtiter plate, perform a two-fold serial dilution of each compound in RPMI-1640 medium, typically ranging from 64 µg/mL to 0.06 µg/mL. The final volume in each well should be 100 µL.
-
Inoculum Preparation:
-
Grow fungal cultures on Sabouraud Dextrose Agar for 24-48 hours (yeasts) or up to 7 days (molds).
-
Prepare a cell suspension in sterile saline, adjusting the turbidity with a spectrophotometer to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.[7]
-
-
Inoculation and Incubation: Add 100 µL of the final inoculum to each well of the microtiter plate. Include a growth control (inoculum, no drug) and a sterility control (medium, no inoculum). Incubate the plates at 35°C for 24-48 hours.[8]
-
MIC Reading: The MIC is the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50% for azoles and morpholines, and 100% for Amphotericin B) compared to the drug-free growth control.[8]
Determination of Minimum Fungicidal Concentration (MFC)
The MFC assay distinguishes between fungistatic (growth-inhibiting) and fungicidal (killing) activity, which is a critical parameter for therapeutic potential.[10][11]
Causality: A compound that is fungicidal is often preferred, as it provides irreversible eradication of the pathogen. The MFC is determined by sub-culturing from the clear wells of the MIC assay to see if the fungi can recover.[14]
Protocol Steps:
-
Sub-culturing: Following MIC determination, take a 20 µL aliquot from each well that showed complete growth inhibition (optically clear wells) in the MIC plate.
-
Plating: Spread the aliquot onto a Sabouraud Dextrose Agar plate.
-
Incubation: Incubate the plates at 35°C for 48-72 hours, or until growth is clearly visible in the subculture from the growth control well.
-
MFC Reading: The MFC is defined as the lowest drug concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[11][14]
The following diagram outlines the comprehensive experimental workflow.
Caption: Experimental workflow for determining MIC and MFC values of antifungal compounds.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison. The ratio of MFC to MIC is a key indicator: an MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.[14]
Table 1: Hypothetical In Vitro Antifungal Activity (MIC in µg/mL) of Test Compounds
| Fungal Strain | Derivative A | Derivative B | Fenpropimorph | Fluconazole | Amphotericin B |
| C. albicans ATCC 90028 | 0.5 | 0.25 | 1 | 2 | 0.5 |
| C. neoformans ATCC 208821 | 1 | 0.5 | 2 | 4 | 0.25 |
| A. fumigatus ATCC 204305 | 4 | 2 | 4 | >64 | 1 |
| T. rubrum ATCC MYA-4438 | 0.25 | 0.125 | 0.5 | 8 | 1 |
Table 2: Hypothetical Fungicidal Activity (MFC in µg/mL and MFC/MIC Ratio) of Test Compounds
| Fungal Strain | Derivative B (MFC) | Derivative B (MFC/MIC) | Fenpropimorph (MFC) | Fenpropimorph (MFC/MIC) |
| C. albicans ATCC 90028 | 0.5 | 2 | 4 | 4 |
| C. neoformans ATCC 208821 | 1 | 2 | 8 | 4 |
| A. fumigatus ATCC 204305 | 8 | 4 | >16 | >4 |
| T. rubrum ATCC MYA-4438 | 0.25 | 2 | 2 | 4 |
Interpretation of Hypothetical Data: In this example, Derivative B shows lower (more potent) MIC values than the parent morpholine compound (Fenpropimorph) and the azole (Fluconazole) across all tested strains. The MFC/MIC ratios for Derivative B are consistently ≤4, suggesting strong fungicidal activity, a potentially significant improvement over existing agents.
Conclusion
This guide provides a standardized, authoritative framework for the initial validation of novel this compound derivatives as potential antifungal agents. By employing standardized CLSI methodologies, ensuring appropriate controls, and comparing against a panel of relevant fungi and established drugs, researchers can generate robust, reproducible, and meaningful data. The outlined protocols for determining MIC and MFC values are critical first steps in the drug discovery pipeline, enabling the identification of lead candidates with potent and preferably fungicidal activity. The successful application of this guide will provide the foundational data necessary to justify further preclinical development of this promising new chemical class.
References
- Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]
- Gautam, P., et al. (2018). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 9(7), 693-698. [Link]
- Revie, N. M., et al. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 5(6), ofy136. [Link]
- Mercer, E. I. (1991). Morpholine antifungals and their mode of action. Biochemical Society Transactions, 19(3), 788-793. [Link]
- Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma Blog. [Link]
- New Zealand Plant Protection Society. Morpholine (Amine) [Group 5] resistance management strategy.
- Pacific BioLabs. (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. Pacific BioLabs Services. [Link]
- Meletiadis, J., et al. (2003). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 41(7), 2999-3006. [Link]
- ResearchGate. (n.d.). Minimum fungicidal concentration assessment method. Scientific Diagram. [Link]
- de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]
- Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Emery Pharma Services. [Link]
Sources
- 1. resistance.nzpps.org [resistance.nzpps.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. emerypharma.com [emerypharma.com]
- 10. emerypharma.com [emerypharma.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of the Morpholine Moiety in Drug Candidates
Introduction: The Privileged Scaffold with a Metabolic Achilles' Heel?
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in approved and experimental drugs. Its advantageous physicochemical properties, such as improved aqueous solubility and favorable pharmacokinetic profiles, make it an attractive moiety for drug design. However, despite its benefits, the morpholine ring can be susceptible to metabolic degradation, a critical factor that can impact a drug candidate's efficacy and safety. Understanding and assessing the metabolic stability of this moiety is therefore a pivotal step in the early stages of drug discovery and lead optimization.
This guide provides an in-depth, objective comparison of methodologies to assess the metabolic stability of morpholine-containing drug candidates. We will delve into the common metabolic pathways, detail robust experimental protocols, and present strategies to mitigate metabolic liabilities, all supported by experimental data and authoritative references.
The Metabolic Fate of the Morpholine Ring: Common Pathways of Biotransformation
The metabolic journey of a morpholine-containing drug is primarily orchestrated by the cytochrome P450 (CYP) family of enzymes, predominantly found in the liver. These enzymes catalyze a range of oxidative reactions that can lead to the inactivation or alteration of the drug molecule. The primary metabolic pathways for the morpholine moiety include:
-
Oxidative N-dealkylation: This involves the cleavage of the bond between the nitrogen atom of the morpholine ring and its substituent.
-
Ring Oxidation: This pathway leads to hydroxylation at the carbon atoms adjacent (alpha) or beta to the nitrogen or oxygen atoms. This initial oxidation can subsequently lead to ring opening.
-
N-oxidation: The nitrogen atom in the morpholine ring can be directly oxidized to form an N-oxide metabolite.
-
Ring Opening: Following initial oxidation, the morpholine ring can undergo cleavage, leading to the formation of more polar metabolites that are more readily excreted. For instance, the degradation of morpholine can lead to the formation of diglycolic acid, which is then further metabolized.
It's important to note that the specific metabolic pathway and the rate of metabolism are highly dependent on the overall structure of the drug molecule and the substitution pattern on and around the morpholine ring.
Caption: Major metabolic pathways of the morpholine moiety.
Comparative Analysis of In Vitro Systems for Metabolic Stability Assessment
To evaluate the metabolic stability of a morpholine-containing drug candidate, several in vitro systems are commonly employed. Each system offers a different level of complexity and provides distinct insights into the metabolic fate of the compound.
| In Vitro System | Description | Enzymes Present | Advantages | Disadvantages |
| Liver Microsomes | Subcellular fraction containing the endoplasmic reticulum. | Primarily Phase I enzymes (CYPs, FMOs) and some Phase II enzymes (UGTs). | Cost-effective, high-throughput, well-characterized. | Lacks cytosolic enzymes and cofactors for some Phase II reactions. |
| S9 Fraction | Supernatant fraction of a liver homogenate after centrifugation at 9000g. | Contains both microsomal and cytosolic enzymes (Phase I and Phase II). | More comprehensive metabolic profile than microsomes. | Can have lower specific enzyme activity compared to microsomes. |
| Hepatocytes | Intact, viable liver cells. | Complete set of Phase I and Phase II metabolic enzymes and cofactors. | Most physiologically relevant in vitro model, provides information on uptake and efflux. | More expensive, lower throughput, limited viability. |
| Recombinant Enzymes | Individual drug-metabolizing enzymes expressed in a cellular system. | A single, specific enzyme (e.g., a particular CYP isozyme). | Allows for reaction phenotyping to identify specific enzymes responsible for metabolism. | Does not provide a complete picture of overall metabolism. |
The choice of the in vitro system depends on the stage of drug discovery and the specific questions being addressed. For initial high-throughput screening, liver microsomes are often the preferred choice. As a candidate progresses, studies with hepatocytes provide a more comprehensive and physiologically relevant assessment of its metabolic stability.
Experimental Protocols for Assessing Metabolic Stability
A well-designed and executed in vitro metabolic stability assay is crucial for generating reliable and reproducible data.
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a morpholine-containing drug candidate.
Materials:
-
Test compound (morpholine-containing drug candidate)
-
Human liver microsomes (pooled from multiple donors)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic stability (e.g., testosterone, verapamil)
-
Acetonitrile (ACN) with an internal standard for reaction termination and protein precipitation
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Methodology:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add the human liver microsomes to the buffer.
-
Add the test compound or positive control to the appropriate wells. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing:
-
Centrifuge the 96-well plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the in vitro intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
-
Caption: Workflow for a typical in vitro metabolic stability assay.
Strategies to Enhance the Metabolic Stability of the Morpholine Moiety
When a morpholine-containing drug candidate exhibits poor metabolic stability, several medicinal chemistry strategies can be employed to improve its profile.
-
Steric Hindrance: Introducing bulky substituents on the carbon atoms adjacent to the nitrogen or oxygen of the morpholine ring can sterically hinder the approach of metabolizing enzymes.
-
Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups on the morpholine ring or adjacent functionalities can decrease the electron density of the ring, making it less susceptible to oxidative metabolism.
-
Bioisosteric Replacement: In cases of significant metabolic liability, replacing the morpholine ring with a bioisostere can be an effective strategy. Bioisosteres are chemical groups that have similar physicochemical properties to the original moiety but may possess improved metabolic stability. Examples of morpholine bioisosteres include piperidines, piperazines, and various spirocyclic or bridged ring systems.
-
Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can sometimes slow down the rate of metabolism due to the kinetic isotope effect.
The following table provides a hypothetical comparison of the metabolic stability of a parent morpholine-containing compound and its structurally modified analogs, illustrating the potential impact of these strategies.
| Compound | Modification | In Vitro Half-life (t1/2, min) in HLM | In Vitro Intrinsic Clearance (CLint, µL/min/mg) |
| Parent Compound | - | 15 | 46.2 |
| Analog 1 | Introduction of a methyl group α to the nitrogen | 35 | 19.8 |
| Analog 2 | Replacement of morpholine with a piperidine bioisostere | 45 | 15.4 |
| Analog 3 | Introduction of a fluorine atom on an adjacent phenyl ring | 25 | 27.7 |
Conclusion: A Proactive Approach to Metabolic Stability
The morpholine moiety remains a valuable scaffold in drug discovery, but its potential for metabolic instability necessitates a proactive and thorough assessment during the early stages of development. By understanding the common metabolic pathways, employing robust in vitro experimental systems, and strategically applying medicinal chemistry principles to mitigate metabolic liabilities, researchers can significantly enhance the probability of advancing morpholine-containing drug candidates with optimal pharmacokinetic profiles. This comprehensive and data-driven approach is essential for the successful development of safe and effective new medicines.
References
- BioIVT. (n.d.). Drug Metabolism Assays.
- Poupin, P., et al. (1998).
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Ethynylphenyl)morpholine
This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 4-(4-Ethynylphenyl)morpholine (CAS No. 41876-72-6). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical entities we handle. This guide is designed to build on your existing laboratory safety knowledge by providing specific, actionable intelligence for this compound, ensuring that operational excellence is maintained from synthesis to disposal.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is a solid organic compound that, while not acutely toxic in all categories, presents a distinct hazard profile that must be respected. Its structure combines the morpholine heterocycle with an ethynylphenyl group, and its risks are derived from these components.
The Globally Harmonized System (GHS) classification for this compound includes several key hazard statements.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The primary risks associated with this compound are irritant effects on the skin, eyes, and respiratory system, and moderate oral toxicity. The morpholine moiety itself is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1][2][3] While this compound is a solid, these underlying properties of the morpholine ring system warrant a cautious approach, particularly regarding its potential decomposition products or interactions with other chemicals in the waste stream. The ethynyl group, while providing valuable reactivity in synthesis, does not add significant acute disposal hazards but should be considered in compatibility assessments.
Therefore, the disposal protocol is designed to mitigate these risks by preventing all routes of personal exposure and avoiding chemical incompatibilities within the waste container.
Personnel Protection: Your First Line of Defense
Before handling any waste containing this compound, ensure the following Personal Protective Equipment (PPE) is worn. This is a non-negotiable baseline for safety.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. Given the "serious eye irritation" classification (H319), chemical splash goggles are strongly recommended.
-
Hand Protection: Wear nitrile or neoprene gloves. Avoid latex gloves, which offer inferior chemical resistance. Contaminated gloves must be removed promptly using the proper technique and disposed of as hazardous waste.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or glove box, or if there is a risk of aerosolization (e.g., during spill cleanup), a NIOSH-approved respirator with an organic vapor/particulate cartridge is necessary to mitigate the risk of respiratory irritation (H335).[4]
On-Site Waste Management: Segregation and Containment
Proper disposal begins at the point of generation. Adherence to a strict segregation and containment protocol is critical to prevent hazardous reactions and ensure the waste can be accepted by a licensed disposal facility.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, wide-mouth container made of high-density polyethylene (HDPE) or glass. The container must have a secure, leak-proof screw cap.
-
Labeling: The label must be unambiguous and durable. At a minimum, it must state:
-
"HAZARDOUS WASTE"
-
"this compound"
-
List all other components of the waste stream (e.g., solvents).
-
The approximate concentration of each component.
-
The relevant hazard pictograms (e.g., GHS07 Exclamation Mark).
-
The date the waste was first added to the container.
-
-
Collection:
-
Collect solid waste (e.g., residual powder, contaminated weighing paper, contaminated gloves) directly in the designated container.
-
For solutions, ensure the solvent is compatible. Do not mix with incompatible waste streams.
-
-
Chemical Incompatibilities: This is a critical safety checkpoint. DO NOT mix this compound waste with the following:
-
Strong Oxidizing Agents: (e.g., nitrates, perchlorates, nitric acid). The amine functionality of the morpholine ring can react violently with oxidizers.[1][5]
-
Strong Acids: While morpholine is used for pH adjustment, mixing concentrated waste with strong acids can cause a significant exothermic reaction.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be in a well-ventilated location, away from ignition sources, and within secondary containment to control any potential leaks.[6] Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[7]
Disposal Workflow and Decision-Making
The following diagram outlines the logical workflow for managing waste containing this compound, from generation to final disposal.
Caption: Disposal Workflow for this compound.
Final Disposal Route: Incineration
The universally recommended and most environmentally sound method for the final disposal of this compound and its associated waste is high-temperature incineration .[5][8] This process must be carried out by a licensed and certified hazardous waste management company.
-
Why Incineration? Incineration at temperatures exceeding 850°C, with a sufficient residence time in a secondary combustion chamber, ensures the complete thermal destruction of the molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides.[9] The incinerator's exhaust gas treatment system (scrubbers) will neutralize acidic gases, preventing environmental pollution.
-
Do Not Attempt On-Site Treatment: Never attempt to neutralize or chemically treat this waste in the laboratory. Such procedures can be hazardous and are unlikely to be fully effective. Landfilling is not an appropriate disposal method for this type of organic chemical waste.[5]
Emergency Spill Procedures
In the event of a spill, immediate and correct action is required to minimize exposure and environmental contamination.
-
Evacuate and Alert: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Secure the Area: Restrict access to the spill area. Eliminate all sources of ignition.[5][8]
-
Don PPE: Before attempting cleanup, don the full PPE specified in Section 2, including respiratory protection if the compound is a powder.
-
Containment & Cleanup:
-
For solid spills , gently cover the material with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[8] Carefully sweep or scoop the material into the designated hazardous waste container.
-
For liquid spills (solutions) , cover with an inert absorbent material (vermiculite, sand, or chemical absorbent pads).[10]
-
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) officer.
Quick Reference Data
For ease of access, the key disposal parameters are summarized in the table below.
| Parameter | Specification | Source(s) |
| GHS Hazard Codes | H302, H315, H319, H335 | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Required PPE | Chemical splash goggles, nitrile gloves, lab coat | [1] |
| Container Type | Labeled, sealed HDPE or Glass | [7] |
| Primary Disposal Method | Incineration via a licensed waste contractor | [5][8][9] |
| Incompatible Materials | Strong oxidizing agents, strong acids | [1][5] |
References
- Safety D
- Hazardous Substance Fact Sheet: Morpholine. New Jersey Department of Health. [Link]
- Safety Data Sheet: Morpholine. Solvents & Petroleum Service, Inc. [Link]
- Safety Data Sheet: Morpholine. Penta Chemicals. [Link]
- Safety D
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. redox.com [redox.com]
- 4. aksci.com [aksci.com]
- 5. nj.gov [nj.gov]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. ethz.ch [ethz.ch]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. solventsandpetroleum.com [solventsandpetroleum.com]
A Comprehensive Guide to the Safe Handling of 4-(4-Ethynylphenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 4-(4-Ethynylphenyl)morpholine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document establishes a robust safety protocol based on the known hazards of the morpholine chemical class and its derivatives, such as 4-(4-Nitrophenyl)morpholine.[1][2][3] This approach ensures a high standard of safety for all laboratory personnel.
Hazard Assessment: A Proactive Stance on Safety
The primary hazards associated with morpholine and its derivatives include irritation to the skin, eyes, and respiratory system.[1][2] It is prudent to handle this compound as a substance with the potential for similar or additional hazards.
Key Potential Hazards:
-
Skin Irritation: Direct contact may cause redness, itching, and irritation.[1][2]
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[1]
-
Unknown Long-Term Effects: Due to the novelty of this specific compound, long-term health effects are not well-documented. Therefore, minimizing exposure is critical.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to minimize any potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment/Measure | Specification and Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear tightly fitting safety goggles. A face shield is recommended when there is a risk of splashing.[2][4] |
| Skin Protection | Chemical-Resistant Gloves | Use nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.[4] |
| Lab Coat or Apron | A chemical-resistant lab coat or apron is mandatory to protect against skin contact.[4] | |
| Respiratory Protection | Fume Hood or Respirator | Handle this compound in a certified chemical fume hood to minimize inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][4] |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a strict, procedural workflow is crucial for ensuring safety during the handling of this compound.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
morpholine-cas-41876-72-6-41876-72-6.png)
